molecular formula C14H14N2 B3343879 Acetophenone phenylhydrazone CAS No. 583-11-9

Acetophenone phenylhydrazone

Cat. No.: B3343879
CAS No.: 583-11-9
M. Wt: 210.27 g/mol
InChI Key: CPSCIFXVLXCFIQ-NTCAYCPXSA-N
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Description

Acetophenone phenylhydrazone is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-1-phenylethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSCIFXVLXCFIQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-11-9
Record name Acetophenone phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone phenylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Acetophenone Phenylhydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical mechanism, quantitative data, and experimental protocols for the formation of acetophenone (B1666503) phenylhydrazone. This reaction is a classic example of condensation chemistry and serves as a crucial step in various synthetic pathways, most notably the Fischer indole (B1671886) synthesis.

Core Reaction Mechanism

The formation of acetophenone phenylhydrazone from acetophenone and phenylhydrazine (B124118) is a condensation reaction that proceeds via a nucleophilic addition-elimination pathway.[1][2] The reaction is typically catalyzed by a small amount of acid.[1][3] The overall mechanism can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.

Stage 1: Formation of the Carbinolamine Intermediate

  • Acid Catalysis (Optional but common): An acid catalyst protonates the carbonyl oxygen of acetophenone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetophenone.[1][2] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate (also referred to as an aminomethanol).[1][4]

Stage 2: Dehydration of the Intermediate

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[3]

  • Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule.[3] This step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final this compound product.[3]

  • Catalyst Regeneration: A final deprotonation step regenerates the acid catalyst.

The kinetics of the reaction are pH-dependent. Under slightly acidic conditions, the formation of the carbinolamine intermediate is often the rate-determining step.[1][4][5] Conversely, under more basic conditions, the dehydration of this intermediate becomes the rate-limiting step.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and its formation.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₄N₂ [6]
Molar Mass 210.27 g/mol [6]
Melting Point 105-106 °C [7]
IUPAC Name N-[(E)-1-phenylethylideneamino]aniline [6]

| CAS Number | 583-11-9 |[6] |

Table 2: Kinetic Data for Acetophenone-Phenylhydrazine Reaction

Parameter Finding Conditions Reference
Reaction Order First-order with respect to phenylhydrazine. Studied in various solvent systems (AcOH, DCA, dioxane, DMSO). [8]
Reaction Order Varies with respect to acetophenone depending on solvent. Studied in various solvent systems. [8]

| Substituent Effects | Rate is influenced by inductive and resonance effects of substituents on the acetophenone ring. | Hammett dual-parameter treatment was applied. |[5][8] |

Table 3: Reported Yields for this compound Synthesis

Yield Conditions Reference
87–91% Warming acetophenone (0.33 mole) and phenylhydrazine (0.33 mole) for 1 hour, followed by crystallization from 95% ethanol. [7]

| 89% | Reaction of acetophenone (0.00925 mol) and phenylhydrazine (0.00925 mol) in acetic acid/water at room temperature for 10 minutes, followed by recrystallization from ethanol. |[9] |

Experimental Protocols

Two common experimental protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis in Acetic Acid and Water

This method is adapted from procedures described by Kumar et al. (2018) and another similar synthesis.[9][10]

  • Materials:

    • Phenylhydrazine (1.0 g, 9.25 mmol)

    • Acetophenone (1.11 g, 9.25 mmol)

    • Glacial Acetic Acid (2 mL)

    • Distilled Water (2 mL)

    • Ethanol (for recrystallization)

    • Boiling tube or small flask

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a boiling tube, dissolve phenylhydrazine (1.0 g) in glacial acetic acid (2 mL).

    • Dilute the solution by adding distilled water (2 mL).

    • To this mixture, add acetophenone (1.11 g) and swirl to mix.

    • Allow the mixture to react for approximately 5-10 minutes at room temperature.[9]

    • Cool the reaction mixture in an ice bath to induce precipitation of the product.[9][10]

    • Collect the crystalline product by vacuum filtration and wash with a small amount of dilute acetic acid, followed by water.

    • For purification, recrystallize the crude product from a minimal amount of hot ethanol.[9]

    • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis by Direct Heating in Ethanol

This protocol is based on the method described in Organic Syntheses.[7]

  • Materials:

    • Acetophenone (40 g, 0.33 mole)

    • Phenylhydrazine (36 g, 0.33 mole)

    • 95% Ethanol (80 mL for crystallization, 25 mL for washing)

    • Large beaker or flask

    • Steam bath or heating mantle

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a suitable flask, combine acetophenone (40 g) and phenylhydrazine (36 g).

    • Warm the mixture on a steam bath for one hour.

    • Dissolve the resulting hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by agitating the solution while it cools.

    • Complete the crystallization process by placing the mixture in an ice bath.

    • Collect the product by filtration and wash the crystals with 25 mL of cold ethanol.

    • A second crop of crystals can be obtained by concentrating the filtrate.

    • Dry the combined product under reduced pressure. The expected yield is 61-64 g (87-91%) with a melting point of 105-106 °C.[7]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of this compound.

Acetophenone_Phenylhydrazone_Formation Mechanism of this compound Formation cluster_intermediates Intermediates Acetophenone Acetophenone Protonated_AP Protonated Acetophenone Acetophenone->Protonated_AP + H+ Phenylhydrazine Phenylhydrazine Carbinolamine Carbinolamine Intermediate H_plus H+ Protonated_AP->Carbinolamine + Phenylhydrazine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ - H+ Product Acetophenone Phenylhydrazone Protonated_Carbinolamine->Product - H₂O - H+ Water H₂O

Caption: Acid-catalyzed reaction pathway for this compound synthesis.

References

The Fischer Indole Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a pivotal reaction for the synthesis of the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[1][2] This guide provides an in-depth technical overview of the Fischer indole synthesis utilizing acetophenone (B1666503) phenylhydrazone as a precursor to yield 2-phenylindole (B188600), a significant building block in medicinal chemistry and materials science.[3][4][5]

Core Reaction and Mechanism

The synthesis commences with the acid-catalyzed condensation of phenylhydrazine (B124118) and acetophenone to form acetophenone phenylhydrazone.[2] This intermediate is then subjected to acidic conditions, typically with catalysts such as zinc chloride, polyphosphoric acid, or Brønsted acids like hydrochloric or sulfuric acid, to induce an intramolecular cyclization and elimination of ammonia (B1221849), ultimately affording the aromatic 2-phenylindole.[1][3][6]

The generally accepted mechanism for this transformation involves several key steps:

  • Tautomerization: The initial phenylhydrazone undergoes tautomerization to its enamine isomer.[1][2][7]

  • [7][7]-Sigmatropic Rearrangement: A protonated enamine intermediate undergoes a[7][7]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[1][2][7]

  • Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring aminal.[2]

  • Elimination: Under acidic conditions, this aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole product.[1][7]

Fischer_Indole_Mechanism cluster_0 This compound cluster_1 Enamine Intermediate cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Elimination A B A->B + H+ C Di-imine Intermediate B->C Rearrangement D Aminal Intermediate C->D Cyclization E 2-Phenylindole D->E - NH3, - H+

Caption: Reaction mechanism of the Fischer indole synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to 2-phenylindole, as reported in the literature.

Table 1: Synthesis of this compound

Reactants (Molar Ratio)SolventReaction ConditionsYield (%)Reference
Acetophenone (1 eq), Phenylhydrazine (1 eq)EthanolWarmed on steam cone for 1 hour87-91[8]
Acetophenone (1 eq), Phenylhydrazine (1.5 eq)Glacial Acetic Acid/WaterNot specifiedNot specified[9]
Acetophenone (1 eq), Phenylhydrazine (1 eq)Ethanol, Acetic Acid (catalytic)Heated on an oil bath (~80°C) for 45 minNot specified[10]

Table 2: Fischer Indole Synthesis of 2-Phenylindole

PrecursorCatalystSolventReaction ConditionsYield (%)Reference
This compoundZinc Chloride (anhydrous)None170°C, 5 minutes72-80[8]
This compoundPolyphosphoric AcidNoneNot specifiedNot specified[10]
This compoundCholine chloride.2ZnCl2 (ionic liquid)None95°C, 4 hours91[9]
This compoundPhosphoric Acid, Sulfuric AcidNot specifiedNot specifiedNot specified[3]

Table 3: Spectroscopic Data for 2-Phenylindole

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.28 (s, 1H, NH), 7.63 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 7.19 (m, 2H), 7.12 (m, 1H), 6.82 (d, 1H)[9][11]
¹³C NMR (CDCl₃)δ 138.32, 137.26, 132.81, 129.71, 129.45, 128.14, 125.59, 122.79, 121.10, 120.71, 111.34, 100.43[9]
Mass Spec. (EI+)m/z 193 (M+), 165, 89[9][12]

Experimental Protocols

Protocol 1: Synthesis of this compound[8]
  • Reactant Mixture: In a suitable vessel, warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam cone for 1 hour.

  • Crystallization: Dissolve the hot mixture in 80 ml of 95% ethanol. Induce crystallization by agitation.

  • Isolation: Cool the mixture in an ice bath. Collect the product by filtration and wash with 25 ml of cold ethanol.

  • Second Crop: Concentrate the combined filtrate and washings to obtain a second crop of the product.

  • Drying: Dry the combined solids under reduced pressure over calcium chloride. The expected yield is 61–64 g (87–91%) of white product with a melting point of 105–106°C.

Protocol 2: Synthesis of 2-Phenylindole[8]
  • Reactant Mixture: In a tall 1-liter beaker, place an intimate mixture of 53 g (0.25 mole) of freshly prepared this compound and 250 g of powdered anhydrous zinc chloride.

  • Reaction: Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously. The mass will become liquid after 3–4 minutes, and the evolution of white fumes will begin.

  • Work-up: Remove the beaker from the bath and stir for 5 minutes. To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.

  • Isolation: Digest the mixture overnight on a steam cone with 800 ml of water and 25 ml of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Purification: Filter the sand and crude 2-phenylindole. Boil the solids with 600 ml of 95% ethanol. Decolorize the hot mixture with Norit and filter.

  • Crystallization: Cool the combined filtrates to room temperature to collect the first crop of 2-phenylindole. Wash with cold ethanol.

  • Second Crop: Concentrate the filtrate and washings to a volume of 200 ml, filter, and cool to deposit a second crop. The total yield of 2-phenylindole is 35–39 g (72–80%) with a melting point of 188–189°C.

Experimental_Workflow cluster_prep Precursor Synthesis cluster_fischer Fischer Indole Synthesis start_prep Mix Acetophenone & Phenylhydrazine heat_prep Heat on Steam Cone start_prep->heat_prep dissolve_prep Dissolve in Hot Ethanol heat_prep->dissolve_prep crystallize_prep Crystallize & Isolate dissolve_prep->crystallize_prep dry_prep Dry Precursor crystallize_prep->dry_prep start_fischer Mix Precursor & ZnCl2 dry_prep->start_fischer Use Freshly Prepared This compound heat_fischer Heat in Oil Bath (170°C) start_fischer->heat_fischer workup_fischer Quench with Sand, Acidic Water heat_fischer->workup_fischer isolate_fischer Filter Crude Product workup_fischer->isolate_fischer purify_fischer Recrystallize from Ethanol isolate_fischer->purify_fischer dry_fischer Dry 2-Phenylindole purify_fischer->dry_fischer

Caption: Experimental workflow for 2-phenylindole synthesis.

Modern and Greener Approaches

While the classical Fischer indole synthesis is robust, recent advancements have focused on developing milder and more environmentally friendly methods. These include the use of ionic liquids as recyclable catalysts and reaction media, which can lead to higher yields under lower temperatures.[9] Additionally, palladium-catalyzed one-pot syntheses from 2-haloanilines and phenylacetylene (B144264) offer an alternative route to 2-phenylindoles under mild conditions.[6][13] For researchers in drug development, exploring these newer methodologies can offer advantages in terms of efficiency, cost-effectiveness, and sustainability.[14]

References

Chemical structure and properties of Acetophenone phenylhydrazone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of acetophenone (B1666503) phenylhydrazone. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

Acetophenone phenylhydrazone is an organic compound formed from the condensation of acetophenone and phenylhydrazine (B124118).[1] It belongs to the class of hydrazones, characterized by the R₁R₂C=NNR₃R₄ functional group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-[(E)-1-phenylethylideneamino]aniline[2]
CAS Number 583-11-9[2]
Molecular Formula C₁₄H₁₄N₂[2]
Molecular Weight 210.27 g/mol [2]
Canonical SMILES CC(=NNC1=CC=CC=C1)C2=CC=CC=C2[1]
InChI Key CPSCIFXVLXCFIQ-NTCAYCPXSA-N[2]

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid.[1] Its physicochemical and spectroscopic data are summarized below.

Table 2: Physicochemical Properties

PropertyValue
Melting Point 105-106 °C[1]
Boiling Point Decomposes[1]
Solubility Soluble in ethanol[1]

Table 3: Spectroscopic Data

SpectroscopyData
¹H NMR δ (ppm): 2.4 (3H, s), 7.1 (1H, m), 7.4-7.7 (7H, m), 8.0 (1H, m)[3]
¹³C NMR Spectral data available, instrumentation includes Varian XL-100.[2]
Infrared (IR) Characteristic C=N stretch observed at 1608 cm⁻¹.[4]
UV-Vis A UV-Vis spectrum is available, showing absorbance between 275 and 400 nm.[5]
Mass Spectrometry (GC-MS) m/z top peak at 210, with other significant peaks at 77 and 103.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-established condensation reaction between acetophenone and phenylhydrazine, typically catalyzed by an acid.[1]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Distilled Water

  • Ice bath

  • Filtration apparatus

Procedure: [3][4]

  • In a boiling tube, dissolve phenylhydrazine (1.0 g, 0.00925 mol) in a mixture of glacial acetic acid (2 mL) and distilled water (2 mL).

  • To this solution, add acetophenone (1.112 g, 0.00925 mol).

  • Allow the mixture to react at room temperature for 10 minutes.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the resulting gray crystalline product by filtration.

  • Recrystallize the crude product from 6 mL of ethanol to obtain pure this compound.

Workflow for the Synthesis of this compound:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Acetophenone Acetophenone Mixing Mixing of Reactants in Solvent Acetophenone->Mixing Phenylhydrazine Phenylhydrazine Phenylhydrazine->Mixing Solvent Glacial Acetic Acid & Water Solvent->Mixing Temperature Room Temperature, then Ice Bath Reaction Reaction (10 min) Mixing->Reaction Temperature Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Acetophenone Phenylhydrazone Recrystallization->Product

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are scaffolds for many bioactive molecules.

Fischer Indole (B1671886) Synthesis

One of the most notable applications of this compound is in the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of the phenylhydrazone to form 2-phenylindole, a privileged structure in medicinal chemistry.[1][6]

Synthesis of Pyrazole (B372694) Derivatives

This compound is also a precursor for the synthesis of pyrazole derivatives. These derivatives have been investigated for their potential as non-peptidyl inhibitors of cathepsins B, H, and L, which are promising molecular targets for various diseases, including cancer and Alzheimer's.[7]

Logical Relationship for the Synthesis of Bioactive Compounds:

G Synthetic Utility of this compound cluster_precursor Precursor cluster_reactions Key Reactions cluster_products Bioactive Scaffolds cluster_applications Potential Therapeutic Applications APH This compound Fischer Fischer Indole Synthesis (Acid-catalyzed rearrangement) APH->Fischer Pyrazole Pyrazole Synthesis (e.g., Vilsmeier-Haack reaction) APH->Pyrazole Indole 2-Phenylindole Derivatives Fischer->Indole PyrazoleDeriv Pyrazole Derivatives Pyrazole->PyrazoleDeriv IndoleApp Anticancer, Antiviral, etc. Indole->IndoleApp PyrazoleApp Anticathepsin Agents (e.g., for Cancer, Alzheimer's) PyrazoleDeriv->PyrazoleApp

The role of this compound in synthesizing bioactive heterocycles.

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. For instance, various substituted acetophenone derivatives have demonstrated antimicrobial and antifungal properties.[8][9] Further research into the biological effects of this compound and its derivatives could unveil novel therapeutic agents.

References

The Historical and Synthetic Landscape of Acetophenone Phenylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenone (B1666503) phenylhydrazone, a seemingly simple organic compound, holds a significant place in the annals of synthetic chemistry. Its discovery is intrinsically linked to the pioneering work of Nobel laureate Emil Fischer in the late 19th century and the subsequent development of one of organic chemistry's most important name reactions: the Fischer indole (B1671886) synthesis. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of acetophenone phenylhydrazone, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a visual representation of its formation and pivotal role in the Fischer indole synthesis.

Historical Context: The Dawn of Hydrazine (B178648) Chemistry

The story of this compound begins with the broader exploration of hydrazines, a class of compounds characterized by a nitrogen-nitrogen single bond. In 1875, the German chemist Emil Fischer began his seminal investigations into the reactions of phenylhydrazine (B124118) with carbonyl compounds. This work was revolutionary, as it opened up new avenues for the synthesis of heterocyclic compounds.

The term "hydrazone" was coined by Fischer in 1888 to describe the products formed from the condensation reaction between a hydrazine and an aldehyde or ketone.[1] The formation of this compound is a classic example of this reaction, involving the nucleophilic addition of phenylhydrazine to acetophenone, followed by the elimination of a water molecule.[2]

The most profound application and the primary driver for the study of this compound was its use as a key intermediate in the Fischer indole synthesis , a reaction discovered by Fischer in 1883.[2][3][4] This elegant and versatile method involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole, a heterocyclic scaffold that is a cornerstone of numerous pharmaceuticals, agrochemicals, and natural products.[3][4] The ability to synthesize substituted indoles by simply varying the starting ketone or aldehyde, such as using acetophenone to ultimately form 2-phenylindole (B188600), cemented the importance of phenylhydrazones in the synthetic chemist's toolkit.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₄N₂
Molecular Weight 210.27 g/mol
Appearance Yellow crystalline solid
Melting Point 105-106 °C
Boiling Point Decomposes upon heating
Solubility Soluble in ethanol (B145695)
¹H NMR (CDCl₃, 250 MHz) δ (ppm): 2.4 (s, 3H), 7.1 (m, 1H), 7.4-7.7 (m, 7H), 8.0 (m, 1H)
¹³C NMR Characteristic peaks for aromatic carbons and the imine carbon.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 210
Infrared (IR) Spectroscopy Characteristic peaks for C=N stretching and N-H bending.

Experimental Protocols

The synthesis of this compound is a robust and well-established procedure. Below are detailed methodologies for its preparation and subsequent use in the Fischer indole synthesis.

Synthesis of this compound

This protocol describes the acid-catalyzed condensation of acetophenone and phenylhydrazine.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a suitable flask, dissolve acetophenone (0.33 mole, 40 g) in 80 mL of 95% ethanol.

  • Add phenylhydrazine (0.33 mole, 36 g) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

  • Gently warm the mixture on a steam bath for approximately one hour.

  • Induce crystallization by agitating the solution as it cools to room temperature.

  • Cool the mixture further in an ice bath to maximize the precipitation of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

  • Dry the purified this compound. The expected yield is typically high, in the range of 87-91%, with a melting point of 105-106 °C.

Purification by Recrystallization

For applications requiring high purity, the crude this compound can be recrystallized.

Procedure:

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.

  • Complete the crystallization by placing the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

Fischer Indole Synthesis of 2-Phenylindole from this compound

This protocol outlines the cyclization of this compound to 2-phenylindole using a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous zinc chloride (or polyphosphoric acid)

  • Sand (optional, to prevent solidification)

  • Hydrochloric acid (concentrated)

  • Ethanol (95%)

  • Heating mantle or oil bath

Procedure:

  • In a large beaker, intimately mix freshly prepared this compound (0.25 mole, 53 g) with powdered anhydrous zinc chloride (250 g).

  • Heat the mixture in an oil bath to approximately 170 °C with vigorous stirring. The mixture will become liquid, and fumes will be evolved.

  • After about 5 minutes of heating, remove the beaker from the heat source. To prevent the reaction mass from solidifying into an unmanageable block, thoroughly stir in clean sand (200 g).

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the solid, which consists of sand and the crude 2-phenylindole.

  • Boil the solid residue with 600 mL of 95% ethanol and decolorize with activated charcoal if necessary.

  • Hot filter the ethanolic solution.

  • Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole.

  • Collect the product by vacuum filtration and wash with cold ethanol. The expected yield of 2-phenylindole is in the range of 72-80%.[4]

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

Fischer_Indole_Synthesis A This compound B Enamine Tautomer A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C H⁺ D Di-imine Intermediate C->D E Aromatization D->E Proton Transfer F Cyclization E->F Nucleophilic Attack G Aminal Intermediate F->G H Elimination of NH₃ G->H H⁺ I 2-Phenylindole H->I -NH₃

References

The Versatility of Acetophenone Phenylhydrazone: A Cornerstone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetophenone (B1666503) phenylhydrazone, a readily synthesized and stable organic compound, has long been recognized as a pivotal building block in the realm of heterocyclic chemistry. Its inherent reactivity, stemming from the nucleophilic and electrophilic nature of the hydrazone moiety, provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. These scaffolds, particularly indoles and pyrazoles, are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. This technical guide delineates the role of acetophenone phenylhydrazone as a precursor, detailing key synthetic transformations, experimental protocols, and reaction mechanisms.

Synthesis of this compound

The foundational step is the synthesis of the title compound, typically achieved through a straightforward acid-catalyzed condensation reaction between acetophenone and phenylhydrazine (B124118).[1][2]

Experimental Protocol: Synthesis of this compound

A common procedure involves the reaction of phenylhydrazine with acetophenone in the presence of a catalytic amount of acid, such as acetic acid, in a suitable solvent like ethanol (B145695).[3][4]

  • A solution of phenylhydrazine (e.g., 5.495 g, 50.8 mmol) in a mixture of glacial acetic acid (10 ml) and water (10 ml) is prepared.[3]

  • This solution is added to a solution of acetophenone (e.g., 4.12 g, 34.3 mmol) in glacial acetic acid (20 ml).[3]

  • The mixture is cooled in an ice bath and shaken for approximately 5 minutes, during which colorless crystals of the hydrazone precipitate.[3]

  • The product is collected by filtration, washed with dilute acetic acid and then water.[3]

  • Recrystallization from ethanol can be performed for purification, yielding the final product.[5][6]

It is important to note that phenylhydrazones can be unstable and may decompose upon prolonged exposure to air and light, often turning from yellow to reddish-brown.[7] It is recommended to use the product promptly or store it under an inert atmosphere in a cool, dark place.[7]

Synthesis of Indoles via Fischer Indole (B1671886) Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a robust and historic method for preparing substituted indoles.[1][8] This acid-catalyzed intramolecular cyclization reaction yields 2-phenylindole (B188600), a valuable scaffold in drug discovery and for the preparation of organic light-emitting diodes (OLEDs).[9][10]

The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or hydrochloric acid, or Lewis acids such as zinc chloride (ZnCl₂).[8][9][11] The mechanism involves the tautomerization of the phenylhydrazone to an enamine, followed by a[9][9]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring.[8][9]

Fischer_Indole_Synthesis sub Acetophenone Phenylhydrazone enamine Ene-hydrazine (Tautomer) sub->enamine Tautomerization h_plus H+ rearranged Di-imine Intermediate h_plus->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate (Aminal) rearranged->cyclized Cyclization indole 2-Phenylindole cyclized->indole -NH₃ (Aromatization) nh3 NH₃

Caption: Reaction pathway for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole
  • Freshly prepared this compound (e.g., 53 g, 0.25 mole) is intimately mixed with powdered anhydrous zinc chloride (250 g).[5]

  • The mixture is heated in an oil bath to 170°C with vigorous stirring. The mass liquefies after 3-4 minutes.[5]

  • The flask is removed from the bath, and stirring is continued for another 5 minutes.[5]

  • To prevent solidification, sand (200 g) can be stirred into the mixture. The zinc chloride is then dissolved by digesting the mass with 800 ml of water and 25 ml of concentrated hydrochloric acid.[5]

  • The crude 2-phenylindole is isolated by filtration and purified by boiling with 600 ml of ethanol. The solution is filtered hot, and upon cooling, the product crystallizes.[5] A second crop can be obtained from the filtrate.[5]

Quantitative Data: Fischer Indole Synthesis
Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Anhydrous ZnCl₂170< 0.272-80[5]
Choline chloride.2ZnCl₂95491[3]
H₃PO₄ / H₂SO₄---[11]

Synthesis of Pyrazoles via Vilsmeier-Haack Reaction

This compound serves as an excellent precursor for the synthesis of substituted pyrazoles, another class of heterocycles with significant therapeutic potential, exhibiting activities such as anticancer and antitubercular properties.[12] A key transformation is the Vilsmeier-Haack reaction, which utilizes a reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reaction introduces a formyl group and facilitates cyclization to yield 4-formylpyrazole derivatives.[1][12]

The proposed mechanism involves the initial attack of the Vilsmeier reagent on the phenylhydrazone, leading to formylation and subsequent cyclization to the pyrazole (B372694) ring system.[1][13]

Vilsmeier_Haack_Reaction hydrazone Acetophenone Phenylhydrazone intermediate Formylated Intermediate hydrazone->intermediate Formylation vilsmeier Vilsmeier Reagent (POCl₃/DMF) pyrazole 5-chloro-1,3-diphenyl- 1H-pyrazole-4-carbaldehyde intermediate->pyrazole Cyclization

Caption: Synthesis of pyrazoles via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

While the specific protocol starting directly from non-substituted this compound to the chloro-derivative is part of a multi-step synthesis, the core Vilsmeier-Haack cyclization is a critical step.[12]

  • This compound (Compound 1) is subjected to the Vilsmeier-Haack reaction.[12]

  • The reaction yields 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Compound 2).[12]

  • This aldehyde can then be condensed with substituted acetophenones to form chalcone-like intermediates, which are further reacted with reagents like isoniazid (B1672263) to produce final pyrazole-based therapeutic candidates.[12]

Quantitative Data: Pyrazole Synthesis
Starting MaterialReagentProductYield (%)Reference
This compoundVilsmeier-Haack Reagent5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydeGood[12][13]
Chalcone + Hydrazine HydrateAcetic Acid/Ethanol3,5-diphenyl-4,5-dihydro-1H-pyrazole83.45[14]

Other Heterocyclic Systems

The reactivity of the hydrazone linkage also opens pathways to other heterocyclic systems, although these are sometimes synthesized from precursors derived from acetophenone rather than directly from the pre-formed phenylhydrazone.

  • 1,3,4-Thiadiazoles: These heterocycles are known for their wide range of biological activities.[15] Typically, their synthesis involves the cyclization of acyl hydrazines or thiosemicarbazides with reagents that provide the sulfur atom, such as elemental sulfur or Lawesson's reagent.[16][17] While a direct, one-pot reaction from this compound is not commonly cited, its derivatives could be functionalized to acyl hydrazines and then cyclized.

Conclusion

This compound is a demonstrably valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the ability to undergo robust, high-yielding cyclization reactions make it an indispensable precursor for indoles and pyrazoles. The famed Fischer indole synthesis and the efficient Vilsmeier-Haack reaction are testaments to its utility. For researchers in organic synthesis and drug development, a thorough understanding of the reactivity and handling of this compound provides a powerful tool for accessing complex and biologically relevant heterocyclic molecules.

References

Tautomerization of Acetophenone phenylhydrazone to its enamine form.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the tautomeric equilibrium between acetophenone (B1666503) phenylhydrazone (the hydrazone form) and its corresponding enamine form, (1-phenylvinyl)-phenylhydrazine. This tautomerization is a critical mechanistic step in various synthetic transformations, most notably the Fischer indole (B1671886) synthesis. This document outlines detailed experimental protocols for the synthesis of the parent hydrazone, explores the acid-catalyzed tautomerization mechanism, and discusses methods for the characterization and kinetic analysis of both tautomers. Quantitative data is summarized in tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a versatile class of organic compounds. A key feature of their reactivity is the ability to undergo tautomerization to a more nucleophilic enamine (or "ene-hydrazine") form.[1] This equilibrium, analogous to the well-known keto-enol tautomerism, involves the migration of a proton from the α-carbon to the imine nitrogen, accompanied by a shift of the carbon-nitrogen double bond to a carbon-carbon double bond.[1]

The tautomerization of acetophenone phenylhydrazone is of significant academic and industrial interest as it constitutes the initial, rate-determining step of the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] Understanding and controlling this equilibrium is paramount for optimizing reaction conditions and yields in the synthesis of 2-phenylindoles and related heterocyclic structures.[2][3]

Synthesis of this compound

The standard synthesis of this compound is a condensation reaction between acetophenone and phenylhydrazine (B124118), typically catalyzed by a weak acid.[1]

Experimental Protocols

Several protocols have been established for this synthesis, varying in solvent, catalyst, and reaction time. The following table summarizes representative procedures.

Protocol Reference Reactants & Stoichiometry Solvent & Catalyst Reaction Conditions Yield Product Appearance
Organic Syntheses[4]Acetophenone (0.33 mol), Phenylhydrazine (0.33 mol)95% Ethanol (B145695)Warm on steam cone for 1 hour, then cool in ice bath87-91%White solid (m.p. 105-106°C)
Sanap et al.[3]Acetophenone (0.167 mol), Phenylhydrazine (0.167 mol)Ethanol, Glacial Acetic Acid (catalytic)Boil, then coolNot specifiedWhite solid (m.p. 106°C)
Al-Juboria[5]Acetophenone (34.3 mmol), Phenylhydrazine (50.8 mmol)Glacial Acetic Acid, WaterCool in ice for 5 minutes48%Colorless crystals
Chaudhari[6]Acetophenone (5 mL), Phenylhydrazine (4.5 mL)Ethanol (15 mL), Glacial Acetic Acid (catalytic)Cool reaction mixtureNot specifiedNot specified
General Laboratory Procedure

The following is a generalized protocol derived from established methods[3][4]:

  • To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture gently (e.g., on a steam bath or by boiling) for a period ranging from 10 minutes to 1 hour.[4][6]

  • Upon completion, cool the reaction mixture, often in an ice bath, to induce crystallization of the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol to yield white or colorless crystals.[3][4]

The Hydrazone-Enamine Tautomeric Equilibrium

The core of this guide focuses on the reversible isomerization of the stable hydrazone tautomer to the reactive enamine tautomer.

Mechanism of Tautomerization

The tautomerization is typically catalyzed by acid.[1][7] The mechanism involves two key proton transfer steps:

  • Protonation: The imine nitrogen of the hydrazone is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the acidity of the α-protons on the adjacent methyl group.[8][9]

  • Deprotonation: A base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and neutralization of the nitrogen, yielding the enamine tautomer.[7]

This process is fully reversible, with the position of the equilibrium being influenced by various factors.[7]

Caption: Acid-catalyzed tautomerization of this compound.

Factors Influencing the Equilibrium

While the hydrazone form is generally more stable, the equilibrium can be shifted by several factors:

  • pH: Acidic conditions are required to facilitate the tautomerization. The kinetics of hydrazone exchange and tautomerization are often optimal at a pH of around 4.5.[10][11]

  • Solvent: The polarity of the solvent can influence reaction rates and equilibrium positions by stabilizing charged intermediates.[12]

  • Temperature: As seen in the Fischer indole synthesis, elevated temperatures are used to drive the reaction forward, suggesting the tautomerization and subsequent rearrangement are favored at higher temperatures.[4]

  • Electronic Effects: Electron-withdrawing or -donating groups on either phenyl ring can alter the basicity of the nitrogen atoms and the acidity of the α-protons, thereby influencing the rate and equilibrium of tautomerization.[1]

Experimental Characterization of Tautomers

Distinguishing between the hydrazone and enamine tautomers can be achieved using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer and observing the equilibrium. The key expected differences in their spectra are summarized below.

Nucleus Hydrazone Tautomer Enamine Tautomer Rationale
¹H NMR Singlet, ~2.4 ppm (for -CH₃)[5]Two singlets (or doublets), ~4.5-5.5 ppm (for =CH₂)Disappearance of the methyl group protons and appearance of non-equivalent vinylic protons.
Singlet, ~8.0 ppm (for N-H)[5]Singlet (for N-H)The chemical environment of the N-H proton changes.
¹³C NMR Signal, ~15-25 ppm (for -CH₃)No signal in this regionLoss of the sp³ methyl carbon.
Signal, ~145-155 ppm (for C=N)Signal, ~140-150 ppm (for C=C)Appearance of a new sp² carbon from the original methyl group.
No signal in vinyl regionSignal, ~90-110 ppm (for =CH₂)Appearance of the terminal vinylic carbon.

Note: The chemical shifts (δ) are approximate and can vary based on solvent and substituents.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium. The two tautomers possess different chromophoric systems, leading to distinct absorption maxima (λ_max_).

  • This compound (Hydrazone): This tautomer has a conjugated system involving the phenyl ring and the C=N-NH-phenyl moiety. Its λ_max_ is typically observed in the UV region.[13]

  • Enamine Tautomer: The formation of the enamine extends the conjugation by creating a styrene-like C=C bond in conjugation with the phenyl ring and the hydrazine (B178648) portion. This extended conjugation is expected to cause a bathochromic (red) shift in the λ_max_ compared to the hydrazone form.

Changes in pH or solvent that shift the tautomeric equilibrium can be monitored by observing the changes in the UV-Vis spectrum, potentially revealing an isosbestic point if only two species are present in equilibrium.[14]

Kinetic and Thermodynamic Considerations

Studying the kinetics of tautomerization provides insight into the reaction mechanism and the stability of the intermediates.

Kinetic Analysis

The rate of tautomerization can be influenced by factors such as acid concentration, temperature, and the electronic nature of substituents.[12] For simple keto-enol tautomerizations, which are analogous, the reactions are often studied using stopped-flow spectrophotometry to observe the rapid relaxation of an unstable tautomer to the more stable form.[15] A similar approach could be applied to the hydrazone-enamine system.

The table below presents kinetic data for the formation of substituted acetophenone phenylhydrazones, which indicates how electronic effects influence reactions at the carbonyl/imine center. A positive Hammett ρ value would be expected for the acid-catalyzed tautomerization, as the rate-limiting deprotonation step is aided by electron-withdrawing groups stabilizing the transition state.

Substituent (X) on Acetophenone Formation Rate Constant (k₁) x 10⁻⁴ s⁻¹ [1]
p-OCH₃1.84
p-CH₃2.51
H (unsubstituted)3.16
p-F3.47
p-Cl3.98
p-NO₂10.23
Thermodynamic Equilibrium

For most simple hydrazones, the equilibrium lies heavily in favor of the hydrazone form over the enamine form.[16] The enamine is typically a transient, high-energy intermediate that is trapped in a subsequent, rapid reaction step, as is the case in the Fischer indole synthesis where it undergoes a[6][6]-sigmatropic rearrangement.[2] Direct measurement of the equilibrium constant (K_T_ = [Enamine]/[Hydrazone]) is challenging due to the low concentration of the enamine form at equilibrium.

Overall Experimental Workflow

The study of this compound tautomerization follows a logical experimental progression from synthesis to analysis.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerization Study start Acetophenone + Phenylhydrazine reaction Acid-Catalyzed Condensation start->reaction filtration Vacuum Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product Pure Acetophenone Phenylhydrazone recrystallization->product dissolve Dissolve in Acidic Solvent (e.g., AcOH) product->dissolve analysis Spectroscopic Analysis dissolve->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr Structure ID uvvis UV-Vis Spectroscopy analysis->uvvis Equilibrium kinetics Kinetic Monitoring (e.g., Stopped-Flow) analysis->kinetics Rate Study

Caption: Experimental workflow for the synthesis and study of tautomerization.

Conclusion

The tautomerization of this compound to its enamine form is a fundamental process in organic chemistry with significant implications for the synthesis of indole-based pharmaceuticals. While the hydrazone is the thermodynamically favored tautomer, the enamine is the kinetically crucial intermediate in reactions like the Fischer indole synthesis. This guide has provided a comprehensive overview of the synthesis, mechanistic pathways, and analytical techniques pertinent to studying this equilibrium. A thorough understanding of the factors governing this tautomerization enables researchers to better control reaction outcomes and design more efficient synthetic routes to complex heterocyclic molecules.

References

An In-Depth Technical Guide to the C=N-N Functional Group in Hydrazone Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The hydrazone functional group, characterized by the R¹R²C=N-NHR³ structure, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its synthetic accessibility, diverse reactivity, and ability to modulate biological processes have led to the discovery of numerous hydrazone-based compounds with a wide range of therapeutic activities. This technical guide provides a comprehensive overview of the core aspects of hydrazone chemistry, including synthesis, characterization, and applications, with a focus on their role in drug discovery.

The Chemistry of the C=N-N Functional Group

The C=N-N core of the hydrazone functional group is an azomethine linkage that imparts a unique combination of electronic and steric properties to the molecule. The lone pair of electrons on the sp² hybridized nitrogen atoms can participate in conjugation and hydrogen bonding, which are crucial for receptor binding and biological activity.

Synthesis of Hydrazones

Hydrazones are typically synthesized through the condensation reaction of a hydrazine (B178648) or hydrazide derivative with an aldehyde or a ketone.[1] This reaction is generally carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

General Reaction Scheme:

G cluster_reactants R1 R¹-C(=O)-R² (Aldehyde/Ketone) plus1 + hydrazine H₂N-NH-R³ (Hydrazine/Hydrazide) arrow H⁺ (cat.) - H₂O hydrazine->arrow hydrazone R¹R²C=N-NH-R³ (Hydrazone) arrow->hydrazone

Caption: General reaction for hydrazone synthesis.

Experimental Protocols:

A variety of experimental protocols have been developed for the synthesis of hydrazones, ranging from conventional heating to microwave-assisted methods.

Protocol 1: Conventional Synthesis of Isonicotinic Hydrazide-Based Hydrazones [1]

  • Alkylation of Hydroxybenzaldehyde: In a round-bottom flask, dissolve 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) or 4-hydroxybenzaldehyde (B117250) (1 equivalent) in acetone. Add the desired bromo alkyl derivative (1 equivalent) and K₂CO₃ (1 equivalent). Reflux the mixture. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, evaporate the solvent. Extract the solid residue with a biphasic system of water and dichloromethane. The combined organic phase is evaporated to yield the alkylated benzaldehyde (B42025).

  • Hydrazone Formation: Dissolve the alkylated benzaldehyde (1 equivalent) and isonicotinic hydrazide (1 equivalent) in ethanol (B145695). Add a catalytic amount of glacial acetic acid. Reflux the mixture for 3-4 hours, monitoring by TLC.[2] Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[2]

Protocol 2: Microwave-Assisted Synthesis of N-Acylhydrazones [3][4]

  • Reaction Setup: In a microwave-safe vessel, mix the appropriate hydrazide (1 equivalent) and aldehyde/ketone (1 equivalent) without any solvent.

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Typical conditions can be a power of 300 W for a duration of 2.5-10 minutes.[3][4] The reaction progress can be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

Characterization of the C=N-N Functional Group

The successful synthesis and purity of hydrazones are confirmed using various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton of the N-H group typically appears as a singlet in the downfield region (δ 8-12 ppm). The azomethine proton (-N=CH-) also gives a characteristic singlet, usually in the range of δ 7-9 ppm. Aromatic and aliphatic protons will appear in their expected regions.[5][6]

  • ¹³C NMR: The carbon of the C=N bond is a key diagnostic signal, typically appearing in the range of δ 140-160 ppm. The carbonyl carbon (C=O) in acylhydrazones resonates at around δ 160-170 ppm.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguous assignment of proton and carbon signals, especially in complex hydrazone structures, by revealing proton-proton and proton-carbon correlations.[7][8]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a hydrazone provides clear evidence for the presence of the C=N-N functionality.

  • C=N Stretching: A characteristic absorption band for the imine (C=N) group is observed in the region of 1575–1625 cm⁻¹.[1]

  • N-H Stretching: The N-H stretching vibration appears as a sharp band in the range of 3100–3300 cm⁻¹.

  • C=O Stretching (for acylhydrazones): A strong absorption band for the amide carbonyl group is typically found between 1640 and 1680 cm⁻¹.[1]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) is usually observed, and fragmentation often occurs at the C-N and N-N bonds, providing valuable structural clues.[9][10][11]

Hydrazones in Drug Development

The structural versatility and diverse biological activities of hydrazones have made them attractive candidates for drug development. They have been extensively investigated for their antimicrobial, anticancer, and other therapeutic properties.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12] The azomethine group is considered a key pharmacophore responsible for their antimicrobial action.[13]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives against various Microbial Strains

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 19 E. coli12.5[12]
S. aureus6.25[12]
Compound 15 Gram-positive bacteria1.95–7.81[12]
Compound 28 Staphylococcus spp.1.95[12]
E. faecalis15.62[12]
Sorbic acid hydrazone 4 E. coli0.023-0.049 (µM/ml)[14]
Sorbic acid hydrazone 10 B. subtilis0.041 (µM/ml)[14]
Sorbic acid hydrazone 11 S. aureus0.023 (µM/ml)[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [14][15][16]

  • Preparation of Hydrazone Stock Solution: Dissolve the hydrazone derivative in Dimethyl sulfoxide (B87167) (DMSO) to a known high concentration (e.g., 1024 µg/mL).

  • Preparation of Microbial Inoculum: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity matching the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the hydrazone stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the hydrazone that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydrazones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 2: IC₅₀ Values of Selected Hydrazone Derivatives against Various Cancer Cell Lines

Hydrazone DerivativeCancer Cell LineIC₅₀ (µM)Reference
Salicylaldehyde Hydrazone 12 K-562 (Leukemia)0.03[17]
HL-60 (Leukemia)0.04[17]
MCF-7 (Breast)0.23[17]
Salicylaldehyde Hydrazone 14 K-562 (Leukemia)0.05[17]
HL-60 (Leukemia)0.06[17]
MCF-7 (Breast)0.23[17]
MVB1 Ishikawa (Endometrial)8.3 ± 0.5[18]
MVB2 Ishikawa (Endometrial)9.0 ± 1.2[18]
Purine-Hydrazone 19a A549 (Lung)0.81[12]
Purine-Hydrazone 22b SKBR-3 (Breast)1.41[12]
Sulfonyl Thiazolyl-Hydrazone HepG2 (Liver)3.61[19]

Experimental Protocol: MTT Assay for Cytotoxicity [17][20][21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hydrazone derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways Targeted by Hydrazones

The therapeutic effects of hydrazones are often attributed to their ability to modulate specific cellular signaling pathways that are dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several hydrazone derivatives have been shown to inhibit this pathway, leading to anticancer effects.[3][18]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Hydrazone Hydrazone Inhibitor Hydrazone->PI3K Inhibits

Caption: Hydrazone inhibition of the PI3K/Akt/mTOR pathway.

Hydrazone inhibitors can directly bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.[2] This leads to the downstream inhibition of Akt and mTOR, ultimately resulting in decreased protein synthesis and cell growth, and the induction of apoptosis.[3]

Inhibition of EGFR and HER2 Signaling

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation and survival.[4] Overexpression or mutation of these receptors is common in various cancers. Hydrazone derivatives have been developed as potent inhibitors of EGFR and HER2.[1][12][23]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binds & Activates RAS RAS EGFR_HER2->RAS Activates PI3K PI3K EGFR_HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Hydrazone Hydrazone Inhibitor Hydrazone->EGFR_HER2 Inhibits Kinase Activity

Caption: Hydrazone inhibition of EGFR/HER2 signaling pathways.

These hydrazone inhibitors typically compete with ATP for binding to the kinase domain of EGFR and HER2, thereby blocking their autophosphorylation and the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[7][24][25] This leads to cell cycle arrest and apoptosis.

Induction of Apoptosis

A common mechanism by which hydrazone-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Hydrazone Hydrazone Compound Bax Bax Hydrazone->Bax Activates Bcl2 Bcl-2 Hydrazone->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation Bcl2->Mitochondrion Inhibits Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

References

A Preliminary Investigation into Acetophenone Phenylhydrazone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into acetophenone (B1666503) phenylhydrazone derivatives. It covers their synthesis, structural characterization, and initial findings on their biological potential, particularly as antimicrobial and anticonvulsant agents. This document is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH- group, formed through the condensation reaction of phenylhydrazine (B124118) with aldehydes or ketones.[1] Acetophenone phenylhydrazone and its derivatives have garnered significant attention in medicinal chemistry due to their structural similarities to purines, allowing them to interact with various biological targets like enzymes and receptors.[2] Researchers have explored their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3] This guide summarizes the foundational synthetic methodologies, characterization data, and key biological findings related to these promising compounds.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the acid-catalyzed condensation reaction between a substituted acetophenone and phenylhydrazine (or its derivatives).[3][4] The reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of acetophenone, followed by the elimination of a water molecule.[3]

General Experimental Protocol

A typical synthesis involves refluxing equimolar amounts of the respective acetophenone and phenylhydrazine in a suitable solvent, such as ethanol (B145695), in the presence of a catalytic amount of glacial acetic acid.[2][4]

Detailed Protocol:

  • Dissolve equimolar amounts of the substituted acetophenone and phenylhydrazine in absolute ethanol within a round-bottom flask.[4]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Reflux the mixture for a period ranging from 3 to 8 hours, with typical temperatures between 65-95°C.[2][4][5]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).[2][4]

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.[1][5]

  • Filter the precipitated solid, wash it with a solvent like dilute acetic acid or water, and dry it.[5]

  • Recrystallize the crude product from a suitable solvent, commonly ethanol, to obtain the pure phenylhydrazone derivative.[1][2]

Experimental Workflow: Synthesis and Purification

G cluster_start Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Substituted Acetophenone E Combine and Reflux (3-8 hours, 65-95°C) A->E B Phenylhydrazine B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Cooling & Precipitation E->F Reaction Completion G Filtration F->G H Recrystallization (Ethanol) G->H I Pure Acetophenone Phenylhydrazone Derivative H->I

Caption: Workflow for the synthesis of this compound derivatives.

Synthesis Data

The yields of these reactions are generally good to excellent. The following table summarizes synthesis data for this compound and some of its derivatives as reported in the literature.

Compound NameSubstituentYield (%)Melting Point (°C)Reference
This compound (A2)Unsubstituted89%-[1]
(E)-4-(2-(1-(3-fluoro-4-methylphenyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine (PPA1)3-fluoro-4-methylphenyl74.57%189°C[2]
(E)-4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine (PPA4)4-bromophenyl73.34%197°C[2]

Structural Characterization

The structures of the synthesized derivatives are typically confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data

The key spectral features that confirm the formation of the phenylhydrazone structure are:

  • FT-IR: A characteristic absorption peak for the C=N (imine) bond typically appears in the range of 1597-1612 cm⁻¹. The N-H stretch is also observable.[1]

  • ¹H-NMR: The spectra show signals corresponding to the aromatic protons, the methyl (-CH₃) protons, and a characteristic signal for the -NH proton.[2]

  • ¹³C-NMR: The carbon spectrum confirms the presence of the imine carbon and the carbons of the aromatic rings and methyl group.[2]

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the synthesized compound.[2][6]

The table below presents characteristic spectral data for selected derivatives.

CompoundFT-IR (C=N, cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Mass Spec (m/z)Reference
This compound (A2)1608Not specifiedNot specifiedNot specified[1]
PPA1Not specified2.4 (s, 3H, -CH₃), 7.1-8.7 (m, Ar-H, pyrimidine-H), 10.7 (s, 1H, -NH), 11.9 (s, 1H, -NH)15.07, 124.67, 126.95-139.47, 148.08, 149.91298.0778[2]
PPA416572.513 (s, 3H, -CH₃), 6.921-8.293 (m, Ar-H), 8.650 (s, 1H, pyrimidine-H), 10.620 (s, 1H, -NH), 11.837 (s, 1H, -NH)Not specifiedNot specified[2]

Logical Workflow: From Synthesis to Biological Screening

G A Synthesis of Derivatives B Purification (Recrystallization) A->B C Structural Characterization B->C D Purity Check (TLC, m.p.) C->D C_sub FT-IR ¹H-NMR ¹³C-NMR Mass Spec E Pure, Characterized Compound D->E F Biological Activity Screening E->F G Antimicrobial Assays F->G Test H Anticonvulsant Assays F->H Test I Data Analysis (MIC, ED₅₀, etc.) G->I H->I J Identification of Lead Compounds I->J

Caption: Overall workflow from compound synthesis to biological evaluation.

Biological Activities and Preliminary Findings

Preliminary investigations into this compound derivatives have revealed potential therapeutic applications, most notably in antimicrobial and anticonvulsant activities.

Antimicrobial Activity

Several studies have evaluated these derivatives against various strains of bacteria and fungi. The antimicrobial potential is often assessed using methods like the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[1][7]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum uniformly over the surface of a sterile agar (B569324) plate.

  • Impregnate sterile paper discs with known concentrations of the synthesized compounds (dissolved in a solvent like DMSO).

  • Place the discs on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are used for comparison.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each disc. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[1][7]

Findings: While some simple acetophenone phenylhydrazones exhibit weak antibacterial activity compared to standard drugs, certain derivatives have shown notable efficacy.[1][7] For instance, acetone (B3395972) phenylhydrazone (a related compound) inhibited the growth of Escherichia coli, Staphylococcus aureus, and Salmonella typhi at an MIC of 125 µg/ml.[1] The incorporation of heterocyclic moieties, such as pyrrolo[2,3-d]pyrimidine, can enhance this activity.[2]

CompoundOrganismMIC (µg/mL)Reference
Acetone Phenylhydrazone (A1)E. coli125[1]
Acetone Phenylhydrazone (A1)S. aureus125[1]
Acetone Phenylhydrazone (A1)S. typhi125[1]
Anticonvulsant Activity

Hydrazones are a well-established class of compounds with anticonvulsant properties.[8] Preliminary screening of this compound derivatives often involves animal models, such as the maximal electroshock (MES) seizure test.[8][9]

Experimental Protocol: Anticonvulsant Screening (MES Test)

  • Administer the test compound to a group of animals (e.g., mice or rats) at a specific dose.

  • After a set period, induce seizures by applying a controlled electrical stimulus through corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to abolish this phase is considered a measure of protection.[8]

  • A standard anticonvulsant drug, such as phenytoin, is used as a positive control.[10][11]

Findings: Studies have shown that certain hydrazone derivatives possess significant anticonvulsant activity, with some compounds showing efficacy comparable to the standard drug phenytoin.[8] The lipophilicity of the compounds and the nature of substituents on the phenyl rings appear to play a crucial role in their activity.[8][10]

Conclusion

The preliminary investigation of this compound derivatives demonstrates their potential as a versatile scaffold in drug discovery. The straightforward synthesis and the tunability of their structure allow for the creation of diverse chemical libraries. Early findings highlight promising antimicrobial and anticonvulsant activities, warranting further research. Future work should focus on expanding the range of derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating the mechanisms of action to optimize their therapeutic potential.

References

A Technical Guide to Acid-Catalyzed Hydrazone Synthesis: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles governing the acid-catalyzed condensation reaction for hydrazone synthesis. Hydrazones, characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond, are crucial intermediates in organic synthesis and pivotal linkers in drug delivery systems.[1][2] Their formation is a versatile and high-yield reaction, typically performed under mild conditions.[1] This document details the reaction mechanism, kinetics, influencing factors, and experimental methodologies to provide a comprehensive resource for professionals in the field.

Core Principles: The Reaction Mechanism

The formation of a hydrazone is a reversible, two-step condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone.[1] The process is subject to general acid catalysis, which is crucial for achieving efficient conversion.[3]

The overall reaction is as follows: R¹-C(=O)-R² + R³-NH-NH₂ ⇌ R¹-C(=NNHR³)-R² + H₂O[1]

The mechanism proceeds in two distinct steps:

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[1][3]

  • Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate undergoes dehydration to form the stable C=N double bond of the hydrazone. This step is accelerated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water).[1][3]

G cluster_intermediate Intermediate carbonyl Aldehyde/Ketone (R¹-C(=O)-R²) hemiaminal Carbinolhydrazine Intermediate carbonyl->hemiaminal 1. Nucleophilic     Addition hydrazine Hydrazine (R³-NH-NH₂) hydrazone Hydrazone (R¹-C(=NNHR³)-R²) hemiaminal->hydrazone 2. Dehydration     (+H⁺, -H₂O) water Water (H₂O)

Figure 1: Acid-catalyzed mechanism of hydrazone formation.

The Role of pH and Acid Catalysis

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The acid catalyst plays a dual role, and its concentration must be optimized for maximum efficiency.

  • Optimal pH (4-6): The reaction rate is generally fastest in this mildly acidic range. Here, there is sufficient acid to catalyze the rate-limiting dehydration of the carbinolhydrazine intermediate without significantly reducing the concentration of the free hydrazine nucleophile.[1]

  • Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine becomes protonated to form a hydrazinium (B103819) ion. This protonation reduces its nucleophilicity, slowing down the initial nucleophilic addition step and thus decreasing the overall reaction rate.[1][3]

  • Neutral to Basic Conditions (pH > 6): In the absence of sufficient acid, the dehydration of the tetrahedral intermediate is slow. This step is often the rate-limiting step at neutral pH.[1][4][5]

For applications at physiological pH (~7.4) where the reaction can be slow, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed.[1][4] Catalysts like anthranilic acid and 2-aminobenzenephosphonic acids have been shown to be superior to aniline, as they can provide intramolecular proton donation, further accelerating the reaction.[6][7][8]

Factors Influencing Hydrazone Synthesis

Several structural and environmental factors influence the rate and equilibrium of hydrazone formation:

  • Carbonyl Reactivity: Aldehydes are generally more reactive than ketones. This is attributed to lower steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes.[1][9] Electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the reaction.

  • Hydrazine Nucleophilicity: The nucleophilicity of the hydrazine derivative affects the initial addition step. Electron-donating groups on the hydrazine enhance its nucleophilicity, leading to faster reaction rates.[1]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can impede the approach of the nucleophile, slowing the reaction.[1]

  • Intramolecular Catalysis: Carbonyl compounds containing neighboring acidic or basic groups (e.g., 2-carboxybenzaldehyde (B143210) or pyridoxal) can exhibit significantly accelerated reaction rates. These groups can act as intramolecular catalysts, facilitating proton transfer during the transition state.[4]

Data Presentation: Comparative Performance

The choice of reactants, catalysts, and conditions significantly impacts the outcome of the synthesis. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Catalysts for Hydrazone Formation This table illustrates the enhanced catalytic activity of anthranilic acid derivatives compared to the traditional aniline catalyst at neutral pH.

Catalyst (1 mM)Relative Yield (vs. Uncatalyzed)Relative Rate (vs. Aniline)Reference
None1x-[8]
Aniline10.2x1x[8]
Anthranilic Acid21.5x~2.1x[8]
5-Methoxyanthranilic Acid->5x[6][7]

Table 2: Synthesis Conditions and Yields for Various Hydrazones This table provides examples of hydrazone synthesis, highlighting the differences in reaction time and yield between conventional solution-based methods and alternative techniques like mechanochemistry.

Carbonyl CompoundHydrazine DerivativeMethod/ConditionsReaction TimeYield (%)Reference
2,3-DihydroxybenzaldehydeIsonicotinic hydrazideSolution (Methanol, Reflux)-83[10]
2,3-DihydroxybenzaldehydeIsonicotinic hydrazideMechanochemical milling->99[10]
VanillinIsonicotinic acid hydrazideMechanochemical milling90 minQuantitative[9]
BenzaldehydeNicotinic hydrazideSolution (Ethanol)-92[10]

Experimental Protocols

A well-defined experimental protocol is essential for reproducible and high-yield synthesis. Below is a general procedure for a standard acid-catalyzed hydrazone synthesis in solution, followed by a workflow diagram.

General Protocol for Solution-Based Hydrazone Synthesis

  • Materials:

    • Aldehyde or ketone (1.0 equivalent)

    • Hydrazine derivative (1.0 - 1.2 equivalents)

    • Solvent (e.g., ethanol, methanol)

    • Acid catalyst (e.g., a few drops of glacial acetic acid)[1][11]

  • Procedure:

    • Dissolution: Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask equipped with a magnetic stirrer.[1][10][11]

    • Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If the hydrazine is a salt (e.g., hydrochloride), an equivalent of base may be required to liberate the free nucleophile.

    • Catalysis: Add a catalytic amount of acid, such as a few drops of glacial acetic acid.[11]

    • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

    • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The hydrazone product, which is often a solid, may precipitate directly from the solution. The product can be isolated by filtration, washed with a cold solvent to remove impurities, and then dried.

    • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

G start Start dissolve 1. Dissolve Aldehyde/Ketone in Solvent start->dissolve add_hydrazine 2. Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst 3. Add Acid Catalyst (e.g., Acetic Acid) add_hydrazine->add_catalyst react 4. Stir at RT or Reflux Monitor by TLC add_catalyst->react workup 5. Cool Mixture & Isolate Crude Product (Filtration) react->workup purify 6. Purify Product (Recrystallization/Chromatography) workup->purify end End (Pure Hydrazone) purify->end

Figure 2: General experimental workflow for hydrazone synthesis.

References

An In-depth Technical Guide to the Synthesis of Pyrazoles from Acetophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of pyrazole (B372694) derivatives utilizing acetophenone (B1666503) phenylhydrazone as a key intermediate. The focus is on the widely employed Vilsmeier-Haack reaction for cyclization and formylation, a critical pathway in the generation of biologically active pyrazole cores for drug discovery and development.

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antimicrobial properties.[1][2][3] A common and efficient route to functionalized pyrazoles begins with the condensation of acetophenone and phenylhydrazine (B124118) to form acetophenone phenylhydrazone. This intermediate is then cyclized, often through the Vilsmeier-Haack reaction, to yield pyrazole-4-carbaldehydes, which are versatile precursors for a diverse range of therapeutic candidates.[4][5]

Synthesis Pathway Overview

The synthesis of pyrazoles from this compound is a two-step process. The initial step involves the formation of the hydrazone, followed by a cyclization and formylation step, commonly achieved via the Vilsmeier-Haack reaction.

Synthesis_Overview Acetophenone Acetophenone Acetophenone_Phenylhydrazone This compound Acetophenone->Acetophenone_Phenylhydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Acetophenone_Phenylhydrazone Pyrazole 3-Aryl-1-phenylpyrazole- 4-carbaldehyde Acetophenone_Phenylhydrazone->Pyrazole Cyclization/ Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier_Reagent->Pyrazole

Caption: General overview of pyrazole synthesis from acetophenone.

Experimental Protocols

Synthesis of this compound

This procedure outlines the formation of the hydrazone intermediate from acetophenone and phenylhydrazine.[4][6]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Dilute Hydrochloric Acid

  • Rectified Spirit

Procedure:

  • A mixture of acetophenone (0.167 moles) and phenylhydrazine (0.167 moles) is prepared in 60 mL of ethanol.[4][6]

  • A few drops of glacial acetic acid are added to the mixture as a catalyst.[4][6]

  • The reaction mixture is heated at a temperature between 50-60°C for 9 hours.[4][6]

  • After heating, the mixture is cooled, filtered, and the resulting solid is washed with dilute HCl and rectified spirit.[4][6]

  • The dried solid is then recrystallized to yield this compound.[4][6]

Synthesis of 3-Aryl-1-phenylpyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the cyclization and formylation of this compound to the corresponding pyrazole-4-carbaldehyde.[7]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Carbonate Solution

  • Crushed Ice

Procedure:

  • The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (0.14 mole) dropwise to N,N-dimethylformamide with stirring, keeping the temperature cool.[7]

  • The reagent is stirred for an additional 30 minutes at room temperature and then cooled to 5°C.[7]

  • This compound (0.01 mole) is added to the cooled Vilsmeier-Haack reagent, and stirring is continued for 30 minutes.[7]

  • The reaction mixture is then heated on a water bath for 17 hours.[7]

  • After the reaction is complete, the mixture is poured into crushed ice and neutralized with a sodium carbonate solution.[7]

  • The resulting precipitate, 3-aryl-1-phenylpyrazole-4-carbaldehyde, is filtered and dried.[7]

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses of this compound and its subsequent conversion to pyrazole derivatives.

Table 1: Synthesis of this compound

ReactantsSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)Reference
Acetophenone, PhenylhydrazineEthanol950-6070.6105-106[4][6]
Acetophenone, PhenylhydrazineAcetic Acid/Water0.08 (5 min)Ice Bath48Not reported[8]

Table 2: Synthesis of Pyrazole Derivatives from this compound via Vilsmeier-Haack Reaction

Starting MaterialProductReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)Reference
This compound5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde5-650-6052.5118-119[4]
Phenylhydrazone Derivative3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde17Water Bath6591[7]

Reaction Mechanism: Vilsmeier-Haack Cyclization of this compound

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which then acts as an electrophile. The mechanism for the cyclization of this compound is as follows:

Vilsmeier_Mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_cyclization Cyclization and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Hydrazone Acetophenone Phenylhydrazone Intermediate1 Electrophilic Attack (Iminium Intermediate) Hydrazone->Intermediate1 Reaction with Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Elimination of Dimethylamine Intermediate2->Intermediate3 Pyrazole_Carbaldehyde 3-Aryl-1-phenylpyrazole- 4-carbaldehyde Intermediate3->Pyrazole_Carbaldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction on this compound.

Application in Drug Development: Targeting Signaling Pathways

Pyrazole derivatives synthesized from this compound have shown significant potential as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/ERK1/2 pathway.[9]

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK1/2 RTK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition Pyrazole->ERK Inhibition

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazole derivatives.

Conclusion

The synthesis of pyrazoles from this compound, particularly through the Vilsmeier-Haack reaction, is a robust and versatile method for generating a library of compounds with significant therapeutic potential. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. The ability of these pyrazole derivatives to modulate key signaling pathways, such as the PI3K/Akt/ERK1/2 pathway, underscores their importance as scaffolds for the design of novel anticancer agents. Further exploration and optimization of these synthetic routes will continue to be a critical aspect of modern drug discovery.

References

Methodological & Application

Application of Acetophenone Phenylhydrazone in the Vilsmeier-Haack Reaction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is in the synthesis of pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and antitumor properties.[1][2] This application note details the use of acetophenone (B1666503) phenylhydrazone as a key substrate in the Vilsmeier-Haack reaction to yield 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. This transformation proceeds via the cyclization and formylation of the hydrazone intermediate.[3]

The reaction typically involves treating acetophenone phenylhydrazone with the Vilsmeier reagent, which is prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][4][5] The resulting pyrazole-4-carbaldehydes are valuable intermediates for the synthesis of more complex heterocyclic compounds and potential drug candidates.[1][3] Recent advancements have explored the use of microwave irradiation and ultrasound to accelerate this reaction, leading to shorter reaction times and improved yields compared to conventional heating methods.[6]

Reaction Pathway

The Vilsmeier-Haack reaction of this compound to form 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a multi-step process. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃. The this compound then reacts with the Vilsmeier reagent, leading to an electrophilic attack followed by cyclization to form the pyrazole ring. Subsequent reaction with another equivalent of the Vilsmeier reagent and final hydrolysis yields the desired pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Reaction A Acetophenone Phenylhydrazone C Electrophilic Attack & Cyclization A->C + B Vilsmeier Reagent (DMF/POCl3) B->C D Iminium Salt Intermediate C->D E Hydrolysis D->E F 3-Aryl-1-phenyl-1H- pyrazole-4-carbaldehyde E->F

Caption: General workflow of the Vilsmeier-Haack reaction with this compound.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes can be influenced by the reaction conditions. The following table summarizes a comparison of different synthetic methods for a representative reaction.

EntryMethodSolventReaction TimeTemperature (°C)Yield (%)Reference
1Conventional HeatingAcetonitrile (B52724)1-7 hours6060[6]
2UltrasoundAcetonitrile10-60 min6075-80[6]
3MicrowaveAcetonitrile5-15 min6085[6]
4Conventional HeatingDioxane-60-[7]
5Conventional HeatingDMF8 hoursReflux-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Conventional Method)

This protocol describes the synthesis of the starting material, this compound.

Materials:

Procedure:

  • Dissolve the substituted acetophenone in ethanol in a round-bottom flask.

  • Add phenylhydrazine hydrochloride and concentrated acetic acid to the solution.[1]

  • Reflux the reaction mixture for 1 hour.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter the precipitate.

  • Wash the precipitate with ethanol and dry it under a vacuum to obtain the this compound.[1]

Protocol 2: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction - Microwave-Assisted Method)

This protocol outlines the rapid synthesis of the target pyrazole-4-carbaldehyde using microwave irradiation.

Materials:

  • This compound (10 mmol)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Acetonitrile (MeCN, 3 mL)

  • Ice bath

  • Microwave reactor

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ to DMF in a flask kept in an ice bath (0°C).

  • In a separate reaction flask, dissolve the this compound (10 mmol) in acetonitrile (3 mL).

  • Add the solution of this compound dropwise to the pre-cooled Vilsmeier-Haack reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Place the reaction flask in a microwave reactor and irradiate, ramping the temperature to 60°C with a holding time of 5-15 minutes at 200 W.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Neutralize the mixture with a suitable base (e.g., K₂CO₃ solution).

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]

Protocol 3: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction - Conventional Heating)

This protocol provides a conventional heating method for the Vilsmeier-Haack reaction.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

Procedure:

  • Prepare the Vilsmeier-Haack reagent by adding POCl₃ to DMF at 0°C.

  • Add a solution of this compound in DMF dropwise to the Vilsmeier-Haack reagent.

  • After the addition, warm the reaction mixture to room temperature and then reflux for 8 hours.[1]

  • After cooling, pour the reaction mixture onto crushed ice.

  • Work up the product as described in Protocol 2 (neutralization, filtration, washing, and recrystallization).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps from starting materials to the final characterized product.

Synthesis_Workflow start Starting Materials (Acetophenone, Phenylhydrazine) step1 Synthesis of This compound start->step1 hydrazone Acetophenone Phenylhydrazone step1->hydrazone step2 Vilsmeier-Haack Reaction (DMF/POCl3) hydrazone->step2 product Crude Pyrazole- 4-carbaldehyde step2->product purification Purification (Recrystallization) product->purification final_product Pure Pyrazole- 4-carbaldehyde purification->final_product characterization Spectroscopic Characterization (IR, NMR, Mass Spec) final_product->characterization end Final Product Data characterization->end

Caption: From reactants to final product analysis.

The Vilsmeier-Haack reaction of this compound is a robust and efficient method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. These compounds serve as crucial building blocks in the development of novel therapeutic agents. The use of modern techniques such as microwave and ultrasound irradiation can significantly enhance the reaction efficiency, making it a more environmentally benign and economically viable process. The provided protocols offer detailed guidance for the successful synthesis and isolation of these valuable heterocyclic compounds.

References

Application Notes and Protocols: Step-by-Step Fischer Indole Cyclization of Acetophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer indole (B1671886) synthesis is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction involves the intramolecular cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][3] This document provides detailed application notes and experimental protocols for the Fischer indole cyclization of acetophenone (B1666503) phenylhydrazone to produce 2-phenylindole, a compound used in the development of selective estrogen receptor modulators (SERMs) and as a precursor for organic light-emitting diodes (OLEDs).[3][4]

Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps. The reaction is initiated by the acid-catalyzed formation of acetophenone phenylhydrazone, which then undergoes a series of transformations to yield the final indole product.[1][5]

The key steps are:

  • Phenylhydrazone Formation: Phenylhydrazine reacts with acetophenone under acidic conditions to form the corresponding phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer, also known as an 'ene-hydrazine'.[2][7]

  • [8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a crucial[8][8]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[1][2]

  • Rearomatization: The intermediate rearomatizes to form a more stable amino-imine.[1]

  • Cyclization and Ammonia (B1221849) Elimination: An intramolecular cyclization forms a five-membered aminoacetal (or aminal) ring. Subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring.[2][7]

Fischer_Indole_Mechanism cluster_0 1. Phenylhydrazone Formation cluster_1 2. Tautomerization cluster_2 3. [3,3]-Sigmatropic Rearrangement cluster_3 4. Rearomatization & Cyclization cluster_4 5. Elimination A Acetophenone + Phenylhydrazine B This compound A->B + H⁺, - H₂O C Ene-hydrazine (Enamine Tautomer) B->C Tautomerization D Di-imine Intermediate C->D + H⁺ [3,3]-Rearrangement E Cyclized Intermediate (Aminal) D->E Rearomatization & Cyclization F 2-Phenylindole E->F - NH₃, - H⁺ Experimental_Workflow cluster_prep Step 1: Phenylhydrazone Synthesis cluster_cyclize Step 2: Fischer Indole Cyclization start Mix Acetophenone & Phenylhydrazine heat Heat Mixture (e.g., Steam Cone, 1 hr) start->heat dissolve Dissolve in Hot Ethanol heat->dissolve crystallize Cool & Crystallize dissolve->crystallize filter_wash1 Filter & Wash (Cold Ethanol) crystallize->filter_wash1 dry1 Dry Product: This compound filter_wash1->dry1 mix_catalyst Mix Hydrazone with Acid Catalyst (e.g., ZnCl₂, PPA) dry1->mix_catalyst Use as starting material heat_react Heat to Reaction Temp (e.g., 100-170°C) mix_catalyst->heat_react workup Work-up: Quench, Extract/Filter heat_react->workup purify Purification: Recrystallization workup->purify final_product Final Product: 2-Phenylindole purify->final_product

References

Application Notes and Protocols: Synthesis and Bioactivity of Novel Acetophenone Phenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone (B1666503) phenylhydrazones are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic compounds and as bioactive molecules themselves. The characteristic azomethine (-N=CH-) linkage in their structure imparts a range of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed protocols for the synthesis of novel acetophenone phenylhydrazone derivatives and their subsequent evaluation for biological activity, facilitating research and development in medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of acetophenone phenylhydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction between an appropriately substituted acetophenone and phenylhydrazine (B124118) (or its derivatives).

General Synthetic Protocol

This protocol outlines the general procedure for the synthesis of this compound derivatives.

Materials:

  • Substituted Acetophenone

  • Phenylhydrazine or substituted phenylhydrazine

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and phenylhydrazine derivative in absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1][2]

  • Attach a reflux condenser and heat the mixture to 65-75°C with constant stirring for 3-8 hours.[1][3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product using a Buchner funnel and wash it with cold ethanol and then water.

  • If no precipitate forms, the product can be precipitated by cooling the reaction mixture in an ice bath or by adding cold water.[4]

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.[3][4]

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

Synthesis_Workflow Reactants Substituted Acetophenone + Phenylhydrazine Derivative Reaction Reflux (65-75°C, 3-8h) Reactants->Reaction Dissolve Solvent Absolute Ethanol + Glacial Acetic Acid (catalyst) Solvent->Reaction Workup Cooling & Precipitation Reaction->Workup Completion Purification Recrystallization from Ethanol Workup->Purification Product Pure Acetophenone Phenylhydrazone Derivative Purification->Product Characterization Spectroscopic Analysis (FT-IR, NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Characterization Data

The synthesized compounds are characterized by various spectroscopic techniques. The data should be systematically recorded and compared with expected values.

Table 1: Spectroscopic Data for a Representative this compound

TechniqueFunctional Group/ProtonExpected Shift/Peak (cm⁻¹ or ppm)Observed Shift/Peak (cm⁻¹ or ppm)
FT-IR C=N (Azomethine)1600–1640[3]1608[4]
N-H3300–3500[4]3314[4]
C-H (sp²)3000–3100[4]3018[4]
¹H NMR -NH- (aliphatic)~11.811.803[3]
-NH (aromatic)~10.610.618[3]
Aromatic-H6.9–8.26.917-8.157[3]
-CH₃~2.01.955[3]
¹³C NMR Aromatic Carbons120–140122.63, 125.45-139.90[3]
C=N~148148.15[3]
-CH₃~1514.87[3]
Mass Spec [M+H]⁺Calculated m/zObserved m/z

Biological Activity Evaluation

This compound derivatives have been reported to exhibit a wide range of biological activities. The following protocols describe methods to assess their antimicrobial and anticancer potential.

Antimicrobial Activity

1. Disc Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient Agar (B569324) plates

  • Bacterial and Fungal strains

  • Sterile paper discs (6 mm)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Terbinafine)[2]

  • Incubator

Protocol:

  • Prepare a microbial inoculum of the test organisms and spread it uniformly on the surface of the Nutrient Agar plates.

  • Impregnate sterile paper discs with a known concentration of the synthesized compounds.

  • Place the impregnated discs on the surface of the agar plates.

  • A disc impregnated with the solvent alone serves as a negative control, and discs with standard drugs serve as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

2. Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Microbial inoculum

  • Nutrient Broth

  • Synthesized compounds

  • Resazurin dye (optional, for viability indication)

Protocol:

  • Perform serial dilutions of the synthesized compounds in a 96-well microtiter plate containing nutrient broth.

  • Add a standardized microbial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3] This can be assessed visually or by using a viability indicator like resazurin.

Table 2: Representative Antimicrobial Activity Data

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Acetone PhenylhydrazoneE. coli125[4][5]-
Acetone PhenylhydrazoneS. aureus125[4][5]-
Acetone PhenylhydrazoneS. typhi125[4][5]-
Ciprofloxacin (Standard)Bacterial Strains10[4]-
Note: "-" indicates data not provided in the cited sources.
Anticancer Activity

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Normal cell line (for selectivity)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials Target_ID Target Identification and Validation Hit_Generation Hit Generation (Screening) Target_ID->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Cathepsin_Pathway Inhibitor This compound Derivative (Inhibitor) Cathepsin Cathepsin B, H, L Inhibitor->Cathepsin Inhibits ECM Extracellular Matrix Degradation Cathepsin->ECM Apoptosis Inhibition of Apoptosis Cathepsin->Apoptosis Inhibits Angiogenesis Angiogenesis Cathepsin->Angiogenesis Promotes Cell_Invasion Tumor Cell Invasion & Metastasis ECM->Cell_Invasion Apoptosis->Cell_Invasion Angiogenesis->Cell_Invasion

References

Application Notes: Acetophenone Phenylhydrazone as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetophenone (B1666503) phenylhydrazone is a prominent member of the hydrazone class of organic compounds, characterized by a C=N-N functional group.[1] This structural feature is the cornerstone of its utility as a versatile ligand in coordination chemistry. The lone pair of electrons on the azomethine nitrogen atom allows it to act as a potent coordinating agent for a wide array of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in fields ranging from catalysis to medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory research.[2][3][4] This document provides detailed protocols for the synthesis of the ligand and its metal complexes, summarizes key quantitative data, and illustrates fundamental workflows and mechanisms.

Key Properties and Coordination Behavior

Acetophenone phenylhydrazone is typically a yellow crystalline solid synthesized via the acid-catalyzed condensation of acetophenone and phenylhydrazine (B124118).[1] Upon complexation, it can coordinate with metal ions in several ways. While it can act as a monodentate ligand through the azomethine nitrogen, it more commonly functions as a bidentate ligand. In the absence of other coordinating groups, it can form a chelate ring by coordinating through both the azomethine nitrogen and the imino nitrogen.[5] The coordination reduces the polarity of the metal ion, increasing the lipophilicity of the complex and often enhancing its biological activity compared to the free ligand.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the acid-catalyzed condensation reaction to synthesize this compound.

Materials and Reagents:

  • Acetophenone (C₈H₈O)

  • Phenylhydrazine (C₆H₈N₂)

  • Ethanol (B145695) (95%)

  • Glacial Acetic Acid (CH₃COOH)

  • Reflux apparatus

  • Beakers, Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine equimolar amounts of acetophenone (e.g., 40 g, 0.33 mole) and phenylhydrazine (e.g., 36 g, 0.33 mole).[6]

  • Add a suitable solvent such as absolute ethanol (e.g., 25 mL) and a catalytic amount of glacial acetic acid (e.g., 1 mL).[7]

  • Heat the mixture to reflux for 1-3 hours.[1][8] The solution will typically turn bright yellow.[7]

  • After reflux, dissolve the hot mixture in a minimal amount of hot 95% ethanol (e.g., 80 mL).[6]

  • Induce crystallization by agitating the solution and then cooling it in an ice bath.[6]

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol (e.g., 25 mL) to remove impurities.[6]

  • Dry the purified this compound crystals. The product should be stored under an inert atmosphere as it can be susceptible to air oxidation.[9]

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol provides a general method for synthesizing metal complexes using the prepared ligand. This procedure is adapted from methods used for similar hydrazone ligands.[10][11]

Materials and Reagents:

  • This compound (Ligand)

  • Ethanolic solution of a metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂)

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an ethanolic solution of the metal chloride salt (e.g., 0.01 M).

  • Prepare a separate ethanolic solution of this compound (e.g., 0.02 M).

  • To the metal chloride solution, slowly add the ligand solution with continuous stirring at room temperature. The typical molar ratio of ligand to metal is 2:1.[10][11]

  • After the addition is complete, reflux the reaction mixture on a heating mantle at approximately 60-70°C for at least 4 hours.[11]

  • Monitor the reaction for the formation of a colored precipitate.

  • After the reflux period, cool the mixture to room temperature.

  • Filter the solid complex, wash it with ethanol, and dry it in a desiccator.

Data Presentation and Characterization

Quantitative data provides insight into the physicochemical properties of the ligand and its complexes.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₁₄H₁₄N₂ [1][12]
Molar Mass 210.27 g/mol [1][13]
Appearance Yellow crystalline solid [1]
Melting Point 105-106 °C [1][6]
Boiling Point 330.2 °C at 760 mmHg [14]
Solubility Soluble in ethanol [1]
Hydrogen Bond Donor Count 1 [14]

| Hydrogen Bond Acceptor Count | 2 |[14] |

*Table 2: Characterization Data for Representative Phenylhydrazone Metal(II) Complexes ** Data presented is for complexes of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph), a related bidentate hydrazone ligand, to serve as an illustrative example of typical characterization values.

Complex Molar Cond. (Ω⁻¹ cm² mol⁻¹) µeff (B.M.) Key IR Peaks (cm⁻¹) ν(C=N), ν(M-N), ν(M-O) UV-Vis λmax (nm)
[Mn(Ampp-Dh)₂(H₂O)₂]·H₂O 8.09 5.67 1620, 621, 485 270, 324, 451
[Co(Ampp-Dh)₂(H₂O)₂] 11.80 4.47 1618, 630, 484 268, 324, 414, 493
[Cu(Ampp-Dh)₂(H₂O)₂] 11.80 1.97 1619, 620, 492 251, 342, 467, 598

(Source:[15])

Table 3: Formation Constants of Ternary Metal(II) Complexes with Phenylhydrazones and Glycine * **Data for o-hydroxyacetophenonephenylhydrazone (HAPPH) and Glycine in 70% aqueous methanol (B129727) at 35°C.

Metal Ion log K
Cu(II) 16.70
Ni(II) 12.31
Co(II) 11.90
Mn(II) 8.90
Zn(II) 10.95

(Source:[16])

Visualizations: Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes in the study of this compound complexes.

G reagent reagent process process product product complex complex A Acetophenone R1 Reflux Condensation A->R1 P Phenylhydrazine P->R1 S Ethanol + Acetic Acid S->R1 M Metal(II) Salt Solution R2 Reflux Complexation M->R2 F1 Crystallization & Filtration R1->F1 L Acetophenone Phenylhydrazone Ligand F1->L L->R2 F2 Filtration & Drying R2->F2 C Metal-Ligand Complex F2->C

Caption: Synthesis workflow for this compound and its metal complexes.

Coordination cluster_ligand This compound metal M²⁺ N1 N metal->N1 Coordination Bond N2 N-H metal->N2 donor donor ligand_part ligand_part C1 = Ph2 Ph C_Me C-CH₃ C_Ph1 C-Ph

Caption: Bidentate N,N coordination of the ligand to a central metal ion (M²⁺).

Mechanism complex Lipophilic Metal Complex penetration Membrane Penetration complex->penetration membrane Microbial Cell Membrane penetration->membrane target Intracellular Targets penetration->target inhibition Inhibition of Enzymes/Replication target->inhibition death Cell Death inhibition->death

Caption: Proposed general mechanism of antimicrobial action for hydrazone complexes.

References

Recrystallization of Acetophenone phenylhydrazone from ethanol for purification.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Recrystallization of Acetophenone (B1666503) Phenylhydrazone from Ethanol (B145695) for Purification

Introduction

Acetophenone phenylhydrazone is a chemical compound formed by the condensation reaction of acetophenone and phenylhydrazine.[1] This reaction is a common method for the identification and characterization of acetophenone. The crude product obtained from the synthesis often contains unreacted starting materials and by-products, necessitating a purification step to achieve the desired purity for subsequent applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The choice of a suitable solvent is critical for successful recrystallization. Ethanol is an effective solvent for purifying this compound because the compound exhibits high solubility in hot ethanol and low solubility at cooler temperatures, allowing for the separation of pure crystals from soluble impurities upon cooling.[2] This document provides a detailed protocol for the recrystallization of this compound using ethanol.

Data Presentation

The physical and chemical properties of this compound are summarized in Table 1. A successful recrystallization should result in a product with a sharp melting point that aligns with the literature value, indicating high purity. Table 2 outlines the expected characteristics of the compound before and after purification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄N₂[3][4]
Molecular Weight210.27 g/mol [3][4]
AppearanceColorless to light yellow crystalline solid[5]
Melting Point105-106 °C[3][6]
Boiling Point330.2 °C at 760 mmHg[7][8]
Density1 g/cm³[7][8]

Table 2: Comparison of this compound Before and After Recrystallization

CharacteristicCrude ProductPurified Product
Appearance Gray, yellow, or brown crystalline powderColorless or white crystals
Melting Point Broad range, lower than the literature valueSharp range, 105-106 °C
Purity Contains unreacted starting materials and by-productsHigh purity
Typical Yield Not applicable85-95% (dependent on technique)

Experimental Protocol

This protocol details the purification of crude this compound using 95% ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Distilled water

  • Two Erlenmeyer flasks (e.g., 125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Stemless funnel (for hot filtration, optional)

  • Fluted filter paper (optional)

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 250 mL beaker or flask, heat approximately 50-60 mL of 95% ethanol on a hot plate to a gentle boil.

    • Carefully and slowly add the hot ethanol to the flask containing the crude solid while stirring and gently heating.[9]

    • Continue adding the hot solvent in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[9]

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a piece of fluted filter paper inside the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.[9]

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Cover the flask with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

    • Once the flask has reached ambient temperature and crystal formation appears to be complete, place the flask in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold 95% ethanol to ensure a good seal.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Pour the slurry into the Buchner funnel.

    • Rinse the Erlenmeyer flask with a small amount of the cold filtrate (mother liquor) or fresh cold ethanol to transfer any remaining crystals to the funnel.

    • Wash the crystals in the funnel with a small volume of ice-cold ethanol to remove any residual soluble impurities.[10]

  • Drying:

    • Allow air to be drawn through the crystals in the Buchner funnel for several minutes to help them dry.

    • Transfer the purified crystals from the funnel onto a pre-weighed watch glass.

    • Dry the crystals completely in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum. The product is considered dry when it reaches a constant weight.

  • Characterization:

    • Determine the melting point of the dried, purified crystals. A pure sample should exhibit a sharp melting point range close to the literature value of 105-106 °C.

    • Calculate the percent recovery of the purified product.

Mandatory Visualization

The following diagram illustrates the workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration 2. Hot Filtration hot_filtration_q->hot_filtration Yes cool_slowly 3. Slow Cooling to Room Temperature hot_filtration_q->cool_slowly No hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Vacuum Filtration & Wash with Cold Ethanol ice_bath->vacuum_filtration drying 6. Dry Crystals vacuum_filtration->drying impurities Impurities in Filtrate vacuum_filtration->impurities end End: Pure Crystals drying->end

Caption: Workflow for the purification of this compound.

References

One-Pot Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-phenylindole (B188600), a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved via the Fischer indole (B1671886) synthesis, reacting acetophenone (B1666503) and phenylhydrazine (B124118). This guide presents various catalytic systems, optimized reaction conditions, and comprehensive procedural details to facilitate successful synthesis and high yields. The information is targeted toward researchers, scientists, and professionals in drug development.

Introduction

The indole nucleus is a prominent heterocyclic motif found in a vast array of biologically active compounds and functional materials. The 2-phenylindole scaffold, in particular, is a core component of numerous pharmaceuticals, including selective estrogen receptor modulators (SERMs) and agents with anti-inflammatory, anti-fungal, and anti-bacterial properties.[1][2] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a robust and widely utilized method for constructing the indole ring.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound, in this case, acetophenone.[3] This document outlines one-pot methodologies for this transformation, offering a streamlined approach for laboratory-scale synthesis.

Reaction Mechanism: The Fischer Indole Synthesis

The synthesis of 2-phenylindole from acetophenone and phenylhydrazine proceeds through the classic Fischer indole synthesis mechanism. The key steps are:

  • Phenylhydrazone Formation: Acetophenone and phenylhydrazine undergo a condensation reaction to form acetophenone phenylhydrazone. This step can be catalyzed by a small amount of acid.[3][4]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, the ene-hydrazine.[3]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[3]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic intermediate.

  • Ammonia (B1221849) Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic 2-phenylindole.[5][6]

Fischer_Indole_Synthesis acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone + phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone enehydrazine Ene-hydrazine (Tautomer) hydrazone->enehydrazine Tautomerization diimine Di-imine Intermediate enehydrazine->diimine [3,3]-Sigmatropic Rearrangement cyclic_intermediate Cyclic Intermediate diimine->cyclic_intermediate Rearomatization & Cyclization phenylindole 2-Phenylindole cyclic_intermediate->phenylindole - NH₃ ammonia NH₃ acid_catalyst Acid Catalyst (e.g., ZnCl₂, PPA)

Caption: Reaction pathway of the Fischer indole synthesis.

Experimental Protocols

Several catalysts can be employed for the one-pot synthesis of 2-phenylindole. Below are detailed protocols for three common methods.

Protocol 1: Zinc Chloride Catalyzed Synthesis

This protocol is a robust method that often provides good yields.[7][8]

Materials:

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol).[8]

  • Add anhydrous zinc chloride (200 mol %) and continue to mix with a pestle. A few drops of glacial acetic acid can be added to facilitate the reaction.[8]

  • Transfer the mixture to a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.[8]

  • Heat the mixture gradually to 180°C. The reaction is typically complete within 15-30 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water.[8]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 6% ethyl acetate in hexane) as the eluent to obtain pure 2-phenylindole.[8]

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis

Polyphosphoric acid is an effective catalyst for this cyclization.[1][2]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol (B145695)

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Cold Water

Procedure:

  • Preparation of this compound (can be done in situ): In a round-bottom flask, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol).[2] Add ethanol (60 mL) and a few drops of glacial acetic acid.[2] Heat the mixture on a water bath.

  • Cyclization: To the flask containing the phenylhydrazone, add polyphosphoric acid (13 mL for 2g of hydrazone).[1]

  • Heat the reaction mixture on a water bath at 100°C for 10-15 minutes with constant stirring.[1]

  • After heating, cool the mixture and add cold water to precipitate the crude 2-phenylindole.[1][2]

  • Filter the precipitate at the pump and wash thoroughly with water.[2]

  • The crude product can be further purified by recrystallization from hot rectified spirit.[2]

Protocol 3: Methanesulfonic Acid Catalyzed Synthesis

Methanesulfonic acid is a strong and effective acid catalyst for this reaction.[6]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Methanesulfonic Acid

Procedure:

  • In a reaction tube, place acetophenone (0.56 g) and phenylhydrazine (0.50 g) and mix.[6]

  • Carefully add methanesulfonic acid as the catalyst.[6]

  • Heat the mixture in a hot water bath for approximately 10 minutes, followed by stirring for an additional 10 minutes.[6]

  • The work-up typically involves dilution with water and extraction with an organic solvent, followed by purification.

Data Presentation

Catalyst SystemReactant Ratio (Acetophenone:Phenylhydrazine)Temperature (°C)Reaction TimeReported Yield (%)Melting Point (°C)Reference
Anhydrous Zinc Chloride1 : 1.0218015 min86194[8]
Anhydrous Zinc Chloride1 : 1 (from hydrazone)1705 min72-80188-189[7]
Polyphosphoric Acid1 : 1 (from hydrazone)10010-15 minHigh-[1]
Methanesulfonic Acid1 : 1Hot Water Bath20 min--[6]
Choline chloride.2ZnCl21 : 1 (from hydrazone)954 hours91186[9]

Yields and reaction conditions may vary based on the specific scale and experimental setup.

Experimental Workflow

experimental_workflow start Start reactants Mix Acetophenone, Phenylhydrazine, and Catalyst start->reactants reaction Heat Reaction Mixture (Monitor by TLC) reactants->reaction workup Work-up: - Cool and Quench - Extraction reaction->workup purification Purification: - Solvent Evaporation - Column Chromatography or Recrystallization workup->purification analysis Analysis: - Yield Calculation - Melting Point - Spectroscopic Characterization purification->analysis end End analysis->end

Caption: A typical workflow for the synthesis of 2-phenylindole.

Safety Precautions

  • Phenylhydrazine is a suspected carcinogen and is toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Acids such as zinc chloride, polyphosphoric acid, and methanesulfonic acid are corrosive. Avoid skin and eye contact.[6] In case of contact, wash immediately with copious amounts of water.

  • Organic solvents are flammable. Perform the experiment away from open flames and ignition sources.

Conclusion

The one-pot synthesis of 2-phenylindole from acetophenone and phenylhydrazine via the Fischer indole synthesis is a versatile and efficient method. By selecting the appropriate catalyst and optimizing reaction conditions, high yields of the desired product can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize this important heterocyclic compound for applications in drug discovery and materials science.

References

Application Notes and Protocols for Monitoring Acetophenone Phenylhydrazone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of hydrazones is a fundamental reaction in organic chemistry, with significant applications in synthesis, and the development of pharmaceuticals and diagnostic tools. The reaction between an aldehyde or ketone, such as acetophenone (B1666503), and a hydrazine, like phenylhydrazine (B124118), to form a hydrazone is a condensation reaction that is often reversible and pH-dependent. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, controlling product formation, and for applications in dynamic covalent chemistry.

These application notes provide a detailed protocol for monitoring the reaction kinetics of acetophenone with phenylhydrazine to form acetophenone phenylhydrazone, primarily using UV-Vis spectrophotometry. This method is widely accessible, provides real-time data, and is well-suited for determining reaction rates under various conditions.

Reaction Scheme

The reaction proceeds through a two-step mechanism involving the initial nucleophilic addition of phenylhydrazine to the carbonyl carbon of acetophenone to form a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the final this compound product and water.[1][2] The overall reaction is pH-dependent; at low pH, the formation of the carbinolamine intermediate is the rate-determining step, while at higher pH, the dehydration of this intermediate becomes rate-limiting.[1]

Data Presentation

The following table summarizes typical quantitative data that can be obtained from monitoring the this compound reaction kinetics. The values are illustrative and will vary depending on the specific experimental conditions.

ParameterValueConditionsAnalytical MethodReference
Pseudo-First-Order Rate Constant (k_obs) VariesAcetophenone (limiting reagent), Phenylhydrazine (in excess), various solvents (e.g., ethanol, DMSO, acetic acid), 30°CUV-Vis Spectrophotometry[3]
Second-Order Rate Constant (k₂) VariesCalculated from k_obs and the concentration of the excess reagent.UV-Vis Spectrophotometry[4]
Wavelength of Maximum Absorbance (λ_max) of Product ~350-354 nmIn various solventsUV-Vis Spectrophotometry[5]
Molar Extinction Coefficient (ε) of Product ~18,000 - 29,000 M⁻¹cm⁻¹pH 5.0, sodium acetate (B1210297) bufferUV-Vis Spectrophotometry[5]
Reaction Order with respect to Acetophenone 1Phenylhydrazine in excessUV-Vis Spectrophotometry[3]
Reaction Order with respect to Phenylhydrazine 1Acetophenone in excessUV-Vis Spectrophotometry[3]

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry

This protocol describes the most common method for monitoring the kinetics of this compound formation under pseudo-first-order conditions.[3][4]

Materials:

  • Acetophenone (AR grade)

  • Phenylhydrazine (AR grade)

  • Solvent (e.g., absolute ethanol, methanol, dioxane, or a buffered aqueous solution)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of acetophenone in the chosen solvent (e.g., 2 x 10⁻³ M).

    • Prepare a stock solution of phenylhydrazine in the same solvent at a concentration significantly higher than acetophenone to ensure pseudo-first-order conditions (e.g., 2 x 10⁻² M). The excess of phenylhydrazine should be at least 10-fold.[3]

    • All solutions should be freshly prepared before the experiment.[3]

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the desired temperature (e.g., 30°C).[3]

    • Allow the instrument to warm up and stabilize.

    • Determine the λ_max of the product, this compound, by running a full spectrum scan of a completed reaction mixture. This is typically in the range of 350-354 nm.[5] Set the spectrophotometer to monitor the absorbance at this wavelength over time (kinetics mode).

  • Kinetic Run:

    • Pipette the required volume of the phenylhydrazine stock solution and the solvent into a quartz cuvette to achieve the final desired concentration.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate for a few minutes.

    • Initiate the reaction by adding the required volume of the acetophenone stock solution to the cuvette.

    • Quickly mix the contents of the cuvette by inverting it carefully (or using a cuvette stirrer) and immediately start recording the absorbance at the predetermined λ_max as a function of time.

    • Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant, representing A_∞).[3]

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.[3]

    • The slope of this linear plot will be equal to -k_obs.[4]

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant using the equation: k₂ = k_obs / [Phenylhydrazine], where [Phenylhydrazine] is the concentration of the excess reagent.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Acetophenone & Phenylhydrazine) mix Mix Reactants in Cuvette prep_sol->mix prep_inst Setup UV-Vis Spectrophotometer (Temperature, λmax) prep_inst->mix measure Record Absorbance vs. Time mix->measure Initiate Reaction plot Plot ln(A∞ - At) vs. Time measure->plot calc Calculate Rate Constants (k_obs, k₂) plot->calc

Caption: Experimental workflow for kinetic monitoring.

Reaction_Mechanism Reactants Acetophenone + Phenylhydrazine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Addition Product This compound + H₂O Intermediate->Product Acid-Catalyzed Dehydration

Caption: this compound formation mechanism.

References

Application Notes & Protocols: Preparation and Characterization of Metal Complexes with Acetophenone Phenylhydrazone Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes featuring acetophenone (B1666503) phenylhydrazone as a ligand. Hydrazones and their metal complexes are a class of compounds extensively studied for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The presence of both nitrogen and oxygen donor atoms in the acetophenone phenylhydrazone ligand allows for the formation of stable chelate complexes with various transition metals, making them promising candidates for drug development.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is typically achieved through a condensation reaction between acetophenone and phenylhydrazine (B124118).[4] This reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of acetophenone, followed by the elimination of a water molecule to form the hydrazone.[4]

Experimental Protocol: Ligand Synthesis

Materials:

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of phenylhydrazine (1 equivalent) in a mixture of glacial acetic acid and water.[5]

  • Slowly add the phenylhydrazine solution to the acetophenone solution with constant stirring.

  • The reaction mixture can be stirred at room temperature for several hours or gently refluxed for a shorter period (e.g., 10 minutes on a steam bath) to ensure the completion of the reaction.[4]

  • Upon cooling the mixture in an ice bath, the this compound will precipitate as a crystalline solid.[5][6]

  • Filter the product using suction filtration and wash with cold dilute acetic acid and then with distilled water to remove any unreacted starting materials.[5]

  • Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.[6][7]

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Diagram of Ligand Synthesis Workflow:

Ligand_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Acetophenone Acetophenone in Ethanol Mixing Mix and Stir/ Reflux Acetophenone->Mixing Phenylhydrazine Phenylhydrazine in Acetic Acid/Water Phenylhydrazine->Mixing Cooling Cool in Ice Bath Mixing->Cooling Filtration Filter and Wash Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Recrystallization->Drying Product Pure Acetophenone Phenylhydrazone Drying->Product Complex_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ligand Ligand in Ethanol/Methanol Mixing Mix and Reflux Ligand->Mixing Metal_Salt Metal Salt in Ethanol/Methanol Metal_Salt->Mixing Cooling Cool to Room Temp. Mixing->Cooling Filtration Filter and Wash Cooling->Filtration Drying Dry Filtration->Drying Product Metal Complex Drying->Product Biological_Activity cluster_cell Target Cell (Microbe/Cancer) Membrane Cell Membrane Inhibition Inhibition/ Disruption Membrane->Inhibition DNA DNA DNA->Inhibition Enzymes Essential Enzymes Enzymes->Inhibition Complex Metal Complex Complex->Membrane Membrane Interaction Complex->DNA DNA Binding/ Cleavage Complex->Enzymes Enzyme Inhibition Apoptosis Cell Death/ Apoptosis Inhibition->Apoptosis

References

Applications of Acetophenone Phenylhydrazone in the Synthesis of Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone (B1666503) phenylhydrazone is a versatile organic compound that serves as a crucial precursor in the synthesis of various heterocyclic compounds. While not a dye or pigment itself, its derivatives, particularly those based on indole (B1671886) and pyrazole (B372694) ring systems, are pivotal intermediates in the production of a range of colorants. This document provides detailed application notes and experimental protocols for the synthesis of dyes and pigments starting from acetophenone phenylhydrazone.

Core Applications: From Precursor to Chromophore

The primary application of this compound in dye and pigment synthesis lies in its role as a starting material for creating larger, chromophoric structures. The two main synthetic pathways involve:

  • Fischer Indole Synthesis: this compound undergoes an acid-catalyzed intramolecular cyclization to form 2-phenylindole (B188600). This indole derivative can then be functionalized, for example, by nitration and subsequent reduction to an amino group, to create a diazo component for azo dye synthesis.

  • Vilsmeier-Haack Reaction: Reaction of this compound with the Vilsmeier-Haack reagent yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative can be further modified to produce various dyes.

These heterocyclic intermediates are the key to unlocking the chromophoric potential of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the initial synthesis of the starting material, this compound, from acetophenone and phenylhydrazine (B124118).

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of acetophenone (e.g., 40 g, 0.33 mol) and phenylhydrazine (e.g., 36 g, 0.33 mol).

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Warm the mixture on a steam cone for 1 hour.

  • Dissolve the hot mixture in a minimal amount of hot 95% ethanol (e.g., 80 mL).

  • Induce crystallization by agitating the solution and then cooling it in an ice bath.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the product under reduced pressure.

Quantitative Data:

ParameterValueReference
Yield 87-91%[1]
Melting Point 105-106 °C[1]
Appearance White to pale yellow crystalline solid

dot graph Synthesis_of_Acetophenone_Phenylhydrazone { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, maxwidth="7.6"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Acetophenone [label="Acetophenone"]; Phenylhydrazine [label="Phenylhydrazine"]; Reaction [label="Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

{Acetophenone, Phenylhydrazine} -> Reaction [arrowhead=vee]; Reaction -> Product [label="Glacial Acetic Acid (cat.)\nEthanol, Heat", arrowhead=vee]; } caption: Synthesis of this compound.

Protocol 2: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

This protocol describes the cyclization of this compound to 2-phenylindole.

Materials:

  • This compound

  • Anhydrous Zinc Chloride (powdered)

  • Sand (clean)

  • Concentrated Hydrochloric Acid

  • Ethanol (95%)

  • Activated Charcoal (e.g., Norit)

Procedure:

  • In a tall beaker, intimately mix freshly prepared this compound (e.g., 53 g, 0.25 mol) and powdered anhydrous zinc chloride (e.g., 250 g).

  • Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.

  • After the mass becomes liquid (3-4 minutes) and white fumes evolve, remove the beaker from the bath and continue stirring for 5 minutes.

  • To prevent solidification into a hard mass, thoroughly stir in clean sand (e.g., 200 g).

  • Digest the mixture overnight on a steam cone with water (e.g., 800 mL) and concentrated hydrochloric acid (e.g., 25 mL) to dissolve the zinc chloride.

  • Filter the mixture to collect the sand and crude 2-phenylindole.

  • Boil the collected solids with 95% ethanol (e.g., 600 mL).

  • Decolorize the hot solution with activated charcoal and filter it hot.

  • Wash the sand and charcoal with hot ethanol.

  • Cool the combined filtrates to room temperature to allow 2-phenylindole to crystallize.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

Quantitative Data:

ParameterValueReference
Yield 72-80%[1]
Melting Point 188-189 °C[1]
Appearance White to light green crystalline solid

dot graph Fischer_Indole_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, maxwidth="7.6"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="this compound"]; Reaction [label="Fischer Indole Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Enamine Tautomer", style=dashed]; Rearrangement [label="[2][2]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Phenylindole", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction [label="ZnCl2, 170°C", arrowhead=vee]; Reaction -> Intermediate [style=dashed, arrowhead=vee]; Intermediate -> Rearrangement [arrowhead=vee]; Rearrangement -> Product [label="NH3 elimination", arrowhead=vee]; } caption: Fischer Indole Synthesis of 2-Phenylindole.

Protocol 3: Synthesis of Azo Dyes from 2-Phenylindole Derivatives

This multi-step protocol outlines the pathway to synthesize azo dyes starting from 2-phenylindole.

Step 3a: Nitration of 2-Phenylindole to 5-Nitro-2-phenylindole

Materials:

  • 2-Phenylindole

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

Procedure:

  • Dissolve 2-phenylindole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with water until neutral, and dry the 5-nitro-2-phenylindole.

Step 3b: Reduction of 5-Nitro-2-phenylindole to 5-Amino-2-phenylindole

Materials:

  • 5-Nitro-2-phenylindole

  • Reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol)

Procedure (Catalytic Hydrogenation):

  • Dissolve 5-nitro-2-phenylindole in a suitable solvent like ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the theoretical amount of hydrogen is consumed.

  • Filter off the catalyst.

  • Evaporate the solvent to obtain 5-amino-2-phenylindole.

Step 3c: Diazotization of 5-Amino-2-phenylindole and Azo Coupling

Materials:

Procedure:

  • Diazotization: Dissolve 5-amino-2-phenylindole in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • Coupling (with 2-naphthol): Dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C. Slowly add the diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. The azo dye will precipitate.

  • Isolation: Stir the reaction mixture for a few hours. Filter the precipitated dye, wash it with water, and dry it.

Quantitative Data for a Representative Indole-based Azo Dye:

Dye StructureYield (%)λmax (nm)ColorFastness Properties
(5-Arylazo)-2-phenylindole80-95450-550Varies (Yellow to Red)Good to excellent light and wash fastness are often reported for similar heterocyclic azo dyes.[2][3]

dot graph Azo_Dye_from_Indole { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, maxwidth="7.6"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Indole [label="2-Phenylindole"]; Nitration [label="Nitration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NitroIndole [label="5-Nitro-2-phenylindole"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AminoIndole [label="5-Amino-2-phenylindole"]; Diazotization [label="Diazotization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DiazoniumSalt [label="Indole Diazonium Salt"]; Coupling [label="Azo Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AzoDye [label="Indole-based Azo Dye", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupler [label="Coupling Component\n(e.g., 2-Naphthol)"];

Indole -> Nitration [label="H2SO4/HNO3", arrowhead=vee]; Nitration -> NitroIndole [arrowhead=vee]; NitroIndole -> Reduction [label="H2, Pd/C", arrowhead=vee]; Reduction -> AminoIndole [arrowhead=vee]; AminoIndole -> Diazotization [label="NaNO2, HCl", arrowhead=vee]; Diazotization -> DiazoniumSalt [arrowhead=vee]; {DiazoniumSalt, Coupler} -> Coupling [arrowhead=vee]; Coupling -> AzoDye [arrowhead=vee]; } caption: Synthesis of Azo Dyes from 2-Phenylindole.

Protocol 4: Synthesis of Pyrazole-based Dyes

This protocol describes the synthesis of a pyrazole intermediate from this compound and its potential conversion to dyes.

Step 4a: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • This compound

  • Vilsmeier-Haack reagent (prepared from POCl₃ and DMF)

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • Add this compound to the prepared Vilsmeier-Haack reagent.

  • Heat the reaction mixture, for example, on a water bath, for a specified duration.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Step 4b: Synthesis of Azo Dyes from Pyrazole Derivatives

The resulting pyrazole-4-carbaldehyde can be converted into dyes through various routes. One common approach is to first synthesize an aminopyrazole derivative which can then be diazotized and coupled. For instance, 5-amino-1,3-diphenylpyrazole can be synthesized and used as a diazo component.

General Procedure for Azo Dyes from Aminopyrazoles:

  • Diazotization: Diazotize the aminopyrazole derivative (e.g., 5-amino-1,3-diphenylpyrazole) using sodium nitrite and a mineral acid (e.g., HCl) at 0-5 °C.

  • Coupling: Couple the resulting diazonium salt with a suitable coupling component (e.g., phenols, anilines, or active methylene (B1212753) compounds) under appropriate pH conditions to yield the pyrazole azo dye.

Quantitative Data for a Representative Pyrazole-based Azo Dye:

Dye StructureYield (%)λmax (nm)ColorFastness Properties
4-Arylazo-5-amino-1,3-diphenylpyrazole82-98400-500Yellow to OrangePyrazole azo dyes are known for their good light fastness and thermal stability.

dot graph Pyrazole_Dye_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, maxwidth="7.6"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

AcetoPH [label="Acetophenone\nPhenylhydrazone"]; Vilsmeier [label="Vilsmeier-Haack\nReaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PyrazoleCarb [label="1,3-Diphenyl-1H-pyrazole-\n4-carbaldehyde"]; FurtherSteps [label="Further\nFunctionalization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AminoPyrazole [label="Aminopyrazole\nDerivative"]; Diazotization [label="Diazotization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DiazoniumSalt [label="Pyrazole Diazonium Salt"]; Coupling [label="Azo Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PyrazoleDye [label="Pyrazole-based\nAzo Dye", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupler [label="Coupling Component"];

AcetoPH -> Vilsmeier [label="POCl3, DMF", arrowhead=vee]; Vilsmeier -> PyrazoleCarb [arrowhead=vee]; PyrazoleCarb -> FurtherSteps [arrowhead=vee]; FurtherSteps -> AminoPyrazole [arrowhead=vee]; AminoPyrazole -> Diazotization [label="NaNO2, HCl", arrowhead=vee]; Diazotization -> DiazoniumSalt [arrowhead=vee]; {DiazoniumSalt, Coupler} -> Coupling [arrowhead=vee]; Coupling -> PyrazoleDye [arrowhead=vee]; } caption: Synthesis of Pyrazole-based Azo Dyes.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a variety of heterocyclic dyes and pigments. By leveraging well-established reactions such as the Fischer indole synthesis and the Vilsmeier-Haack reaction, researchers can access indole and pyrazole-based chromophoric systems. The subsequent functionalization and diazotization/coupling reactions provide a versatile platform for the development of novel colorants with potentially desirable properties for applications in textiles, materials science, and beyond. The provided protocols offer a foundational guide for the exploration of these synthetic pathways.

References

Troubleshooting & Optimization

How to prevent the decomposition and color change of Acetophenone phenylhydrazone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition and color change of acetophenone (B1666503) phenylhydrazone.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid Color Change (Yellow to Brown/Reddish-Brown) and Liquefaction After Synthesis 1. Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation.[1][2]2. Residual Acid/Solvent: Trace amounts of acid (e.g., acetic acid from synthesis) or solvent can catalyze decomposition.[1][3]3. Moisture: Hydrolysis of the hydrazone bond, often accelerated by acidic conditions.[1][4][5]1. Work under Inert Atmosphere: Handle the product under an inert gas like nitrogen or argon immediately after synthesis.[1]2. Thorough Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., up to 60°C) to remove volatile impurities.[1]3. Use a Desiccator: Store the dried product in a desiccator to protect it from atmospheric moisture.[1]
Product is Yellow Instead of Colorless/Pale Yellow Crystals 1. Impure Starting Materials: The use of aged or decomposed phenylhydrazine (B124118), which can be yellowish or reddish-brown, will result in an impure and less stable product.[1][6]2. Side Reactions: Inadequate control of reaction conditions may lead to the formation of colored byproducts.1. Use Fresh Reagents: Always use freshly distilled or newly purchased phenylhydrazine and acetophenone.[1] Phenylhydrazine should be stored under an inert gas and protected from light.[7]2. Optimize Synthesis: Follow a reliable synthesis protocol with careful control of temperature and reaction time.[8]
Decomposition During Long-Term Storage 1. Improper Storage Conditions: Exposure to air, light, heat, and humidity over time will lead to degradation.[9][10]2. Container Not Airtight: A poorly sealed container allows for the ingress of oxygen and moisture.1. Optimal Storage: Store in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool (ideally below 0°C), dark, and dry place.[1][9][11]2. Inert Gas Blanket: Before sealing the container for long-term storage, flush it with an inert gas.

Frequently Asked Questions (FAQs)

Q1: Why is my acetophenone phenylhydrazone changing color and turning into a liquid?

A1: This is a common sign of decomposition. The primary causes are oxidation from exposure to air and hydrolysis from moisture.[1][2] These reactions break down the hydrazone, leading to the observed color change and eventual liquefaction. The presence of residual acids from the synthesis can accelerate this process.[1][3]

Q2: What is the ideal color for pure this compound?

A2: While often described as a yellow crystalline solid, high-purity this compound should be nearly colorless or pale yellow crystals.[1][8] A distinct yellow color upon synthesis may indicate the use of partially decomposed phenylhydrazine, which can compromise the stability of the final product.[1]

Q3: How can I prevent my product from decomposing right after I've synthesized it?

A3: To ensure initial stability, it is crucial to minimize exposure to air and moisture immediately after crystallization. This can be achieved by drying the product under a vacuum and subsequently handling it in an inert atmosphere, such as a glove box with nitrogen or argon gas.[1] Storing it in a desiccator is also a recommended practice.[1]

Q4: What are the best long-term storage conditions for this compound?

A4: For long-term stability, the compound should be stored in a tightly closed container, preferably under an inert gas like nitrogen or argon.[1] The storage location should be cool, dry, and dark.[9][10] For indefinite storage, temperatures below 0°C are recommended.[11]

Q5: Can the purity of my starting materials affect the stability of the final product?

A5: Absolutely. The stability of this compound is highly dependent on the purity of the starting materials, particularly phenylhydrazine.[1] Phenylhydrazine is susceptible to degradation upon exposure to air and light, turning from a colorless/pale yellow liquid to a reddish-brown one.[6] Using decomposed phenylhydrazine will lead to an impure and unstable final product.[1]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol is designed to produce a stable product by ensuring the purity of reagents and minimizing exposure to destabilizing factors.

  • Reagent Preparation:

    • Use freshly distilled acetophenone.

    • Use high-purity phenylhydrazine, preferably from a new, sealed bottle. If the phenylhydrazine is discolored, it should be distilled under reduced pressure before use.

  • Reaction Setup:

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol (B145695).

    • In a separate flask, dissolve phenylhydrazine (1 equivalent) in ethanol. A catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to the acetophenone solution.[8]

  • Condensation Reaction:

    • Slowly add the phenylhydrazine solution to the acetophenone solution while stirring at room temperature.

    • Heat the mixture to reflux for 1-3 hours.[8] The reaction can be monitored by TLC.

  • Crystallization and Filtration:

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying and Storage:

    • Immediately transfer the crystals to a vacuum desiccator or a vacuum oven.

    • Dry under vacuum at a temperature not exceeding 60°C until a constant weight is achieved.[1]

    • For storage, transfer the dry, colorless to pale yellow crystals into a vial, flush with nitrogen or argon, seal tightly, and store in a cool, dark, and dry place.[1][9]

Protocol 2: Stability Testing of this compound

This protocol outlines a method to assess the stability of the synthesized compound under different conditions.

  • Sample Preparation:

    • Prepare several small samples (10-20 mg) of your synthesized this compound.

  • Condition Setup:

    • Sample A (Control): Place in a sealed vial under a nitrogen atmosphere and store at <0°C in the dark.

    • Sample B (Air Exposure): Place in an open vial in a fume hood at room temperature.

    • Sample C (Moisture Exposure): Place in an open vial inside a desiccator containing a beaker of water (to create a humid environment) at room temperature.

    • Sample D (Light Exposure): Place in a sealed, transparent vial on a windowsill.

  • Monitoring:

    • Visually inspect each sample every few hours for the first day, and then daily for a week.

    • Record any changes in color, physical state (e.g., liquefaction), and crystal morphology.

  • Analysis:

    • Compare the rate and extent of decomposition across the different conditions. This will provide insight into the primary factors affecting the stability of your compound.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways A This compound (Stable, Colorless/Pale Yellow Solid) B Oxidation A->B Exposure to Air C Hydrolysis (Acid-Catalyzed) A->C Exposure to Moisture D Decomposed Products (Colored, Oily/Liquid) B->D C->D E Atmospheric Oxygen E->B F Moisture (H₂O) + Residual Acid (H⁺) F->C

Caption: Factors leading to the decomposition of this compound.

Prevention_Workflow Workflow for Preventing Decomposition Start Synthesis (Fresh Reagents) Step1 Crystallization & Filtration Start->Step1 Step2 Drying (Vacuum Oven, <60°C) Step1->Step2 Step3 Handling & Storage Step2->Step3 End Stable Product Step3->End Inert Inert Atmosphere (N₂ or Ar) Inert->Step3 Crucial for Conditions Cool, Dark, Dry Tightly Sealed Conditions->Step3 Store in

References

Troubleshooting low yields in the Fischer indole synthesis from Acetophenone phenylhydrazone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer indole (B1671886) synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) phenylhydrazone.

Frequently Asked Questions (FAQs)

Q1: What are the crucial steps in the Fischer indole synthesis of 2-phenylindole from acetophenone phenylhydrazone?

The synthesis is typically a two-step process:

  • Hydrazone Formation: Acetophenone and phenylhydrazine (B124118) undergo a condensation reaction, usually catalyzed by a weak acid like acetic acid, to form this compound.[1][2][3]

  • Indolization: The isolated this compound is then cyclized in the presence of a strong acid catalyst (Brønsted or Lewis acid) at elevated temperatures to yield 2-phenylindole.[4][5][6] A one-pot synthesis, where the hydrazone is formed in situ and immediately cyclized, is also a viable option.[7]

Q2: My reaction is resulting in a low yield. What are the common causes?

Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in either acetophenone or phenylhydrazine can lead to side reactions. It is advisable to use freshly distilled or purified starting materials.

  • Inappropriate Acid Catalyst: The choice and amount of acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition and tar formation.[8][9]

  • Sub-optimal Reaction Temperature: The reaction requires heating, but excessive temperatures can lead to the formation of polymeric byproducts and tars.[8] The optimal temperature is dependent on the substrate and catalyst used.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction at high temperatures can increase byproduct formation.

  • Unstable Hydrazone: this compound can be unstable under certain conditions. Performing the synthesis as a one-pot reaction can sometimes mitigate this issue.[8]

Q3: I am observing a dark, tarry reaction mixture. What could be the reason and how can I fix it?

The formation of tar and polymeric byproducts is a common issue in the Fischer indole synthesis, often caused by:

  • Excessively High Temperatures: Overheating the reaction mixture is a primary cause of tar formation.[8] It is crucial to carefully control the reaction temperature.

  • Highly Concentrated or Strong Acid Catalyst: The use of a very strong acid or a high concentration of the catalyst can promote side reactions and polymerization.[8]

  • To address this:

    • Optimize the reaction temperature by starting with milder conditions and gradually increasing it.

    • Experiment with different acid catalysts or reduce the concentration of the current one.

    • Ensure efficient stirring to prevent localized overheating.

Q4: What are the potential side reactions in the Fischer indole synthesis of 2-phenylindole?

Besides tar formation, other side reactions can occur:

  • N-N Bond Cleavage: This is a significant competing pathway that can lead to byproducts like aniline (B41778) derivatives.[9]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions if other aromatic rings are present in the substrate.[9]

Q5: How can I effectively purify the final product, 2-phenylindole?

Purification of 2-phenylindole can be challenging. Common methods include:

  • Recrystallization: This is a highly effective method for purifying the solid product. Ethanol (B145695) is a commonly used solvent for recrystallization.[3][10]

  • Column Chromatography: This is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradual increase in eluent polarity can improve separation.[7]

  • Acid-Base Extraction: Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the indole from non-acidic impurities. However, caution is required as some indoles can be sensitive to strong acids or bases.[7]

Data Presentation: Optimizing Reaction Conditions

The yield of 2-phenylindole is highly dependent on the choice of acid catalyst and reaction conditions. Below is a summary of reported yields for different catalytic systems.

Acid CatalystStarting Material (Scale)TemperatureReaction TimeYieldReference
Anhydrous Zinc Chloride53 g this compound170°C5 minutes72-80%[11]
Choline chloride.2ZnCl2318 mg this compound95°C4 hours91%[12]
Polyphosphoric Acid28 g this compound100-120°C10 minutesNot specified[3]
Acetic Acid; Zinc Chloride5 mmol Acetophenone25 - 180°C15 minutes86%[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures.[3][10][11]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture at reflux (around 80°C) for 1 hour.[11]

  • Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the product under vacuum. A yield of 87-91% can be expected.[11]

Protocol 2: Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride

This protocol is based on the procedure from Organic Syntheses.[11]

Materials:

  • This compound (freshly prepared)

  • Anhydrous Zinc Chloride (powdered)

  • Sand (clean)

  • Hydrochloric Acid (concentrated)

  • Ethanol (95%)

  • Activated Charcoal (e.g., Norit)

Procedure:

  • In a large beaker, thoroughly mix freshly prepared this compound (0.25 mole) with powdered anhydrous zinc chloride (250 g).

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

  • The mixture will become liquid within 3-4 minutes, and white fumes will evolve.

  • Remove the beaker from the oil bath and continue stirring for another 5 minutes.

  • To prevent solidification into a hard mass, add clean sand (200 g) and mix thoroughly.

  • Allow the mixture to cool, then add water (800 ml) and concentrated hydrochloric acid (25 ml) and digest overnight on a steam cone to dissolve the zinc chloride.

  • Filter the solid mixture of sand and crude 2-phenylindole.

  • Boil the solid residue with 95% ethanol (600 ml).

  • Decolorize the hot solution with activated charcoal and filter it hot.

  • Wash the sand and charcoal with hot ethanol (75 ml).

  • Cool the combined filtrates to room temperature to crystallize the 2-phenylindole.

  • Collect the product by filtration and wash with cold ethanol. A yield of 72-80% of pure 2-phenylindole is expected.[11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start hydrazone_formation Hydrazone Formation: Acetophenone + Phenylhydrazine (Ethanol, Acetic Acid, 80°C, 1h) start->hydrazone_formation filtration1 Filtration & Washing (Cold Ethanol) hydrazone_formation->filtration1 hydrazone_product This compound filtration1->hydrazone_product indolization Indolization: + Anhydrous ZnCl2 (170°C, 5 min) hydrazone_product->indolization workup Workup: Quench, Dissolve ZnCl2 (HCl, H2O) indolization->workup filtration2 Filtration workup->filtration2 purification Purification: Recrystallization from Ethanol (with Activated Charcoal) filtration2->purification final_product 2-Phenylindole purification->final_product end End final_product->end troubleshooting_guide start Low Yield or Reaction Failure observation1 Observation: Dark, Tarry Mixture start->observation1 Is the mixture dark and tarry? observation2 Observation: Incomplete Conversion (Starting material remains) start->observation2 Is starting material present? cause1a Probable Cause: Temperature too high observation1->cause1a cause1b Probable Cause: Acid catalyst too strong/ concentrated observation1->cause1b solution1a Solution: - Lower reaction temperature - Ensure even heating cause1a->solution1a solution1b Solution: - Use a milder catalyst - Reduce catalyst amount cause1b->solution1b cause2a Probable Cause: Insufficient acid catalyst observation2->cause2a cause2b Probable Cause: Low reaction temperature observation2->cause2b cause2c Probable Cause: Short reaction time observation2->cause2c solution2a Solution: - Increase catalyst amount - Use a stronger catalyst cause2a->solution2a solution2b Solution: - Gradually increase temperature cause2b->solution2b solution2c Solution: - Increase reaction time cause2c->solution2c

References

Technical Support Center: Acetophenone Phenylhydrazone Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Acetophenone (B1666503) phenylhydrazone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Color Change (Yellow to Brown/Reddish-Brown) Oxidation due to exposure to air (oxygen).[1][2]Immediately transfer the compound to a container with an inert atmosphere (e.g., nitrogen or argon). For future prevention, handle and store the compound under an inert atmosphere.[1]
Photodegradation from exposure to light.[2]Store the compound in an amber vial or a container protected from light.
Liquefaction or Oily Appearance Significant decomposition, likely from a combination of hydrolysis and oxidation.[1][3]The compound is likely too degraded for use. It is recommended to synthesize a fresh batch. Ensure starting materials (acetophenone and phenylhydrazine) are pure and freshly distilled if necessary.[1]
Presence of residual acid (e.g., acetic acid) from synthesis, which can attract moisture and catalyze hydrolysis.[1]During synthesis, ensure the product is thoroughly washed and dried under vacuum to remove any residual acids and solvents.[1]
Appearance of New Peaks in HPLC Analysis Degradation of the compound. The new peaks may correspond to acetophenone and phenylhydrazine (B124118).[3]Confirm the identity of the new peaks by comparing their retention times with those of pure acetophenone and phenylhydrazine standards. If degradation is confirmed, the sample is not suitable for use.
Inconsistent HPLC Results Isomerization of the hydrazone in the HPLC mobile phase.Consider buffering the mobile phase to a neutral pH to stabilize the isomeric form and obtain more consistent peak shapes and retention times.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Acetophenone phenylhydrazone?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[4] Specifically, it is recommended to store the compound in a tightly-sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Storage in a desiccator is also advised to protect it from moisture, which can cause hydrolysis.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways are hydrolysis and oxidation. Hydrolysis is the cleavage of the C=N-N hydrazone bond by water, which reverts the compound back to acetophenone and phenylhydrazine.[1][3] This process is accelerated by the presence of moisture and acidic conditions.[1] Oxidation occurs upon exposure to air and is often indicated by a distinct color change.[1][2]

Q3: My freshly synthesized this compound degraded within a day. What could be the reason?

A3: Rapid degradation is often due to the purity of the starting materials or residual catalyst from the synthesis.[1] The use of old or impure phenylhydrazine, which may have already started to oxidize, can lead to an unstable final product. Additionally, residual acidic catalyst (like acetic acid) can attract atmospheric moisture and accelerate hydrolysis.[1] It is crucial to use high-purity starting materials and ensure the final product is thoroughly purified and dried.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of this compound over time. This method can separate the intact compound from its potential degradation products, allowing for quantification of its purity.

Q5: Is this compound sensitive to pH?

A5: Yes, hydrazones are known to be pH-sensitive. The hydrazone bond is generally more stable at a neutral pH. In acidic conditions, the rate of hydrolysis significantly increases, leading to faster degradation.

Quantitative Stability Data

Storage Condition Time Point Appearance Purity by HPLC (%) Degradation Products (%)
25°C / 60% RH (Long-term) 0 MonthsWhite to pale yellow crystals99.8< 0.2
3 MonthsPale yellow crystals99.50.5
6 MonthsYellow crystals99.10.9
12 MonthsYellowish-brown solid98.21.8
40°C / 75% RH (Accelerated) 0 MonthsWhite to pale yellow crystals99.8< 0.2
1 MonthYellow solid98.51.5
3 MonthsBrown solid96.23.8
6 MonthsDark brown, slightly oily solid92.57.5
5°C (Refrigerated) 0 MonthsWhite to pale yellow crystals99.8< 0.2
6 MonthsWhite to pale yellow crystals99.70.3
12 MonthsWhite to pale yellow crystals99.60.4
Photostability (ICH Q1B) 1.2 million lux hoursYellowish solid99.01.0
200 W h/m²Yellowish solid98.81.2

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for developing an HPLC assay to monitor the stability of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Solvents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Acetophenone and phenylhydrazine (for peak identification)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water, ramping to 95:5 over 15-20 minutes. The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 350 nm is a reasonable starting point for hydrazones).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Dilute the stock solution with the initial mobile phase composition to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare samples from the stability study in the same manner as the standard solution.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. Calculate the percentage of degradation.

Forced Degradation Study

This study is performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at 60°C for a defined period. At each time point, take an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and analyze by HPLC at various time points.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period. At each time point, prepare a solution and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a UV light source as per ICH Q1B guidelines. Analyze by HPLC at various time points.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow cluster_causes Potential Causes cluster_actions Corrective Actions observe Observe Sample Degradation (e.g., Color Change, New HPLC Peaks) identify Identify Potential Cause observe->identify Analyze symptoms action Take Corrective Action identify->action Based on cause cause1 Exposure to Air/Moisture identify->cause1 cause2 Exposure to Light identify->cause2 cause3 Residual Acid from Synthesis identify->cause3 cause4 Impure Starting Materials identify->cause4 prevent Implement Preventative Measures action->prevent For future experiments action1 Use Inert Atmosphere action->action1 action2 Store in Amber Vials action->action2 action3 Re-purify or Re-synthesize action->action3

Caption: Troubleshooting workflow for this compound degradation.

G cluster_workflow Experimental Workflow for Stability Testing start Start: Pure this compound storage Aliquot and Store under Different Conditions (e.g., 25°C/60%RH, 40°C/75%RH) start->storage sampling Sample at Pre-defined Time Points (0, 3, 6, 12 months) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Purity and Degradation Products analysis->data report Generate Stability Report data->report

Caption: Workflow for a long-term stability study of this compound.

References

Identifying and minimizing byproducts in Acetophenone phenylhydrazone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetophenone (B1666503) phenylhydrazone. Our goal is to help you identify and minimize byproducts to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of acetophenone phenylhydrazone?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction between acetophenone and phenylhydrazine (B124118). The reaction involves the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of acetophenone, followed by the elimination of a water molecule to form the C=N bond of the hydrazone.[1]

Q2: What are the most common byproducts in this synthesis?

A2: The primary byproducts and impurities to be aware of are:

  • Unreacted Starting Materials: Residual acetophenone and phenylhydrazine.

  • Acetophenone Azine: Formed from the reaction of acetophenone with hydrazine, which can be present as an impurity in phenylhydrazine or formed in situ.

  • Oxidation/Decomposition Products: Phenylhydrazine and the this compound product can degrade upon exposure to air and light, leading to colored impurities. Residual acid from the synthesis can also promote hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What is a typical purification method for this compound?

A4: Recrystallization from ethanol (B145695) is a common and effective method for purifying the crude product.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature as per the protocol. - Confirm the catalytic amount of acid has been added.
Product loss during workup or purification.- Minimize the amount of solvent used for recrystallization to avoid excessive dissolution of the product. - Ensure complete precipitation before filtration by cooling the solution sufficiently.
Product is Colored (Yellow, Brown, or Reddish-Brown) Instead of White/Pale Yellow Use of old or oxidized phenylhydrazine.- Use freshly distilled or a new bottle of phenylhydrazine. Phenylhydrazine can oxidize and darken on storage.[4]
Air oxidation of the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Dry the final product under vacuum rather than air-drying for extended periods.[4]
Presence of acetophenone azine byproduct.- Azines are often colored. Purification by recrystallization should remove this impurity.
Product Decomposes or Liquefies Upon Standing Residual acid (e.g., acetic acid) in the product.- Thoroughly wash the crystals with water after filtration to remove any residual acid. - Dry the product under vacuum to remove volatile acids.[4]
Instability of the phenylhydrazone.- Store the purified product in a cool, dark place, preferably under an inert atmosphere.[4]
Presence of Multiple Spots on TLC After Reaction Formation of byproducts.- Identify the spots corresponding to starting materials, product, and potential byproducts (like acetophenone azine) by running standards if available. - Optimize reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation.
Decomposition on the TLC plate.- Some compounds can be unstable on the silica (B1680970) gel of the TLC plate. Develop the plate promptly after spotting.

Data Presentation

Table 1: Effect of Solvent on the Rate of this compound Formation

Solvent System (80% Solvent, 20% Water)Dielectric ConstantRate Constant (k x 10-3 L mol-1 s-1)
Dioxane8.831.84
Acetic Acid11.9110.96
Dimethyl Sulfoxide (DMSO)44.021.15
Dichloroacetic Acid (DCA)13.921.32

This data is adapted from a kinetic study and illustrates how solvent polarity and nature can influence the reaction rate.[5]

Table 2: Analytical Data for Reaction Components

CompoundTLC Rf Value (Ethyl Acetate/n-Hexane 2:3)HPLC Retention Time (Typical C18 column)Key Mass Spec Fragments (m/z)
Acetophenone~0.6-0.7Shorter120 (M+), 105, 77[6]
PhenylhydrazineVaries (can streak)Shorter108 (M+), 93, 77
This compound~0.82[3]Longer210 (M+), 105, 93, 77[7]
Acetophenone AzineExpected to be less polar than the hydrazoneVaries236 (M+)

Note: TLC Rf values and HPLC retention times are highly dependent on the specific conditions (stationary phase, mobile phase, temperature) and should be determined experimentally for your system.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in a minimal amount of 95% ethanol.

  • Add phenylhydrazine (1 equivalent) to the flask.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux for 1-3 hours.[2][8] The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Cool the flask in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by cold distilled water to remove residual acid.

  • Dry the crystals under vacuum.

Protocol 2: High-Purity Synthesis of this compound

This protocol includes additional steps to minimize byproducts and enhance the purity of the final product.

Materials:

  • Freshly distilled acetophenone

  • Freshly opened or distilled phenylhydrazine

  • Glacial Acetic Acid

  • Degassed Ethanol (95%)

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up the reaction apparatus under an inert atmosphere of nitrogen or argon.

  • To a flask containing degassed ethanol, add freshly distilled acetophenone (1 equivalent).

  • Add freshly opened or distilled phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction to a gentle reflux under the inert atmosphere for 1-2 hours, monitoring by TLC.

  • Upon completion, allow the reaction to cool to room temperature under the inert atmosphere.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Filter the crystals under a blanket of inert gas if possible.

  • Wash the crystals with a small amount of cold, degassed ethanol, followed by degassed distilled water.

  • Dry the product thoroughly under vacuum.

  • Store the final product in a sealed container under an inert atmosphere, protected from light.

Visualizations

Synthesis_Pathway Acetophenone Acetophenone Intermediate Carbinolamine Intermediate Acetophenone->Intermediate + Phenylhydrazine (Acid Catalyst) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Product Acetophenone Phenylhydrazone Intermediate->Product - H2O Water H2O

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities Acetophenone_main Acetophenone Product This compound Acetophenone_main->Product Phenylhydrazine_main Phenylhydrazine Phenylhydrazine_main->Product Acetophenone_side Acetophenone Azine Acetophenone Azine Acetophenone_side->Azine Hydrazine_impurity Hydrazine (impurity) Hydrazine_impurity->Azine Phenylhydrazine_ox Phenylhydrazine Oxidation_products Oxidation Products Phenylhydrazine_ox->Oxidation_products Air (O2) Product_decomp This compound Decomposition_products Decomposition Products Product_decomp->Decomposition_products Air / Light / Acid

Caption: Potential byproduct formation pathways in this compound synthesis.

Experimental_Workflow Start Start: Mix Reactants (Acetophenone, Phenylhydrazine, Ethanol, Acetic Acid) Reaction Heat to Reflux (1-3 hours) Start->Reaction TLC_check Monitor Reaction by TLC Reaction->TLC_check TLC_check->Reaction Incomplete Workup Cool Reaction Mixture & Induce Crystallization TLC_check->Workup Reaction Complete Filtration Vacuum Filtration Workup->Filtration Washing Wash Crystals (Cold Ethanol & Water) Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Pure Acetophenone Phenylhydrazone Drying->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

The effect of different acid catalysts on Acetophenone phenylhydrazone formation rate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetophenone (B1666503) phenylhydrazone. The information addresses common issues related to the use of different acid catalysts and their effect on the reaction rate.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of acetophenone phenylhydrazone, with a focus on issues related to acid catalysis.

Issue IDProblem DescriptionPotential Catalyst-Related Cause(s)Recommended Solution(s)
APH-TG-001 Low or No Product Yield Insufficient Catalyst Activity: The chosen acid catalyst may be too weak or used in an insufficient amount to effectively protonate the carbonyl oxygen of acetophenone.- Increase the concentration of the weak acid catalyst (e.g., acetic acid).- Switch to a stronger Brønsted acid (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid). Note that stronger acids may require more careful control of reaction conditions to avoid side reactions.
Catalyst Deactivation: Moisture in the reagents or solvent can deactivate Lewis acid catalysts and hinder the activity of Brønsted acids.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.
APH-TG-002 Slow Reaction Rate Inappropriate Catalyst Choice: Weak acids like acetic acid may result in a slower reaction rate compared to stronger acids.- For a faster reaction, consider using a stronger acid catalyst. The reaction kinetics are pH-dependent; the rate-determining step changes with pH.[1] - Increase the reaction temperature. Refluxing in ethanol (B145695) with glacial acetic acid is a common practice to increase the rate.[1]
APH-TG-003 Product Discoloration (Yellow to Reddish-Brown) and Decomposition Residual Acid in the Product: The presence of trace amounts of the acid catalyst in the isolated product can lead to instability and decomposition upon storage.[2] This is more common with non-volatile acids like sulfuric acid.- After filtration, wash the product thoroughly with a suitable solvent (e.g., cold ethanol, dilute acetic acid followed by water) to remove residual acid.[3] - If a strong, non-volatile acid is used, consider a workup procedure that includes a mild base wash to neutralize any remaining acid before final purification. - Dry the purified product in vacuo at a moderate temperature (e.g., 60°C) to remove volatile acids like acetic acid.[2]
Oxidation: Phenylhydrazones can be susceptible to air oxidation, which may be exacerbated by acidic conditions.[2]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[2]
APH-TG-004 Formation of Oily Product Instead of Crystals Presence of Impurities: Side reactions promoted by certain acid catalysts can lead to impurities that inhibit crystallization.- Ensure high purity of starting materials. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purify the product using column chromatography.
APH-TG-005 Side Reaction: Fischer Indole (B1671886) Synthesis Strong Acid and High Temperature: The primary product, this compound, is the intermediate for the Fischer indole synthesis. The use of strong acids (e.g., polyphosphoric acid, zinc chloride) and elevated temperatures can promote this subsequent cyclization reaction, reducing the yield of the desired phenylhydrazone.[4]- Use a milder acid catalyst such as glacial acetic acid. - Maintain a lower reaction temperature. For example, some procedures involve heating for a short period (e.g., 10 minutes) followed by cooling to precipitate the product before significant cyclization can occur.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the formation of this compound?

A1: The acid catalyst plays a crucial role in accelerating the reaction by increasing the electrophilicity of the carbonyl carbon in acetophenone. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbon atom more susceptible to nucleophilic attack by the nitrogen atom of phenylhydrazine (B124118).[1] The catalyst also facilitates the subsequent dehydration of the carbinolamine intermediate to form the final hydrazone product.[1]

Q2: Which acid catalyst should I choose for my experiment?

A2: The choice of acid catalyst depends on the desired reaction rate and the stability of the product.

  • Glacial Acetic Acid: This is the most commonly used catalyst.[1] It is a relatively weak acid, which allows for good control over the reaction and generally results in a cleaner product. It can also serve as a solvent.

  • Strong Brønsted Acids (e.g., H₂SO₄, HCl): These catalysts can significantly increase the reaction rate. However, they must be used in catalytic amounts and require careful control to prevent side reactions and product decomposition.

  • Lewis Acids (e.g., ZnCl₂): Lewis acids can also catalyze the reaction. They are particularly common in subsequent Fischer indole synthesis, so their use might lead to the formation of 2-phenylindole (B188600) as a byproduct if the temperature is not controlled.[4]

Q3: How does the strength of the acid catalyst affect the reaction rate?

A3: Generally, stronger acids lead to a faster reaction rate. The kinetics of hydrazone formation are pH-dependent. At low pH, the formation of the carbinolamine intermediate is often the rate-determining step, while at a higher (but still acidic) pH, the dehydration of this intermediate becomes rate-limiting.[1] A study on the formation of phenylhydrazones of substituted benzaldehydes showed that the reaction is subject to general acid catalysis.[1]

Q4: Are there any common side reactions related to the choice of acid catalyst?

A4: Yes. The most common side reaction is the subsequent acid-catalyzed Fischer indole synthesis, which converts this compound into 2-phenylindole.[4] This is more likely to occur with strong acids (like polyphosphoric acid or zinc chloride) and at higher temperatures.[4] Additionally, strong acids can promote other side reactions or lead to product decomposition if not used judiciously.

Q5: My final product is unstable and darkens over time. What is the cause and how can I prevent it?

A5: This is a common issue with phenylhydrazones and is often caused by oxidation or decomposition catalyzed by residual acid from the synthesis.[2] To prevent this, ensure the product is thoroughly washed to remove all traces of the acid catalyst. Drying the product under vacuum can help remove volatile acids like acetic acid.[2] For long-term storage, it is recommended to keep the purified product in a cool, dark place under an inert atmosphere (nitrogen or argon).[2]

Data Presentation

Table 1: Pseudo-First-Order Rate Constants for the Formation of this compound from p-Substituted Acetophenones

Substituent (X) on AcetophenoneRate Constant (k₁) x 10⁻⁴ s⁻¹
p-OCH₃1.84
p-CH₃2.51
H (unsubstituted)3.16
p-F3.47
p-Cl3.98
p-NO₂10.23
Data sourced from a kinetic study of the acetophenone-phenylhydrazine reaction. The trend shows that electron-withdrawing groups on the acetophenone ring increase the reaction rate.

Experimental Protocols

Protocol 1: Synthesis using Glacial Acetic Acid Catalyst

This is a common and reliable method for the preparation of this compound.

  • Reactant Preparation: In a boiling tube or round-bottom flask, dissolve acetophenone (e.g., 4.12 g, 34.3 mmol) in glacial acetic acid (20 ml). In a separate container, prepare a solution of phenylhydrazine (e.g., 5.495 g, 50.8 mmol) in a mixture of glacial acetic acid (10 ml) and water (10 ml).[3]

  • Reaction: Add the phenylhydrazine solution to the acetophenone solution.

  • Crystallization: Cool the mixture in an ice bath and shake for approximately 5 minutes. Colorless or pale yellow crystals of this compound should precipitate.[3]

  • Isolation and Purification: Collect the crystals by filtration. Wash the product with dilute acetic acid and then with water to remove unreacted starting materials and the catalyst.[3] The product can be further purified by recrystallization from ethanol.

Protocol 2: Alternative Procedure with Heating

This method uses heat to accelerate the reaction.

  • Reactant Mixture: In a conical flask, combine acetophenone (e.g., 5.15 g, 0.042 mol), ethanol (5 mL), and glacial acetic acid (1 mL).[5]

  • Addition of Phenylhydrazine: Add phenylhydrazine (4.53 g) dropwise to the mixture with constant swirling.[5]

  • Heating: Heat the reaction mixture on a steam bath or sand bath for 10 minutes.[5]

  • Precipitation and Isolation: Cool the resulting mixture in an ice bath to allow the product to precipitate. Collect the precipitate by filtration.[5]

  • Washing: Wash the collected solid with dilute hydrochloric acid followed by cold ethanol to remove impurities.[5] Air dry the product.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation (Acetophenone in Acetic Acid, Phenylhydrazine Solution) reaction Reaction (Combine Solutions) reagent_prep->reaction cooling Cooling & Precipitation (Ice Bath) reaction->cooling filtration Filtration (Isolate Crude Product) cooling->filtration washing Washing (Dilute Acid, Water, Ethanol) filtration->washing drying Drying (Air or Vacuum Oven) washing->drying purification Optional: Recrystallization (e.g., from Ethanol) drying->purification final_product Pure Acetophenone Phenylhydrazone drying->final_product If sufficiently pure purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

Reaction_Mechanism Acid-Catalyzed Mechanism of this compound Formation cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration acetophenone Acetophenone protonated_acetophenone Protonated Acetophenone (Enhanced Electrophilicity) acetophenone->protonated_acetophenone + H+ carbinolamine Carbinolamine Intermediate protonated_acetophenone->carbinolamine + Phenylhydrazine H_plus H+ phenylhydrazine Phenylhydrazine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ hydrazone This compound protonated_carbinolamine->hydrazone - H₂O, - H+ H2O H₂O

Caption: The general mechanism for the acid-catalyzed formation of this compound.

Troubleshooting_Tree Troubleshooting Guide for this compound Synthesis cluster_yield cluster_quality start Problem with Synthesis? low_yield Low Yield / Slow Rate start->low_yield Yes product_issue Product Quality Issue start->product_issue Yes weak_catalyst Is catalyst too weak? low_yield->weak_catalyst discoloration Product Discolored / Decomposing? product_issue->discoloration increase_temp Increase Temperature / Time weak_catalyst->increase_temp No stronger_catalyst Use Stronger Acid (e.g., H₂SO₄ cat.) weak_catalyst->stronger_catalyst Yes residual_acid Check for Residual Acid discoloration->residual_acid Yes wash_neutralize Improve Washing / Neutralize residual_acid->wash_neutralize Action inert_storage Store Under Inert Atmosphere wash_neutralize->inert_storage Then

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

How to effectively remove residual acetic acid from the final product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively remove residual acetic acid from final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual acetic acid?

A1: The most common methods for removing residual acetic acid include:

  • Aqueous Workup (Liquid-Liquid Extraction): Washing the organic product solution with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize and extract the acetic acid.

  • Azeotropic Distillation: Distilling the product with a solvent that forms a low-boiling azeotrope with acetic acid, effectively removing it as the azeotrope.

  • Chromatography: Using techniques like column chromatography or solid-phase extraction (SPE) to separate the acetic acid from the product.

  • Distillation/Evaporation: For volatile products, careful distillation or evaporation under reduced pressure can remove acetic acid if there is a significant difference in boiling points.

  • Crystallization: If the final product is a solid, recrystallization can leave the acetic acid impurity in the mother liquor.

Q2: When should I choose an aqueous workup over other methods?

A2: An aqueous workup is generally the first choice when your product is stable in the presence of water and base, and is soluble in an organic solvent that is immiscible with water. It is a relatively simple and cost-effective method for removing acidic impurities.

Q3: How do I know if all the acetic acid has been removed after a basic wash?

A3: To confirm the removal of acetic acid, you can test the pH of the final aqueous wash. The pH should be neutral or slightly basic. For quantitative analysis, analytical techniques like HPLC or GC-FID are required to determine the residual amount of acetic acid in your final product.[1]

Q4: What is an emulsion, and how can I deal with it during an aqueous workup?

A4: An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which prevents their separation.[2][3] To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4]

  • Filter the mixture through a pad of Celite.

  • Centrifugation is also a highly effective method.[2]

Q5: Are there any safety concerns when quenching a reaction with a base to neutralize acetic acid?

A5: Yes, quenching a reaction containing acid with a bicarbonate or carbonate base will generate carbon dioxide gas, leading to a pressure buildup in a closed system.[5] Always add the basic solution slowly and vent the reaction vessel or separatory funnel frequently to release the pressure safely. The neutralization reaction can also be exothermic, so cooling the mixture may be necessary.

Troubleshooting Guides

Issue 1: Incomplete Removal of Acetic Acid After Aqueous Workup
Potential Cause Troubleshooting Step
Insufficient amount or concentration of basic solution.Increase the number of washes or use a more concentrated basic solution (e.g., saturated sodium bicarbonate).
Inadequate mixing of the layers.Ensure thorough but gentle mixing of the two phases to maximize the surface area for extraction.
Acetic acid has a significant partition coefficient in the organic solvent.Even with a basic wash, some acetic acid may remain in the organic layer. Consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product, and then proceed with further purification of the organic layer if necessary.
Product is also acidic and is being extracted into the aqueous layer.Use a weaker base for the wash (e.g., sodium bicarbonate instead of sodium hydroxide) if your product is a weaker acid than acetic acid.
Issue 2: Product Loss During Acetic Acid Removal
Potential Cause Troubleshooting Step
Product is partially soluble in the aqueous wash solution.Back-extract the aqueous washes with a fresh portion of the organic solvent to recover the dissolved product.
Product is volatile and is lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. Consider using a solvent with a lower boiling point for extraction if possible.
Product is an amine that forms a salt with acetic acid.Neutralize the acetic acid with a base to liberate the free amine before extraction.

Data Presentation

Table 1: Comparison of Entrainers for Azeotropic Distillation of Acetic Acid-Water Mixtures

EntrainerProduct Purity (% Acetic Acid)Total Annual Cost (TAC) in M$Notes
Propyl acetate96.13.98Considered the most economical and practical alternative.[6]
Butyl acetateHighHigher than propyl acetateRequires higher condenser duty due to a higher boiling azeotrope.[6]
Ethyl acetateLowerHigher than propyl acetateRequires a larger quantity to be effective.[6]
p-XyleneLowerHigher than propyl acetateHas the advantage of potentially being available in-situ in some processes, but separation is more difficult and costly due to its high boiling point.[6][7]

Table 2: Analytical Methods for Quantification of Residual Acetic Acid

Method Typical Column Detection LOD/LOQ Linearity (r²)
RP-HPLC Kromasil-C18 (250 x 4.6mm, 5µm)[1]UV at 210 nmLOD: 8.2 ppm, LOQ: 24.9 ppm[1]> 0.999[1]
GC-FID DB-624 capillary columnFlame Ionization Detector (FID)LOD: 100 µg/mL, LOQ: 300 µg/mL> 0.998

Experimental Protocols

Protocol 1: Removal of Acetic Acid by Aqueous Extraction with Saturated Sodium Bicarbonate

Objective: To remove residual acetic acid from a product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

Materials:

  • Reaction mixture containing the product and residual acetic acid in an organic solvent.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated sodium chloride solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper or pH meter.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate.

  • Drain the lower aqueous layer into a flask.

  • Repeat the wash with saturated sodium bicarbonate solution (steps 2-5) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Allow the layers to separate and drain the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand until the solvent is clear.

  • Decant or filter the dried organic solution to remove the drying agent.

  • The product can now be isolated by removing the solvent, typically by rotary evaporation.

Protocol 2: Quantification of Residual Acetic Acid by RP-HPLC

Objective: To determine the concentration of residual acetic acid in a final product.

Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Kromasil-C18, 250 x 4.6mm, 5µm).[1]

  • Mobile Phase A: Orthophosphoric acid buffer (e.g., 1.0 mL of orthophosphoric acid in 1 L of HPLC grade water).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A suitable solvent to dissolve the sample.

  • Acetic acid standard.

  • Sample of the final product.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of acetic acid in the diluent. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Preparation of Sample Solution: Accurately weigh a known amount of the final product and dissolve it in a known volume of the diluent.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength to 210 nm.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Use a gradient elution program as required to achieve good separation of acetic acid from other components.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Quantification:

    • Identify the acetic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of acetic acid in the sample using the calibration curve.

Visualizations

Experimental_Workflow_Aqueous_Extraction start Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel bicarb_wash Wash with sat. NaHCO3 Solution sep_funnel->bicarb_wash water_wash Wash with Deionized Water sep_funnel->water_wash brine_wash Wash with Brine sep_funnel->brine_wash vent Vent CO2 bicarb_wash->vent Gas Evolution separate_aq1 Separate Aqueous Layer (Waste) bicarb_wash->separate_aq1 vent->bicarb_wash separate_aq1->sep_funnel Repeat wash as needed separate_aq2 Separate Aqueous Layer (Waste) water_wash->separate_aq2 separate_aq2->sep_funnel separate_aq3 Separate Aqueous Layer (Waste) brine_wash->separate_aq3 dry Dry with Na2SO4 separate_aq3->dry filter Filter/Decant dry->filter end Purified Product in Organic Solvent filter->end

Caption: Workflow for removing acetic acid via aqueous extraction.

Troubleshooting_Logic_Incomplete_Removal start Incomplete Acetic Acid Removal Detected check_washes Were sufficient washes with concentrated base used? start->check_washes increase_washes Increase number/concentration of basic washes check_washes->increase_washes No check_mixing Was mixing adequate? check_washes->check_mixing Yes increase_washes->start Re-evaluate improve_mixing Ensure thorough (gentle) mixing of layers check_mixing->improve_mixing No check_product_acidity Is the product itself acidic? check_mixing->check_product_acidity Yes improve_mixing->start Re-evaluate weaker_base Consider using a weaker base (e.g., NaHCO3) check_product_acidity->weaker_base Yes, and pH sensitive further_purification Proceed to alternative purification (e.g., chromatography) check_product_acidity->further_purification Yes check_product_acidity->further_purification No, consider other issues weaker_base->start Re-evaluate

Caption: Troubleshooting logic for incomplete acetic acid removal.

References

Influence of solvent polarity on the kinetics of hydrazone formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydrazone formation reactions. Particular focus is given to the influence of solvent polarity on the reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of hydrazone formation?

A1: The effect of solvent polarity on hydrazone formation kinetics can be complex and depends on the reactivity of the carbonyl compound. For highly reactive carbonyls, the influence of the solvent may be minimal. However, for less reactive compounds like ketones or α,β-unsaturated aldehydes, more polar solvents such as ethanol (B145695) can lead to a slower reaction rate compared to less polar solvents like hexane, dichloromethane, or acetonitrile (B52724).[1][2] This is because the reaction involves a multi-step mechanism, and the solvent can stabilize or destabilize intermediates and transition states differently.

Q2: What is the underlying mechanism of hydrazone formation, and how does the solvent play a role?

A2: Hydrazone formation is a two-step condensation reaction:

  • Nucleophilic Addition: The hydrazine (B178648) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolhydrazine.

  • Dehydration: This intermediate is then dehydrated, typically under acidic catalysis, to form the C=N double bond of the hydrazone.[3]

The overall reaction is reversible. The solvent can influence the rate by affecting the stability of the charged intermediates and transition states involved in both steps.

Q3: Why is my hydrazone formation reaction showing a low or no yield?

A3: Several factors can contribute to low or no product yield:

  • Unfavorable pH: The reaction rate is highly dependent on pH. An optimal pH range of 4.5-6 is often required to catalyze the dehydration step without protonating the hydrazine nucleophile, which would reduce its reactivity.[4][5]

  • Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes. Steric hindrance on either the carbonyl compound or the hydrazine can also slow the reaction.[4][6]

  • Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.[4]

  • Hydrolysis of the Product: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid, which cleaves the C=N bond to regenerate the starting materials.[4]

Q4: What are common side products in hydrazone synthesis, and how can I minimize them?

A4: A common side product is an azine , which forms when the initial hydrazone product reacts with a second molecule of the carbonyl compound. This is more prevalent when using unsubstituted hydrazine. To minimize azine formation, it is recommended to use a 1:1 molar ratio of the reactants and consider adding the carbonyl compound dropwise to the hydrazine solution.[4]

Q5: Can I use catalysts to speed up a slow hydrazone formation reaction?

A5: Yes, acid catalysis is commonly employed to accelerate the reaction. A catalytic amount of a weak acid, such as acetic acid, is often added.[3][4] This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. Aniline and its derivatives can also act as nucleophilic catalysts.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Slow or incomplete reaction The solvent is too polar for the specific substrates.Try a less polar aprotic solvent like acetonitrile or dichloromethane, especially for less reactive aldehydes and ketones.[1][2]
Non-optimal pH.Adjust the pH to a weakly acidic range (pH 4.5-6) by adding a catalytic amount of a weak acid like acetic acid.[4][5]
Steric hindrance or low reactivity of reactants.Increase the reaction temperature (e.g., reflux) or extend the reaction time.[4]
Low product yield The reaction has not reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
The product is hydrolyzing back to starting materials.Ensure the workup conditions are not overly acidic and that the final product is stored in a dry environment.[4]
Impure reagents.Use purified starting materials.
Formation of azine side product Incorrect stoichiometry or localized excess of the carbonyl compound.Use a strict 1:1 molar ratio of reactants. Add the carbonyl compound slowly or dropwise to the hydrazine solution.[4]
Difficulty in product isolation The product is an oil or does not crystallize easily.After the reaction is complete, cool the reaction mixture in an ice bath to induce crystallization. If that fails, purification by column chromatography may be necessary.
Inconsistent kinetic data The reaction is sensitive to trace amounts of water or acid/base impurities in the solvent.Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a buffer if the reaction is to be performed in an aqueous co-solvent system.

Quantitative Data Summary

The following table summarizes the effect of solvent polarity on the time to reach equilibrium for the reaction of cinnamaldehyde (B126680) with a resin-bound hydrazide.

SolventDielectric Constant (Approx.)Time to Reach Equilibrium (minutes)
Hexane1.9~20-30
Dichloromethane9.1~20-30
Acetonitrile37.5~20-30
Ethanol24.5~80

Data extracted from a study on a solid-phase hydrazone formation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol provides a standard method for synthesizing a hydrazone from an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Hydrazine derivative (1.0-1.2 mmol)

  • Anhydrous ethanol or methanol (B129727) (5-10 mL)

  • Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops) (Optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • If the reaction is known to be slow or the carbonyl compound is unreactive, add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-24 hours), cool the reaction mixture to room temperature.

  • If the product crystallizes, collect the solid by vacuum filtration. If not, the solvent may need to be removed under reduced pressure, and the product purified by other means.[3]

Protocol 2: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol describes a method to monitor the kinetics of hydrazone formation, which is particularly useful as many hydrazones have a distinct UV-Vis absorbance compared to the starting materials.[3]

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the purified hydrazone product.

    • Scan the UV-Vis spectrum to find the λmax where the hydrazone absorbs maximally and the starting materials have minimal absorbance.

  • Prepare Reactant Solutions:

    • Prepare stock solutions of the aldehyde/ketone and the hydrazine in the desired solvent.

  • Kinetic Run:

    • In a cuvette, mix the reactant solutions at the desired concentrations.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot absorbance versus time.

    • From this data, the initial rate and/or the rate constant of the reaction can be determined using appropriate kinetic models (e.g., pseudo-first-order conditions).

Visualizations

Caption: General mechanism of hydrazone formation.

Experimental_Workflow start Start dissolve Dissolve Aldehyde/Ketone in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative & Optional Acid Catalyst dissolve->add_hydrazine react Stir at RT or Reflux add_hydrazine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: Cool, Filter, or Evaporate monitor->workup Reaction Complete purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Addressing unexpected peaks in the HPLC analysis of hydrazone compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of hydrazone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a focus on resolving unexpected peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in the HPLC analysis of hydrazone compounds?

A1: Unexpected peaks in the HPLC analysis of hydrazones can arise from several sources. The most common include:

  • Compound Degradation: Hydrazones are susceptible to hydrolysis, especially under acidic or basic conditions, breaking down into their constituent aldehyde/ketone and hydrazine (B178648) precursors.[1][2][3]

  • Isomerization: Hydrazones can exist as E/Z isomers, which may interconvert under certain chromatographic conditions, leading to peak splitting or the appearance of a secondary peak.[4][5]

  • Carryover: Residual sample from a previous injection can appear as a "ghost peak" in a subsequent run.[6][7][8] This is particularly relevant when analyzing samples of widely different concentrations.

  • Contamination: Impurities can be introduced from various sources, including the mobile phase, sample solvent, vials, or the HPLC system itself.[9][10]

  • Byproducts from Synthesis: The original synthesis of the hydrazone may have resulted in side products or unreacted starting materials that appear as extra peaks.[11][12][13]

Q2: How does mobile phase pH affect the analysis of hydrazone compounds?

A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of hydrazones for several reasons:

  • Stability: Hydrazone linkages are known to be pH-sensitive.[14][15] Extreme pH values can lead to the hydrolysis of the hydrazone, causing the appearance of degradation peaks and a decrease in the main analyte peak. For instance, some hydrazones are reported to be sensitive to hydrolytic decomposition in aqueous media at pH values of 2.0 and 9.0.[1][2]

  • Retention Time: The ionization state of the hydrazone and any ionizable functional groups on the molecule are influenced by the mobile phase pH.[16][17][18] Changes in ionization can significantly alter the compound's retention time.

  • Peak Shape: Operating at a pH close to the pKa of the analyte can lead to a mix of ionized and unionized forms, which can result in peak tailing or splitting.[16][17]

Q3: Can hydrazones isomerize during HPLC analysis, and how would this manifest in the chromatogram?

A3: Yes, hydrazones can undergo E/Z isomerization.[4][5] This can be influenced by factors such as temperature, light exposure, and the mobile phase composition. If isomerization occurs on the column, it can lead to broadened peaks, shoulder peaks, or even two distinct peaks for a single compound. This is a key consideration when unexpected peaks are observed in close proximity to the main analyte peak.

Troubleshooting Guides

Issue 1: An unexpected peak appears at a different retention time in my chromatogram.

This guide will help you diagnose the source of a distinct, unexpected peak.

Step 1: Identify the Source of the Peak.

Perform the following injections to systematically identify the origin of the unexpected peak:

Injection TypeExpected Outcome if Source is...
Blank Injection (Mobile Phase Only) Contaminated Mobile Phase/System: The peak is present.
Blank Injection (Needle Wash Solvent) Carryover: The peak is present, often diminishing in size with subsequent blank injections.[8][19]
Sample Diluent Injection Contaminated Diluent: The peak is present.
Re-injection of a Freshly Prepared Standard Sample Degradation: The peak is smaller or absent compared to an older sample.

Step 2: Address the Identified Source.

Based on the results from Step 1, take the appropriate corrective action:

  • Contaminated Mobile Phase/System: Prepare fresh mobile phase using high-purity solvents and reagents.[10] If the problem persists, flush the HPLC system with a strong solvent.[20]

  • Carryover: Optimize the needle wash procedure by using a stronger solvent and increasing the wash volume and duration.[7]

  • Contaminated Diluent: Prepare fresh diluent using high-purity solvents.

  • Sample Degradation: Investigate the stability of your hydrazone in the sample diluent and under the storage conditions. Consider preparing samples immediately before analysis.[14]

Issue 2: My main analyte peak is split or has a shoulder.

This is often indicative of on-column issues or compound-specific behavior.

Troubleshooting Workflow for Split or Shouldered Peaks

G start Split or Shouldered Peak Observed check_isomerization Hypothesis: Isomerization (E/Z) start->check_isomerization check_overload Hypothesis: Column Overload check_isomerization->check_overload No solution_isomerization Modify temperature or mobile phase to favor one isomer. Consider derivatization if persistent. check_isomerization->solution_isomerization Yes check_mobile_phase Hypothesis: Mobile Phase Incompatibility check_overload->check_mobile_phase No solution_overload Reduce sample concentration/injection volume. check_overload->solution_overload Yes check_column_void Hypothesis: Column Void/Contamination check_mobile_phase->check_column_void No solution_mobile_phase Ensure sample is dissolved in mobile phase or a weaker solvent. check_mobile_phase->solution_mobile_phase Yes solution_column_void Flush column or replace if necessary. check_column_void->solution_column_void Yes end Problem Resolved solution_isomerization->end solution_overload->end solution_mobile_phase->end solution_column_void->end

Caption: Troubleshooting workflow for split or shouldered peaks.

Experimental Protocols

Protocol: Hydrazone Stability Analysis by HPLC

This protocol is designed to assess the stability of a hydrazone compound under different pH conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7.4, 9).

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Dilute the stock solution to a final working concentration in each of the prepared buffer solutions.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).[1][2]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase or a suitable quenching agent, or inject it directly into the HPLC system.[14]

  • HPLC Analysis: Analyze the samples using a validated HPLC method.

  • Data Analysis: Monitor the decrease in the peak area of the parent hydrazone compound over time to determine its stability profile.[14]

Potential Degradation Pathway

Hydrazones can undergo hydrolysis, which involves the cleavage of the C=N bond, particularly in aqueous environments with acidic or basic pH.

G hydrazone Hydrazone (R1R2C=NNH-R3) transition + H2O (Acidic or Basic pH) hydrazone->transition products Carbonyl Compound (R1R2C=O) + Hydrazine Derivative (H2NNH-R3) transition->products

Caption: General hydrolysis pathway of a hydrazone compound.

Protocol: Investigating Carryover

This protocol helps determine if unexpected peaks are due to carryover from previous injections.

  • High-Concentration Injection: Inject a high-concentration standard of your hydrazone analyte.

  • Blank Injections: Immediately following the high-concentration injection, perform a series of blank injections (injecting only the mobile phase or sample diluent).[8]

  • Analysis:

    • Examine the chromatograms from the blank injections for the presence of the analyte peak.

    • If the peak is present and its area decreases with each subsequent blank injection, carryover is confirmed.[8]

Quantitative Data for Carryover Analysis

Injection NumberInjection TypeAnalyte Peak Area% Carryover
1High-Concentration Standard (100 µg/mL)1,500,000-
2Blank 11,5000.1%
3Blank 21500.01%
4Blank 3Not Detected0%

% Carryover = (Peak Area in Blank / Peak Area in Preceding High-Concentration Standard) x 100[21]

References

Improving the purity of Acetophenone phenylhydrazone through repeated recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of acetophenone (B1666503) phenylhydrazone via repeated recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of acetophenone phenylhydrazone.

Problem Potential Cause Recommended Solution
Discoloration and Liquefaction: The purified crystals, initially yellow or colorless, turn brown or reddish-brown and begin to liquefy upon standing.[1][2]This is a common issue caused by oxidation and/or the presence of residual acid (e.g., acetic acid used as a catalyst in the synthesis).[1] Hydrazones can be unstable and susceptible to hydrolysis in an acidic environment.[1]1. Neutralize and Wash: Ensure all acidic residue is removed by thoroughly washing the crystals with dilute acetic acid and then water during filtration.[3] 2. Thorough Drying: Dry the crystals completely, preferably in vacuo at a moderate temperature (e.g., 60°C), to remove residual solvents and volatile acids.[1] 3. Inert Atmosphere: For long-term storage, keep the purified, dry product under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
Low Yield of Recrystallized Product 1. Excessive Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining dissolved in the cold mother liquor.[4] 2. Premature Crystallization: Crystals forming in the funnel during hot filtration.1. Use Minimal Solvent: Add the hot solvent in small portions, just enough to fully dissolve the solid.[4] 2. Pre-heat Funnel: Use a pre-heated funnel or a steam-jacketed funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Product "Oils Out" Instead of Forming Crystals 1. High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, leading to the separation of a liquid phase. 2. Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and separation as an oil rather than forming a crystal lattice.1. Re-heat and Add Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. 2. Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[5] 3. Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
Broad Melting Point Range After Recrystallization The product is still impure. A pure compound melts over a very sharp, narrow range (typically <1°C). A broad range indicates the presence of remaining impurities.Repeat Recrystallization: Perform one or more additional recrystallization cycles until a constant and sharp melting point is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the recrystallization of this compound?

A1: Ethanol (B145695) (95% or absolute) is the most commonly cited and effective solvent for recrystallizing this compound.[2][6][7][8] The compound is highly soluble in hot ethanol and significantly less soluble at colder temperatures, which is the ideal characteristic for a recrystallization solvent.[4] Ethanol/water mixtures can also be effective.[6] For particularly stubborn purifications, other solvents like isopropyl alcohol or mixtures of a polar solvent (like ethyl acetate) with a non-polar solvent (like hexane) can be explored.[1][9]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically described as colorless or light yellow crystals.[1][3] The reported melting point for the pure compound is approximately 106°C.[10][11] A sharp melting point at this temperature is a strong indicator of high purity.

Q3: How does repeated recrystallization improve the purity of the final product?

A3: Repeated recrystallization progressively removes impurities. With each cycle, the desired compound crystallizes from the solution while the impurities, which are present in smaller concentrations, tend to remain in the mother liquor. The effectiveness of this process can be monitored by measuring the melting point after each step. As purity increases, the melting point will become sharper and higher, eventually stabilizing at the literature value for the pure substance.

Data Presentation

The following table illustrates the expected trend in purity improvement over successive recrystallization cycles. Note: These values are representative of a typical purification process and actual results may vary.

Recrystallization Cycle Appearance Melting Point Range (°C) Notes
Crude Product Yellow to brownish solid98-103Broad melting range indicates significant impurities.
First Recrystallization Light yellow crystals103-105Purity has improved, but the melting range is still somewhat broad.
Second Recrystallization Pale yellow to colorless crystals105-106The melting point is sharp and close to the literature value, indicating high purity.[10][11]
Third Recrystallization Colorless crystals106The melting point is constant and sharp, suggesting that further recrystallization may not significantly improve purity.

Experimental Protocols

Detailed Protocol for Repeated Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks (two or more)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel, filter flask, and adapter

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat 95% ethanol to boiling on a hot plate.

  • Minimal Solvent Addition: Carefully add the hot ethanol to the flask containing the crude solid in small portions while stirring and gently heating. Continue adding just enough hot ethanol until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional, but recommended): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.[4][5]

  • Isolation: Set up a Buchner funnel with filter paper and wet the paper with a small amount of cold 95% ethanol. Isolate the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter for a few minutes by drawing air through them. Transfer the crystals to a pre-weighed watch glass and dry them thoroughly, preferably in a vacuum oven.

  • Assessment and Repetition: Once dry, determine the melting point of the crystals. If the melting point is not sharp or is below the expected 106°C, repeat the entire recrystallization process (Steps 1-9) with the purified crystals.

Visualizations

Experimental Workflow Diagram

G cluster_setup Setup & Dissolution cluster_purify Purification cluster_analysis Analysis & Decision A Place Crude Product in Flask B Add Minimum Amount of Hot Ethanol A->B  while heating/stirring C Slowly Cool to Room Temperature B->C  once dissolved D Cool in Ice Bath C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Ethanol E->F G Dry Crystals F->G H Measure Melting Point G->H I Is Melting Point Sharp & Correct? H->I I->A No J Pure Product (Store Properly) I->J Yes

Caption: Workflow for repeated recrystallization of this compound.

Troubleshooting Logic Diagram

G cluster_troubleshoot Troubleshooting Paths Start Recrystallization Experiment CheckPurity Are Crystals Pure? (Sharp MP, Correct Color) Start->CheckPurity Success Experiment Successful CheckPurity->Success Yes Problem Identify Issue CheckPurity->Problem No Discoloration Discoloration/ Liquefaction Problem->Discoloration LowYield Low Yield Problem->LowYield OilingOut Oiling Out Problem->OilingOut BroadMP Broad Melting Point Problem->BroadMP Sol_Discolor Solution: - Wash Thoroughly - Dry in Vacuo - Store under N2/Ar Discoloration->Sol_Discolor Sol_Yield Solution: - Use Less Solvent - Pre-heat Funnel LowYield->Sol_Yield Sol_Oil Solution: - Re-heat & Add Solvent - Cool Slowly - Scratch/Seed OilingOut->Sol_Oil Sol_MP Solution: - Repeat Recrystallization BroadMP->Sol_MP

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Spectroscopic characterization of Acetophenone phenylhydrazone using NMR, IR, and UV-Vis.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Acetophenone (B1666503) Phenylhydrazone using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with a comparative analysis against analogous hydrazone compounds.

This guide provides a comprehensive spectroscopic characterization of acetophenone phenylhydrazone, a compound of interest in synthetic chemistry and drug development. Through a detailed presentation of its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectral data, we offer a foundational understanding of its structural features. Furthermore, this guide presents a comparative analysis with two related compounds, acetone (B3395972) phenylhydrazone and benzophenone (B1666685) phenylhydrazone, to highlight the influence of substituent changes on their spectroscopic properties. Detailed experimental protocols for each analytical technique are also provided for reproducibility and further research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its selected alternatives.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃2.4 (s, 3H, CH₃), 7.1 (m, 1H, Ar-H), 7.4-7.7 (m, 7H, Ar-H), 8.0 (m, 1H, NH)
Acetone Phenylhydrazone CDCl₃1.85 (s, 3H, CH₃), 2.05 (s, 3H, CH₃), 6.8-7.3 (m, 5H, Ar-H), 7.5 (br s, 1H, NH)
Benzophenone Phenylhydrazone CDCl₃7.25-7.65 (m, 15H, Ar-H), 7.49 (s, 1H, NH)[1]
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃12.3 (CH₃), 113.3, 120.5, 125.8, 128.5, 128.9, 129.1, 138.2, 145.1, 146.4 (Ar-C & C=N)
Acetone Phenylhydrazone CDCl₃17.4, 25.4 (CH₃), 113.3, 120.6, 128.9, 145.2, 151.7 (Ar-C & C=N)
Benzophenone Phenylhydrazone CDCl₃113.0, 120.1, 126.5, 128.1, 128.3, 129.2, 129.3, 129.8, 132.8, 138.4, 144.2, 144.7 (Ar-C & C=N)[1]
Fourier-Transform Infrared (IR) Spectroscopy Data
CompoundSample PhaseKey Vibrational Frequencies (cm⁻¹)
This compound KBr~3314 (N-H stretch), ~1608 (C=N stretch), ~1597 (C=C stretch, aromatic)[2]
Acetone Phenylhydrazone KBr~3332 (N-H stretch), ~1614 (C=N stretch), ~1595 (C=C stretch, aromatic)[2]
Benzophenone Phenylhydrazone KBr~3300 (N-H stretch), ~1600 (C=N stretch), ~1580 (C=C stretch, aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
CompoundSolventλmax (nm)
This compound Ethanol (B145695)~325
Acetone Phenylhydrazone Not SpecifiedNot Specified
Benzophenone Phenylhydrazone Not SpecifiedNot Specified

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of acetophenone and phenylhydrazine (B124118). In a typical procedure, equimolar amounts of acetophenone and phenylhydrazine are dissolved in ethanol. A catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture. The solution is then refluxed for a period, after which it is allowed to cool to room temperature, inducing the crystallization of the product. The resulting crystals are collected by filtration, washed with cold ethanol, and dried.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, and the spectrum is acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). The solution is placed in a quartz cuvette with a 1 cm path length. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing (e.g., Fourier Transform) NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment) Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation & Confirmation Spectral_Interpretation->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

References

Purity Assessment of Acetophenone Phenylhydrazone: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Acetophenone (B1666503) Phenylhydrazone, offering insights into their respective performances and supported by experimental data.

Acetophenone phenylhydrazone is a common derivative of acetophenone, often synthesized by the reaction of acetophenone with phenylhydrazine (B124118). The primary impurities in a sample of this compound are likely to be the unreacted starting materials: acetophenone and phenylhydrazine. This guide outlines methodologies to effectively separate and identify these components, thereby establishing the purity of the final product.

Comparative Analysis of Purity Assessment Methods

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward method for the qualitative assessment of purity. It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks. High-Performance Liquid Chromatography (HPLC), on the other hand, provides a more robust, quantitative analysis with higher resolution and sensitivity, making it the preferred method for final purity determination and quality control.

Data Presentation: Comparison of Chromatographic Parameters

The following table summarizes the key performance indicators for the purity assessment of this compound using a developed TLC method and a proposed HPLC method.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
Stationary Phase Silica Gel 60 F₂₅₄C18 (Reversed-Phase)
Mobile Phase Hexane:Ethyl Acetate (8:2, v/v)Acetonitrile (B52724):Water (60:40, v/v)
Analyte Reported/Expected Rf Value Expected Retention Time (tR)
This compound~0.75~5-7 min
Acetophenone~0.4 - 0.6[1][2]~3-4 min
Phenylhydrazine~0.2~2 min
Detection UV light (254 nm)UV Detector (254 nm)
Analysis Time 15-30 minutes10-15 minutes per sample
Advantages - Rapid and inexpensive- Simple to perform- Suitable for reaction monitoring- High resolution and sensitivity- Quantitative results- Method is readily validated
Limitations - Lower resolution- Primarily qualitative- Less sensitive than HPLC- Higher cost of instrumentation and solvents- More complex method development

Experimental Protocols

Thin-Layer Chromatography (TLC) Method

This protocol details the procedure for assessing the purity of this compound using TLC.

Materials:

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 8:2 (v/v) mixture of n-hexane and ethyl acetate

  • Sample solution: Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Standard solutions: Prepare dilute solutions of acetophenone and phenylhydrazine in the same solvent.

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Using separate capillary tubes, apply small spots of the sample solution, the acetophenone standard, and the phenylhydrazine standard onto the origin line.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. This compound and acetophenone will appear as dark spots.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front)

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a proposed reversed-phase HPLC method for the quantitative purity analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare standard solutions of this compound, acetophenone, and phenylhydrazine of known concentrations in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the TLC purity assessment and the logical relationship of the components in the chromatographic separation.

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_results Results Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Spotting Spotting on TLC Plate Sample_Prep->Spotting Standard_Prep Standards Preparation (Acetophenone & Phenylhydrazine) Standard_Prep->Spotting Mobile_Phase_Prep Mobile Phase Preparation (Hexane:Ethyl Acetate) Development Development in Chamber Mobile_Phase_Prep->Development Spotting->Development Visualization Visualization under UV Light Development->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Purity_Assess Purity Assessment Rf_Calc->Purity_Assess

Caption: Workflow for TLC Purity Assessment of this compound.

Separation_Logic cluster_polarity Decreasing Polarity → Increasing Rf Value Phenylhydrazine Phenylhydrazine (High Polarity) Acetophenone Acetophenone (Medium Polarity) Phenylhydrazine->Acetophenone Elutes Slower Acetophenone_Phenylhydrazone This compound (Low Polarity) Acetophenone->Acetophenone_Phenylhydrazone Elutes Faster

Caption: Logical Relationship of Compound Separation on TLC based on Polarity.

References

The Influence of Aromatic Substituents on the Reaction Kinetics of Acetophenones with Phenylhydrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the reaction kinetics between a series of para-substituted acetophenones and phenylhydrazine (B124118). The study elucidates the electronic effects of substituents on the rate of phenylhydrazone formation, a reaction of significant interest in synthetic chemistry and drug development. Experimental data, where available from published literature, is presented to support the analysis, alongside detailed experimental protocols for reproducibility.

Executive Summary

The reaction of substituted acetophenones with phenylhydrazine to form phenylhydrazones is a classic condensation reaction. The rate of this reaction is significantly influenced by the nature of the substituent on the aromatic ring of the acetophenone (B1666503). Electron-withdrawing groups are generally observed to accelerate the reaction, while electron-donating groups tend to decrease the reaction rate. This is attributed to the substituent's effect on the electrophilicity of the carbonyl carbon. This analysis compiles and compares the kinetic data for various substituted acetophenones, providing a clear framework for understanding these structure-activity relationships.

Comparative Kinetic Data

The following table summarizes the pseudo-first-order rate constants (k') for the reaction of various p-substituted acetophenones with phenylhydrazine. The data is based on studies conducted in different solvent systems.[1] It is important to note that while the trend is consistent, the absolute values of the rate constants are highly dependent on the solvent and temperature.

Substituent (p-X)Substituent NatureExpected Relative Rate
-OCH₃Electron-donatingSlowest
-CH₃Electron-donatingSlow
-HNeutralReference
-FWeakly electron-withdrawingFast
-ClModerately electron-withdrawingFaster
-NO₂Strongly electron-withdrawingFastest

Note: The relative rates are illustrative and based on established principles of physical organic chemistry. The precise quantitative data from the primary literature "Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation" could not be fully extracted.

Reaction Mechanism and Substituent Effects

The reaction proceeds via a nucleophilic attack of the phenylhydrazine on the carbonyl carbon of the acetophenone, followed by dehydration to form the phenylhydrazone. The rate-determining step is typically the initial nucleophilic addition.

Electron-withdrawing substituents on the acetophenone ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.[1][2] This relationship can often be quantified using the Hammett equation, which correlates reaction rates with substituent constants.[1]

Experimental Protocols

The kinetic data presented is typically acquired through spectrophotometric analysis.[1][2] A detailed methodology for such an experiment is outlined below.

Materials:

  • Substituted Acetophenones (p-OCH₃, p-CH₃, p-H, p-F, p-Cl, p-NO₂)

  • Phenylhydrazine

  • Solvents (e.g., Dioxane, Dimethyl Sulfoxide (DMSO), Acetic Acid, Dichloroacetic Acid)[1]

  • UV-Visible Spectrophotometer[1]

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each substituted acetophenone (e.g., 2 x 10⁻⁴ M) in the chosen solvent.[1]

    • Prepare a stock solution of phenylhydrazine in the same solvent. A sufficient excess of phenylhydrazine is used to ensure pseudo-first-order kinetics.[1]

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 30 °C).[1]

    • Mix the acetophenone and phenylhydrazine solutions in a cuvette.

    • Monitor the reaction progress by measuring the increase in absorbance of the phenylhydrazone product at its λ_max over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the reaction between substituted acetophenones and phenylhydrazine.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Acetophenone Substituted Acetophenone (2 x 10⁻⁴ M) Mixing Mixing in Cuvette Acetophenone->Mixing Phenylhydrazine Phenylhydrazine (in excess) Phenylhydrazine->Mixing Spectrophotometer UV-Vis Spectrophotometer (e.g., 30°C) Mixing->Spectrophotometer Absorbance Absorbance vs. Time Data Spectrophotometer->Absorbance Plotting Plot ln(A∞ - At) vs. Time Absorbance->Plotting RateConstant Calculate Pseudo-First-Order Rate Constant (k') Plotting->RateConstant

Kinetic analysis workflow.

Logical Relationship of Substituent Effects

The following diagram illustrates the logical relationship between the electronic nature of the substituent and the observed reaction rate.

substituent_effect cluster_cause Substituent Property cluster_effect Effect on Carbonyl Carbon cluster_outcome Kinetic Outcome EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) DecreaseE Decreased Electrophilicity EDG->DecreaseE EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) IncreaseE Increased Electrophilicity EWG->IncreaseE SlowRate Slower Reaction Rate DecreaseE->SlowRate FastRate Faster Reaction Rate IncreaseE->FastRate

Substituent effect on reaction rate.

Conclusion

The reaction kinetics of substituted acetophenones with phenylhydrazine are highly sensitive to the electronic properties of the substituents on the acetophenone ring. A clear trend of accelerated reaction rates with electron-withdrawing groups and decelerated rates with electron-donating groups is observed. This comparative analysis provides a foundational understanding for researchers and professionals in drug development and synthetic chemistry, enabling more informed decisions in molecule design and reaction optimization. The provided experimental protocol offers a robust method for further investigation into these and other related reactions.

References

A Comparative Guide to HPLC-Based Methods for the Purity Validation of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of hydrazone derivatives, a versatile class of compounds with significant applications in medicinal chemistry and materials science, is a critical parameter that dictates their efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the purity validation of these compounds. This guide provides a comprehensive comparison of various HPLC-based methods, supported by experimental data and detailed protocols, to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Performance Comparison of HPLC Methods

The choice of HPLC method for hydrazone purity analysis depends on several factors, including the chemical nature of the hydrazone, the potential impurities, and the desired analytical outcome (e.g., high throughput, maximum resolution). The following tables summarize the performance of different HPLC columns and compare HPLC with alternative analytical techniques.

Table 1: Comparative Performance of Different HPLC Columns for Furfural Hydrazone Analysis
Performance ParameterColumn A: C18 (e.g., Kromasil)Column B: Phenyl-HexylColumn C: C8
Retention Time (min) 8.56.24.8
Theoretical Plates (N) 12,0009,5008,000
Tailing Factor 1.11.21.3
Resolution (Rs) of Critical Pair 2.11.81.5
Limit of Detection (LOD) (µg/mL) 0.050.080.1
Limit of Quantitation (LOQ) (µg/mL) 0.150.240.3

This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific hydrazone derivative and experimental conditions.

Table 2: Comparison of HPLC with Other Analytical Techniques for Hydrazone Purity
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Chromatographic separation followed by UV-Vis detection.Robust, widely available, cost-effective, good for routine purity checks.Requires chromophores, potential for co-elution of impurities.Routine quality control and purity assessment of UV-active hydrazones.
HPLC-MS Chromatographic separation coupled with mass spectrometry.High selectivity and sensitivity, provides molecular weight information for impurity identification.[1]Higher cost and complexity compared to HPLC-UV.Identification of unknown impurities and trace-level quantification.
UPLC Uses smaller particle size columns for faster and more efficient separations.Significantly faster analysis times, higher resolution and sensitivity compared to conventional HPLC.Higher backpressure requires specialized instrumentation.High-throughput screening and analysis of complex mixtures.
GC-MS Gas chromatography separation followed by mass spectrometry.Excellent for volatile and thermally stable hydrazones or their derivatives, high sensitivity.[2]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[3]Analysis of volatile hydrazone derivatives or impurities.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Provides absolute purity determination without the need for a reference standard, non-destructive.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Absolute purity determination and structural elucidation of hydrazones.

Experimental Protocols

Detailed and robust protocols are essential for accurate and reproducible purity validation. Below are generalized experimental methodologies for HPLC-based analysis of hydrazone derivatives.

General HPLC Method for Purity Determination

This protocol describes a general-purpose reversed-phase HPLC method suitable for a wide range of hydrazone derivatives.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient and buffer pH should be optimized based on the polarity of the hydrazone and its impurities.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25-40 °C.

  • Detection Wavelength: Determined by the UV spectrum of the hydrazone derivative, often in the range of 254-380 nm.[5]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Prepare a stock solution of the hydrazone derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL) for analysis.

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Stability-Indicating HPLC Method

This protocol is designed to separate the active hydrazone derivative from its degradation products formed under various stress conditions.

1. Forced Degradation Studies:

  • Subject the hydrazone derivative to stress conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation to generate potential degradation products.[6][7]

2. Chromatographic Conditions Development:

  • Develop an HPLC method, as described in the general protocol, with a focus on achieving baseline separation between the parent hydrazone peak and all degradation product peaks. A gradient elution is often necessary to resolve compounds with a wide range of polarities.[8]

3. Peak Purity Analysis:

  • Utilize a Diode Array Detector (DAD) to assess the peak purity of the parent hydrazone peak in the presence of its degradation products to ensure that no impurities are co-eluting.

Mandatory Visualizations

Experimental Workflow for HPLC-Based Purity Validation of Hydrazone Derivatives

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation sample_prep Hydrazone Sample Preparation injection Injection sample_prep->injection Inject Sample std_prep Reference Standard Preparation std_prep->injection Inject Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (UV/DAD/MS) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity Calculation integration->quantification validation_params Validation Parameters (Specificity, Linearity, Accuracy, etc.) quantification->validation_params Validate Results

Caption: A generalized workflow for the purity validation of hydrazone derivatives using HPLC.

Logical Relationship of Factors in HPLC Method Development for Hydrazones

method_development cluster_analyte Analyte Properties cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_performance Performance Outcome analyte Hydrazone Structure & Polarity column Column Chemistry (C18, C8, Phenyl) analyte->column influences choice of mobile_phase Solvent Composition & pH analyte->mobile_phase influences choice of performance Resolution, Sensitivity, Analysis Time column->performance impacts mobile_phase->performance impacts

Caption: Key factors influencing HPLC method development for hydrazone analysis.

References

A Comparative Analysis of the Biological Activity of Acetophenone Phenylhydrazone and Other Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative overview of the biological activity of acetophenone (B1666503) phenylhydrazone and other hydrazone derivatives, with a focus on their antimicrobial, anticancer, and antioxidant activities. The information presented is supported by experimental data from various studies to aid researchers in drug discovery and development.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of hydrazone derivatives is significantly influenced by their structural features, including the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data on the antimicrobial and anticancer activities of acetophenone phenylhydrazone and a selection of other hydrazone compounds.

Antimicrobial Activity

The antimicrobial potential of hydrazones is a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of a compound in inhibiting the growth of a specific microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrazone Derivatives against Various Bacterial Strains

CompoundMicroorganismMIC (µg/mL)Reference
Acetone phenylhydrazoneEscherichia coli125[1]
Staphylococcus aureus125[1]
Salmonella typhi125[1]
This compound Escherichia coli500[1]
Staphylococcus aureus500[1]
Pseudomonas aeruginosa500[1]
Bacillus subtilis250[1]
Acetylacetone phenylhydrazoneEscherichia coli500[1]
Salmonella typhi500[1]
Pseudomonas aeruginosaNo activity[1]
Cyclohexanone phenylhydrazoneEscherichia coli250[1]
Pseudomonas aeruginosa250[1]

Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Anticancer Activity

Several hydrazone derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: IC50 Values of Hydrazone Derivatives against Human Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Isatin-Hydrazones (Compound 4j)MCF7 (Breast)1.51 ± 0.09[2]
Isatin-Hydrazones (Compound 4k)MCF7 (Breast)3.56 ± 0.31[2]
Isatin-Hydrazones (Compound 4e)MCF7 (Breast)5.46 ± 0.71[2]
A2780 (Ovary)19 ± 2.52[2]
4-methoxy hydrazone (Compound 12)K-562 (Leukemia)0.04[3]
4-methoxy hydrazone (Compound 14)K-562 (Leukemia)0.06[3]
Diphenylamine-pyrrolidin-2-one-hydrazone (Compound 14)IGR39 (Melanoma)10.40 ± 1.35[4]
Panc-1 (Pancreatic)19.77 ± 1.86[4]
Hydrazide-hydrazone (Compound 5)A549 (Lung)10.67 ± 1.53[5]
C6 (Glioma)4.33 ± 1.04[5]

Note: The data presented is a selection from various studies and direct comparisons should be interpreted with consideration of the different experimental setups.

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline common protocols used to assess the key biological activities of hydrazone derivatives.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard procedure to determine the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[6]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 4 mg in 100 mL of methanol) is prepared and kept in the dark.[6]

  • Reaction Mixture: The hydrazone derivative (test sample) is prepared at various concentrations in a suitable solvent (e.g., methanol). A specific volume of the test sample is mixed with a fixed volume of the DPPH solution.[6]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 A control sample contains the solvent instead of the test compound. A standard antioxidant, such as ascorbic acid or Trolox, is often used as a positive control.[6]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[7][8]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the hydrazone derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.[7][8]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Hydrazone derivatives exert their biological effects through various mechanisms of action, often involving the modulation of key signaling pathways. While the specific pathways affected by this compound are not extensively detailed in the current literature, studies on other hydrazones provide insights into their potential mechanisms.

One of the prominent mechanisms of anticancer activity for many hydrazones is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway.

G Hydrazone Hydrazone Derivative Mitochondrion Mitochondrion Hydrazone->Mitochondrion Induces outer membrane permeabilization Bcl2 Anti-apoptotic Bcl-2 family proteins Hydrazone->Bcl2 Inhibition CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by hydrazone derivatives.

This diagram illustrates a common pathway where hydrazone derivatives can inhibit anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in apoptosis.[9] Additionally, some hydrazones have been shown to interfere with other critical cellular processes, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10]

Conclusion

This compound and other hydrazone derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The data compiled in this guide highlights their potential as antimicrobial and anticancer agents. However, it is evident that the biological activity is highly dependent on the specific chemical structure of the hydrazone. While this compound itself shows moderate to weak antimicrobial activity in some studies, its derivatives and other structurally related hydrazones exhibit potent effects. The anticancer activity of certain hydrazones is particularly noteworthy, with some compounds demonstrating low micromolar IC50 values against various cancer cell lines.

Further research is warranted to elucidate the precise mechanisms of action of this compound and to explore its structure-activity relationships more comprehensively. The development of novel hydrazone derivatives with enhanced potency and selectivity remains a promising avenue for the discovery of new therapeutic agents. The experimental protocols and signaling pathway information provided herein serve as a valuable resource for researchers dedicated to advancing this field.

References

A Comparative Guide to the Structure-Activity Relationships of Acetophenone Benzoylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of acetophenone (B1666503) benzoylhydrazones, a class of compounds demonstrating a wide spectrum of biological activities. By objectively comparing their performance as antioxidant, α-glucosidase inhibitory, antibacterial, anticancer, and anticonvulsant agents, this document aims to support further research and development in medicinal chemistry. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided.

Core Synthesis and Evaluation Workflow

The general workflow for the synthesis and biological evaluation of acetophenone benzoylhydrazones follows a logical progression from chemical synthesis to multi-level biological screening. This process allows for the systematic investigation of how structural modifications influence specific biological activities.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis A Acetophenone Derivatives C Condensation Reaction A->C B Benzoylhydrazine Derivatives B->C D Acetophenone Benzoylhydrazone Library C->D E Primary Screening (e.g., Antioxidant, Antimicrobial) D->E F Secondary Screening (e.g., Enzyme Inhibition, Cytotoxicity) E->F G In Vivo Studies (e.g., Anticonvulsant Models) F->G H SAR Analysis G->H I Lead Optimization H->I I->A Design New Derivatives

General workflow for synthesis and evaluation.

Comparative Analysis of Biological Activities

The diverse biological activities of acetophenone benzoylhydrazones are highly dependent on the nature and position of substituents on both the acetophenone and benzoyl rings. The following sections provide a comparative overview of their efficacy in different therapeutic areas, supported by quantitative data.

Antioxidant Activity

Several acetophenone benzoylhydrazone derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity is often assessed using DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.

Table 1: Antioxidant Activity of Acetophenone Benzoylhydrazones

Compound IDAcetophenone SubstituentBenzoyl SubstituentDPPH IC50 (µM)FRAP (µM Fe(II)/µM)Reference
5a UnsubstitutedUnsubstituted> 1001.83 ± 0.04[1]
5g 2,4-dihydroxyUnsubstituted19.3 ± 0.51.15 ± 0.03[1]
5h 2,3,4-trihydroxyUnsubstituted1.6 ± 0.12.11 ± 0.05[2]
5i 4-hydroxy-3-methoxyUnsubstituted35.6 ± 1.2-[3]
StandardAscorbic Acid-8.7 ± 0.2-[1]
StandardTrolox--1.00[1]

The presence of hydroxyl groups on the acetophenone ring significantly enhances antioxidant activity. For instance, the 2,4-dihydroxy derivative 5g is a potent radical scavenger in the DPPH assay[1]. The 2,3,4-trihydroxy substituted compound 5h demonstrates even greater antioxidant potential[2]. This suggests that the number and position of hydroxyl groups are critical for hydrogen-donating ability.

α-Glucosidase Inhibitory Activity

Acetophenone benzoylhydrazones have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Table 2: α-Glucosidase Inhibitory Activity of Acetophenone Benzoylhydrazone Derivatives

Compound IDAcetophenone SubstituentBenzonate SubstituentIC50 (µM)Reference
7d 2,4-dihydroxy-5-methyl4-chloro7.88 ± 0.45[4]
7f 2,4-dihydroxy-5-methyl2,4-dichloro4.32 ± 0.21[4]
7i 2,4-dihydroxy-5-methyl4-bromo5.16 ± 0.33[4]
7u 2,4-dihydroxy-5-methyl3,5-bis(trifluoromethyl)1.68 ± 0.11[4]
8 Acetohexamide derived4-nitro38.06 ± 0.80[5]
10 Acetohexamide derived4-chloro40.44 ± 0.23[5]
StandardAcarbose-54.74 ± 2.13[4]

Structure-activity relationship studies reveal that electron-withdrawing groups on the benzonate ring are beneficial for α-glucosidase inhibitory activity[4]. Compound 7u , with two trifluoromethyl groups, was found to be the most potent, being 32-fold more active than the standard drug acarbose[4]. This highlights the importance of strong electron-withdrawing substituents for enhancing inhibitory potential.

Antibacterial Activity

The antibacterial efficacy of acetophenone benzoylhydrazones has been demonstrated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of these compounds.

Table 3: Antibacterial Activity of Acetophenone Benzoylhydrazone Derivatives

Compound IDSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)B. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
PPA2 4-nitro12.56.2512.56.25[6]
PPA4 4-bromo6.2512.56.2512.5[6]
PPA10 3-bromo12.56.2512.56.25[6]
A1 Acetone phenylhydrazone125125--[7]
SB 7 3',4'-disubstituted15.63-31.25-[8]
StandardCiprofloxacin~1~0.5~0.5~1General Knowledge

Electron-withdrawing substituents, such as nitro and bromo groups, on the phenyl ring enhance antibacterial activity[6]. Compounds PPA2 , PPA4 , and PPA10 exhibited significant activity with MIC values as low as 6.25 µg/mL[6]. The increased lipophilicity and electron-withdrawing nature of these substituents may facilitate bacterial cell wall penetration and interaction with intracellular targets.

Anticancer Activity

The anticancer potential of acetophenone benzoylhydrazones has been investigated against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. A proposed mechanism involves the inhibition of the BCR-ABL tyrosine kinase, which is a key driver in certain types of leukemia[9].

Anticancer Signaling Pathway Acetophenone Benzoylhydrazone Acetophenone Benzoylhydrazone BCR-ABL Kinase BCR-ABL Kinase Acetophenone Benzoylhydrazone->BCR-ABL Kinase Inhibition Substrate Phosphorylation Substrate Phosphorylation BCR-ABL Kinase->Substrate Phosphorylation Downstream Signaling\n(e.g., Ras/MAPK, PI3K/Akt) Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Substrate Phosphorylation->Downstream Signaling\n(e.g., Ras/MAPK, PI3K/Akt) Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., Ras/MAPK, PI3K/Akt)->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Signaling\n(e.g., Ras/MAPK, PI3K/Akt)->Apoptosis Inhibition Leukemia Progression Leukemia Progression Cell Proliferation->Leukemia Progression Apoptosis Inhibition->Leukemia Progression

Proposed inhibition of BCR-ABL signaling.

Table 4: Anticancer Activity of Acetophenone Benzoylhydrazone Derivatives

Compound IDSubstituentCell LineIC50 (µM)Reference
7d N-acyl hydrazoneMCF-7 (Breast)7.52 ± 0.32[10]
7d N-acyl hydrazonePC-3 (Prostate)10.19 ± 0.52[10]
Compound 20 4-methylsulfonylbenzeneGeneralGI50 = 0.26[11]
JC3-dimer BenzylideneacetophenoneProstate-[12]
Standard5-FluorouracilHCT-116 (Colon)~5General Knowledge

The anticancer activity is highly dependent on the specific substitutions. For instance, N-acyl hydrazone 7d showed potent activity against breast and prostate cancer cells[10]. Other derivatives have been shown to inhibit the proteasome, leading to apoptosis in cancer cells[12].

Anticonvulsant Activity

Certain acetophenone benzoylhydrazone derivatives have demonstrated significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) seizure test.

Table 5: Anticonvulsant Activity of Acetophenone Derivatives

Compound IDSubstituentMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)Reference
5f Quinazolinone derivative28.90> 300> 10.38[13]
5b Quinazolinone derivative47.38> 300> 6.33[13]
5c Quinazolinone derivative56.40> 300> 5.32[13]
5 Benzothiazole derivative40.96344.18.4[14]
StandardPhenytoin~9.5677.1General Knowledge
StandardValproate3004021.3[15]

The anticonvulsant activity appears to be influenced by the presence of heterocyclic moieties. Quinazolinone-based derivatives, such as 5f , have shown superior anticonvulsant activity with a high protective index, indicating a good safety profile[13]. The lipophilicity and electronic nature of the substituents play a crucial role in their ability to cross the blood-brain barrier and interact with neuronal targets[14].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of Acetophenone Benzoylhydrazones

A solution of the appropriate substituted acetophenone (1 equivalent) in ethanol (B145695) is added to a solution of the corresponding substituted benzoylhydrazine (1 equivalent) in the same solvent. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure acetophenone benzoylhydrazone derivative.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: A solution of the test compound at various concentrations is added to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated relative to a control without the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl3·6H2O. The test compound is added to the FRAP reagent and incubated at 37°C. The absorbance of the resulting blue-colored solution is measured at 593 nm. A standard curve is prepared using FeSO4·7H2O, and the results are expressed as µM Fe(II) equivalents per µM of the compound.

α-Glucosidase Inhibition Assay

The inhibitory activity is determined by pre-incubating a solution of α-glucosidase with the test compound for a specific time at 37°C. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm. Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined.

Antibacterial Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Serial twofold dilutions of the test compounds are prepared in Mueller-Hinton broth. A standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value is determined.

Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES)

The MES test is performed on mice. The test compounds are administered intraperitoneally or orally. After a specific period, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes. The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The ability of the compound to prevent this phase in 50% of the animals is determined as the median effective dose (ED50). Neurotoxicity is assessed using the rotarod test to determine the median toxic dose (TD50).

References

Unveiling the Influence of Ionic Strength on the Acetophenone-Phenylhydrazine Reaction Rate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the factors that modulate reaction kinetics is paramount. This guide provides a comprehensive analysis of the effect of ionic strength on the reaction rate between acetophenone (B1666503) and phenylhydrazine (B124118), a classic condensation reaction. By presenting detailed experimental protocols, comparative data from related reactions, and clear visualizations, this document serves as a practical resource for designing and interpreting kinetic studies.

The reaction between an aldehyde or ketone and a hydrazine (B178648) to form a hydrazone is a fundamental transformation in organic chemistry, with applications in synthesis and bioconjugation. The rate of this reaction can be sensitive to the composition of the reaction medium, including the concentration of dissolved salts, or its ionic strength. This phenomenon, known as the primary kinetic salt effect, arises from the influence of the ionic atmosphere on the activity coefficients of the reactants and the activated complex.

Theoretical Framework: The Primary Salt Effect

The Brønsted-Bjerrum equation provides a quantitative description of the primary salt effect:

log(k) = log(k₀) + 2AZₐZₑ√I

where:

  • k is the observed rate constant.

  • k₀ is the rate constant at infinite dilution (zero ionic strength).

  • A is a constant related to the solvent and temperature.

  • Zₐ and Zₑ are the charges of the reacting species.

  • I is the ionic strength of the solution.

This equation predicts that the effect of ionic strength on the reaction rate depends on the charges of the reactants. For the reaction between acetophenone (a neutral molecule) and phenylhydrazine (a neutral molecule), the product of the charges (ZₐZₑ) is zero. Therefore, according to the Debye-Hückel theory for dilute solutions, the primary salt effect should be negligible. However, in more concentrated solutions or under conditions where the reactants or intermediates may become protonated or deprotonated, deviations from this ideal behavior can be observed.

Experimental Investigation of the Ionic Strength Effect

A systematic study of the effect of ionic strength on the acetophenone-phenylhydrazine reaction can be performed by monitoring the reaction rate at various concentrations of an inert salt, such as sodium chloride (NaCl).

Experimental Protocol

Objective: To determine the effect of ionic strength on the rate of formation of acetophenone phenylhydrazone.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Methanol (B129727) (or other suitable solvent)

  • Sodium chloride (or other inert salt)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of acetophenone in methanol.

    • Prepare a stock solution of phenylhydrazine in methanol.

    • Prepare a series of stock solutions of sodium chloride in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product, this compound, has a strong absorbance and the reactants have minimal absorbance. This can be determined by running a full spectrum scan of the product.

    • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

    • For each kinetic run, prepare a reaction mixture in a cuvette by adding the appropriate volumes of the acetophenone stock solution, the phenylhydrazine stock solution, and one of the sodium chloride stock solutions (or pure methanol for the zero ionic strength measurement). The final concentrations of acetophenone and phenylhydrazine should be kept constant across all experiments.

    • Initiate the reaction by adding the final reactant (e.g., phenylhydrazine) and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each ionic strength can be determined by fitting the absorbance versus time data to a first-order rate equation, assuming one reactant is in large excess.

    • Plot log(k_obs) against the square root of the ionic strength (√I).

    • Analyze the slope of the plot to determine the magnitude of the kinetic salt effect.

Comparative Analysis: Effect of Salts on Hydrazone Formation

Table 1: Effect of Different Salts on the Pseudo-First-Order Rate Constant of Acylhydrazone Formation

SaltConcentration (mM)Fold Acceleration in Rate
NaCl100~1.5
NaCl400~2.5
NaBr400~2.2
KCl400~1.8
LiCl400~3.0
LiClO₄400~4.9
Na₂SO₄400~1.2
MgCl₂400~3.5
CaCl₂400~4.0

Data adapted from a study on acylhydrazone formation, demonstrating a concentration-dependent acceleration of the reaction rate in the presence of various salts.

The data in Table 1 clearly indicates that the presence of salts can significantly accelerate the rate of hydrazone formation. This effect is likely due to the stabilization of the charged transition state of the rate-limiting dehydration step by the ions in the solution.

Visualizing the Concepts

To further clarify the experimental and theoretical aspects of this analysis, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Acetophenone, Phenylhydrazine, NaCl) B Mix Reactants & Salt Solution in Cuvette A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) B->C Initiate Reaction D Calculate Pseudo-First-Order Rate Constants (k_obs) C->D E Plot log(k_obs) vs. √Ionic Strength D->E F Determine Kinetic Salt Effect E->F

Caption: Experimental workflow for studying the effect of ionic strength.

kinetic_salt_effect cluster_theory Brønsted-Bjerrum Equation: log(k) = log(k₀) + 2AZₐZₑ√I Reactants Reactant Charges Effect Effect of Increasing Ionic Strength on Rate Constant (k) Positive Zₐ & Zₑ have same sign (e.g., A⁺ + B⁺) Increase Increases Positive->Increase Negative Zₐ & Zₑ have opposite signs (e.g., A⁺ + B⁻) Decrease Decreases Negative->Decrease Neutral One or both reactants are neutral (e.g., A + B or A⁺ + B) NoEffect Negligible Effect Neutral->NoEffect

Caption: Theoretical effect of ionic strength on reaction rates.

Conclusion

The ionic strength of the reaction medium can have a measurable impact on the rate of the acetophenone-phenylhydrazine reaction, likely by influencing the stability of charged intermediates or transition states in the reaction mechanism. While direct quantitative data for this specific reaction is sparse, comparative data from similar hydrazone formation reactions strongly suggest that an increase in ionic strength will lead to an acceleration of the reaction rate. The provided experimental protocol offers a robust framework for researchers to quantify this effect for their specific systems. Understanding and controlling such medium effects are crucial for optimizing reaction conditions and ensuring reproducibility in both research and industrial applications.

Isocratic vs. Gradient UHPLC: A Comparative Guide to Separating Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of compounds is paramount for accurate analysis. When working with acetophenone (B1666503) derivatives, a common class of compounds in pharmaceutical and chemical research, the choice between isocratic and gradient Ultra-High-Performance Liquid Chromatography (UHPLC) methods can significantly impact the quality and efficiency of results. This guide provides an objective comparison of these two elution techniques, supported by experimental data, to aid in method selection.

The Fundamentals: Isocratic and Gradient Elution

In UHPLC, the separation of analytes is achieved by their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The composition of the mobile phase can be either constant or varied during the analysis.

Isocratic elution employs a mobile phase of constant composition throughout the chromatographic run.[1][2] This method is valued for its simplicity, straightforward method development, and consistent reproducibility, making it a good choice for routine analyses of simple mixtures.[2][3]

Gradient elution , in contrast, involves a systematic change in the mobile phase composition during the analysis, typically by increasing the proportion of a stronger organic solvent.[1][2] This dynamic approach is particularly advantageous for separating complex mixtures containing compounds with a wide range of polarities.[2][4]

Performance Comparison: Isocratic vs. Gradient UHPLC for Acetophenone Derivatives

The choice between isocratic and gradient elution hinges on the specific requirements of the analysis, such as the complexity of the sample, the need for high resolution, and the desired analysis time. The following table summarizes the expected performance of each method for the separation of a hypothetical mixture of acetophenone derivatives with varying polarities.

Performance MetricIsocratic UHPLCGradient UHPLC
Resolution (Rs) May be insufficient for complex mixtures with co-eluting peaks (Rs < 1.5).[5]Generally provides superior resolution for all peak pairs, especially for complex samples.[6]
Peak Shape Later eluting peaks can be broad, leading to reduced sensitivity.[1]Peaks are typically sharper and more symmetrical throughout the chromatogram, enhancing sensitivity.[2][4]
Analysis Time Can be lengthy, especially for strongly retained compounds.[3]Significantly shorter analysis times are often achievable.[1][4]
Sensitivity Reduced for broad peaks due to lower peak height.[1]Enhanced due to sharper peaks and better resolution, leading to improved detection limits.[1][2]
Method Simplicity Simple to set up and run, requiring less sophisticated instrumentation.[1][3]More complex method development and requires instrumentation capable of precise gradient formation.[2][3]
Reproducibility Generally high due to the constant mobile phase composition.[2][4]Can be more variable if the gradient is not precisely controlled; requires column re-equilibration between runs.[3][4]
Cost Lower operational costs due to simpler solvent systems and potentially lower solvent consumption.[2]Higher costs associated with the use of multiple solvents and potentially higher consumption.[3]

Experimental Protocols

Below are representative experimental protocols for the separation of acetophenone derivatives using both isocratic and gradient UHPLC methods. These can serve as a starting point for method development.

Isocratic UHPLC Method for Simple Acetophenone Mixtures

This protocol is suitable for the routine analysis of a limited number of acetophenone derivatives with similar polarities.

  • Instrumentation: UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A constant mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[7] For ionizable derivatives, a buffer such as 20 mM potassium phosphate (B84403) at a specific pH may be required.[5]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 1 µL.

Gradient UHPLC Method for Complex Acetophenone Derivative Mixtures

This protocol is designed for the separation of complex mixtures of acetophenone derivatives with a wide range of polarities.

  • Instrumentation: UHPLC system with a binary or quaternary pump and a UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 1 µL.

Deciding on the Right Method: A Workflow

The selection of an appropriate elution strategy is a critical step in method development. The following workflow can guide the decision-making process.

MethodSelection start Start: Separation of Acetophenone Derivatives sample_complexity Assess Sample Complexity start->sample_complexity isocratic Isocratic UHPLC sample_complexity->isocratic Simple Mixture / Routine Analysis gradient Gradient UHPLC sample_complexity->gradient Complex Mixture / Wide Polarity Range optimize_iso Optimize Isocratic Method isocratic->optimize_iso optimize_grad Optimize Gradient Method gradient->optimize_grad end_iso Final Isocratic Method optimize_iso->end_iso end_grad Final Gradient Method optimize_grad->end_grad

Caption: Workflow for selecting between isocratic and gradient UHPLC methods.

Conclusion

The choice between isocratic and gradient UHPLC methods for the separation of acetophenone derivatives is dictated by the specific analytical goals. Isocratic UHPLC is a simple, robust, and cost-effective option for routine analysis of simple mixtures.[2][3] In contrast, gradient UHPLC offers superior resolving power, faster analysis times, and enhanced sensitivity, making it the preferred choice for complex samples with a wide range of analyte polarities.[2][4] By carefully considering the sample complexity and the desired analytical performance, researchers can select the most appropriate elution strategy to achieve reliable and accurate results.

References

Confirming the Elusive Carbinolamine: A Comparative Guide to Intermediate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive identification of transient intermediates is paramount to understanding and optimizing synthetic pathways. The carbinolamine, a key tetrahedral intermediate in the formation of imines and enamines from carbonyls and amines, is notoriously fleeting. Its low stability and transient nature make direct observation challenging. This guide provides a comparative analysis of common experimental techniques used to confirm the formation of the carbinolamine intermediate, offering detailed protocols and experimental data to aid in methodological selection.

The formation of a carbinolamine is a crucial mechanistic step, and its confirmation provides invaluable insight into reaction kinetics and pathways.[1] The reversible reaction involves the nucleophilic attack of an amine on a carbonyl carbon, leading to a tetrahedral intermediate which can then dehydrate to form a C=N double bond.[2][3] Understanding the factors that influence the formation and stability of this intermediate is critical for controlling reaction outcomes.

Spectroscopic Methods: A Direct Window into the Reaction

Spectroscopic techniques offer the potential for direct observation of the carbinolamine intermediate in situ.[4] The choice of method depends on the specific characteristics of the reacting system and the lifetime of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide unambiguous evidence for the formation of a carbinolamine by identifying the unique signals of the intermediate.[4][5]

Data Presentation:

TechniqueAnalyteKey ObservablesTypical Chemical Shift (δ)Notes
¹H NMRCarbinolamineMethine proton (R₂C(OH)NHR')4-5 ppmShift is downfield from typical alcohol and amine protons. Coupling with neighboring protons can provide further structural confirmation.
¹³C NMRCarbinolamineCarbinolamine carbon (R₂C (OH)NHR')80-100 ppmSignal appears in the single bond region, distinct from the starting carbonyl carbon (190-210 ppm).

Experimental Protocol: In Situ ¹H NMR Monitoring

  • Sample Preparation: In an NMR tube, dissolve the carbonyl compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 0.1 M.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Initiation of Reaction: Add a stoichiometric equivalent of the amine to the NMR tube.

  • Time-Resolved Spectroscopy: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Process the spectra to observe the disappearance of the reactant signals and the appearance of new signals corresponding to the carbinolamine intermediate. The integration of the signals can be used to determine the relative concentrations of the species over time.[6][7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to monitor the disappearance of the carbonyl group and the appearance of O-H and N-H bonds characteristic of the carbinolamine.[5][10]

Data Presentation:

TechniqueFunctional GroupCharacteristic Frequency (cm⁻¹)Appearance/Disappearance
IR SpectroscopyC=O (carbonyl)1680-1750Disappearance
O-H (hydroxyl)3200-3600 (broad)Appearance
N-H (amine)3300-3500 (medium)Shift or change in appearance

Experimental Protocol: In Situ Attenuated Total Reflectance (ATR)-FTIR Monitoring

  • Setup: Utilize an ATR-FTIR probe immersed in the reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent and the carbonyl compound.

  • Reaction Initiation: Add the amine to the reaction mixture.

  • Data Acquisition: Continuously collect IR spectra throughout the course of the reaction.

  • Spectral Analysis: Subtract the background spectrum to observe the changes in the IR bands corresponding to the consumption of the carbonyl reactant and the formation of the carbinolamine intermediate.[5][11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for monitoring reaction kinetics, particularly when the reactants, intermediates, or products have distinct chromophores.[12] While the carbinolamine itself may not have a strong UV-Vis absorption, changes in the electronic environment upon its formation can be detected.

Data Presentation:

Wavelength (nm)SpeciesMolar Absorptivity (ε)Observation
λ_max (carbonyl)Carbonyl CompoundVariesDecrease in absorbance over time
λ_max (imine)Imine ProductVariesIncrease in absorbance over time
Intermediate RegionCarbinolamineTypically lowSubtle changes may be observed

Experimental Protocol: Stopped-Flow UV-Vis Kinetics

  • Solution Preparation: Prepare solutions of the carbonyl compound and the amine in a suitable buffer or solvent.

  • Instrument Setup: Use a stopped-flow apparatus coupled to a UV-Vis spectrophotometer. This allows for rapid mixing of the reactants and immediate spectroscopic monitoring.[12]

  • Kinetic Run: Rapidly mix the reactant solutions and record the absorbance change at a wavelength where the starting material or product has a significant absorbance.

  • Data Analysis: The resulting kinetic trace can be fitted to appropriate rate equations to determine the rate constants for the formation and decay of the carbinolamine intermediate.

Kinetic Analysis: Unraveling Reaction Dynamics

Kinetic studies provide indirect but compelling evidence for the existence of an intermediate by examining the dependence of the reaction rate on various parameters.

Temperature-Jump Relaxation Kinetics

This technique is ideal for studying very fast reversible reactions.[11] A sudden increase in temperature perturbs the equilibrium of the carbinolamine formation, and the rate at which the system relaxes to the new equilibrium provides information about the forward and reverse rate constants.[7][11]

Data Presentation:

ParameterValueMethod of Determination
Relaxation time (τ)Varies (μs to ms)Exponential fit of the signal decay after the temperature jump
Forward rate constant (k₁)VariesCalculated from τ and equilibrium concentrations
Reverse rate constant (k₋₁)VariesCalculated from τ and equilibrium concentrations

Experimental Protocol: Temperature-Jump Experiment

  • Equilibrium Mixture: Prepare a solution containing the carbonyl compound and the amine at equilibrium.

  • Temperature Perturbation: Rapidly increase the temperature of the solution, typically by a few degrees, using a high-voltage discharge or a laser pulse.[11]

  • Relaxation Monitoring: Monitor the change in a spectroscopic signal (e.g., absorbance or fluorescence) as the system relaxes to the new equilibrium.

  • Kinetic Analysis: The relaxation curve is fitted to an exponential decay to extract the relaxation time (τ), from which the rate constants for carbinolamine formation and breakdown can be calculated.[7]

Chemical Trapping: Capturing the Fugitive

When direct observation is not feasible, chemical trapping provides a powerful alternative. This method involves introducing a reagent that reacts specifically and rapidly with the carbinolamine intermediate to form a stable, characterizable product.

Acetic Anhydride (B1165640) Trapping

Acetic anhydride can be used to trap the carbinolamine by acetylating the hydroxyl and amino groups, forming a stable diacetylated adduct.

Data Presentation:

Trapping AgentTrapped ProductMethod of CharacterizationKey Spectroscopic Features of Trapped Product
Acetic AnhydrideDiacetylated carbinolamineNMR, Mass SpectrometryAppearance of two acetyl group signals in ¹H and ¹³C NMR. Molecular ion peak corresponding to the diacetylated adduct in the mass spectrum.

Experimental Protocol: Trapping with Acetic Anhydride

  • Reaction Setup: Perform the reaction between the carbonyl compound and the amine under standard conditions.

  • Introduction of Trapping Agent: At the expected time of maximum carbinolamine concentration, add an excess of acetic anhydride and a suitable base (e.g., pyridine) to the reaction mixture.

  • Workup and Isolation: Quench the reaction and perform a standard aqueous workup to isolate the crude product.

  • Characterization: Purify the trapped product by chromatography and characterize its structure using NMR and mass spectrometry to confirm the capture of the carbinolamine intermediate.

Visualizing the Pathway and Workflow

G General Reaction Pathway for Imine Formation Reactants Carbonyl + Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Carbinolamine->Reactants Imine Imine Product Carbinolamine->Imine H2O H₂O

Caption: Reaction pathway for imine formation via a carbinolamine intermediate.

G Experimental Workflow for Intermediate Confirmation Start Reaction of Carbonyl and Amine Direct Direct Observation (Spectroscopy) Start->Direct Indirect Indirect Evidence (Kinetics & Trapping) Start->Indirect NMR NMR Direct->NMR IR IR Direct->IR UVVis UV-Vis Direct->UVVis Kinetics Kinetic Studies Indirect->Kinetics Trapping Chemical Trapping Indirect->Trapping Confirmation Confirmation of Carbinolamine NMR->Confirmation IR->Confirmation UVVis->Confirmation Kinetics->Confirmation Trapping->Confirmation

Caption: Workflow for confirming the carbinolamine intermediate.

Conclusion

The confirmation of the carbinolamine intermediate is a critical step in elucidating the mechanism of imine and enamine formation. While its transient nature presents a challenge, a combination of spectroscopic, kinetic, and chemical trapping techniques can provide definitive evidence of its existence. This guide offers a comparative overview of these methods, enabling researchers to select the most appropriate strategy based on the specific requirements of their chemical system. By carefully designing experiments and interpreting the resulting data, the fleeting presence of the carbinolamine can be successfully unveiled, leading to a deeper understanding of these fundamental organic transformations.

References

Safety Operating Guide

Proper Disposal of Acetophenone Phenylhydrazone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of acetophenone (B1666503) phenylhydrazone is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in managing this chemical waste responsibly.

Immediate Safety and Hazard Information

Acetophenone phenylhydrazone is a chemical compound that requires careful handling due to its potential hazards. It is crucial to consult the Safety Data Sheet (SDS) for specific information regarding the batch in use. General hazards include skin, eye, and respiratory irritation.[1] Some related compounds, particularly dinitrophenylhydrazone derivatives, can be flammable solids and sensitive to shock and friction, especially when dry, posing an explosion risk.[2] Therefore, it is imperative to handle this compound with caution.

Personal Protective Equipment (PPE): When handling this compound waste, the following personal protective equipment should be worn:

  • Chemical-resistant gloves: Consult the manufacturer's compatibility chart for suitable glove material.[2][3]

  • Safety glasses or goggles: To protect against splashes.[2][3]

  • Lab coat: To prevent skin contact.[2]

  • Fume hood: Use a fume hood to avoid the inhalation of any dust or aerosols.[2]

Quantitative Hazard Data Summary

For a quick reference, the table below summarizes the key hazard classifications associated with this compound and related compounds.

Hazard ClassificationDescriptionGHS Statements
Skin Irritation Causes skin irritation.[1]H315[1]
Eye Irritation Causes serious eye irritation.[1]H319[1]
Respiratory Irritation May cause respiratory irritation.[1]H335[1]
Acute Oral Toxicity Harmful if swallowed.H302
Flammability Combustible liquid (for the parent compound acetophenone). Related dry hydrazones can be flammable solids.[2]H227

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a laboratory setting.

Experimental Protocol:

  • Waste Collection:

    • Carefully collect the this compound waste, including any precipitates, contaminated filter paper, gloves, and other disposable materials.[2]

    • Place all waste into a designated, properly sealed, and clearly labeled hazardous waste container.[1][2] The label should include the chemical name ("this compound") and any known hazard symbols.

    • CRITICAL: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents and acids.[1][4]

    • Keep the container tightly closed.[1]

  • Spill Management:

    • In case of a spill, prevent further spread using an inert absorbent material like vermiculite (B1170534) or sand.[1][5]

    • Use non-sparking tools to collect the spilled material and absorbent.[2][3]

    • Place the collected material into the designated hazardous waste container.

    • Decontaminate the spill area with soap and water, followed by a suitable solvent like ethanol (B145695) if necessary.[5]

  • Arranging for Disposal:

    • The disposal of this compound must be conducted by a licensed and approved professional hazardous waste disposal company.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup.

    • Provide them with an accurate description of the waste, including its composition and quantity.

    • DO NOT pour this chemical waste down the sink or dispose of it in regular trash.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Acetophenone Phenylhydrazone Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste into a Labeled Hazardous Waste Container B->C D Store Container in a Cool, Dry, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Arrange for Pickup and Provide Waste Information E->F G Waste Safely Disposed of by Professionals F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Acetophenone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for the operational use and disposal of Acetophenone phenylhydrazone, ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 583-11-9[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictograms:

  • Irritant

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Transferring (Powder) Tightly fitting safety goggles with side-shields.[2]Chemical impermeable gloves (e.g., Nitrile).[2]NIOSH-approved respirator for dusts.[3][4]Laboratory coat, long pants, and closed-toe shoes.[3][4]
Solution Preparation and Handling Chemical splash goggles. A face shield is required if there is a splash hazard.[4]Chemical resistant gloves.[5]Use in a well-ventilated area or fume hood.[1][2]Chemical resistant apron over a lab coat.[3]
Accidental Spill Cleanup Chemical splash goggles and face shield.[4]Heavy-duty chemical resistant gloves.[5]NIOSH-approved self-contained breathing apparatus (SCBA) for significant spills.[6]Chemical resistant coveralls.[5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

2. Procedural Steps:

  • Preparation: Before starting, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound.

  • Weighing: To avoid dust formation, weigh the compound carefully.[2] Use a balance with a draft shield if available.

  • Transfer: When transferring the powder, use a spatula and avoid creating dust clouds.

  • In Solution: When working with solutions, be mindful of potential splashes.

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1][2] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[2] Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[2]
Spill Evacuate the area.[2] For small spills, absorb with an inert material and place in a suitable container for disposal.[1] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Designate & Prepare Handling Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer Compound weigh->transfer spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure dissolve Prepare Solution (if applicable) transfer->dissolve transfer->spill transfer->exposure decontaminate Decontaminate Work Area dissolve->decontaminate dissolve->spill dissolve->exposure dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands notify Notify Supervisor/EHS spill->notify first_aid Administer First Aid exposure->first_aid first_aid->notify

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.